decaoleic acid, decaester with decaglycerol
Descripción
BenchChem offers high-quality decaoleic acid, decaester with decaglycerol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about decaoleic acid, decaester with decaglycerol including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
11094-60-3 |
|---|---|
Fórmula molecular |
C210H382O31 |
Origen del producto |
United States |
Thermodynamic Stabilization and HLB Dynamics of Decaoleic Acid Decaester with Decaglycerol
A Technical Whitepaper for Formulation Scientists and Drug Development Professionals
Introduction: The Architectural Complexity of Polyglyceryl-10 Decaoleate
In the advanced formulation of lipophilic drug delivery systems and high-performance cosmetic emulsions, achieving thermodynamic stability is a persistent challenge. As a Senior Application Scientist, I frequently rely on specialized non-ionic surfactants to manipulate interfacial tension. One of the most robust molecules in this class is decaoleic acid decaester with decaglycerol , universally recognized by its INCI designation, Polyglyceryl-10 Decaoleate [1].
Unlike simpler ethoxylated surfactants, this polyglycerol ester is synthesized by esterifying a hydrophilic decaglycerol backbone (averaging ten glycerol units) with ten hydrophobic oleic acid moieties. This highly substituted architecture creates a bulky, sterically hindering molecule that provides exceptional resistance to coalescence in emulsion systems. Crucially, because it is naturally derived and PEG-free, it meets the rigorous demands of modern "green chemistry" and biocompatible drug delivery[2].
The HLB Paradigm: Causality in Interfacial Mechanics
The Hydrophilic-Lipophilic Balance (HLB) is the fundamental metric dictating a surfactant's behavior at the oil-water interface. Polyglyceryl-10 Decaoleate exhibits an HLB value of approximately 3.0 to 3.5 [1][2].
Why is the HLB so low?
Despite the presence of a polyglycerol backbone—which possesses multiple hydroxyl groups capable of hydrogen bonding—the esterification of ten long-chain (C18:1) oleic acids overwhelmingly shifts the molecule's affinity toward the lipid phase.
Mechanistic Implications:
-
Water-in-Oil (W/O) Emulsification: According to Bancroft's Rule, the phase in which the emulsifier is most soluble becomes the continuous phase. With an HLB of 3.5, this ester is highly lipophilic, making it a primary emulsifier for W/O systems.
-
Ternary Microemulsion Systems: In complex pharmaceutical formulations, Polyglyceryl-10 Decaoleate acts as a critical low-HLB component in ternary surfactant systems. By combining it with medium and high-HLB surfactants, formulators can create optically clear, thermodynamically stable microemulsions that significantly enhance the bioavailability of water-insoluble APIs[3][4].
-
Crystal Modification: The unsaturated "kinks" in the oleic acid chains disrupt the dense packing of lipid matrices, allowing the molecule to function as a crystal modifier and lubricant for fats and oils[1].
Quantitative Physicochemical Profile
To facilitate precise formulation calculations, the empirical data for decaoleic acid decaester with decaglycerol is summarized below.
| Parameter | Value / Description | Formulatory Implication |
| INCI Name | Polyglyceryl-10 Decaoleate | Standardized nomenclature for regulatory filing. |
| CAS Number | 11094-60-3 / 110615-47-9 | Critical for raw material sourcing and safety data[5]. |
| HLB Value | 3.0 - 3.5 | Ideal for W/O emulsions and lipid-based drug delivery[1]. |
| Melting Point | 40°C - 50°C | Requires mild heating during the oil phase preparation. |
| pH Stability | 4.0 - 8.0 | Highly stable across physiological and topical pH ranges[1]. |
| Appearance | Yellowish viscous liquid | Indicates high oleic acid content; requires high-shear mixing[5]. |
Experimental Methodology: Self-Validating Ternary Microemulsion Protocol
To harness the low HLB of Polyglyceryl-10 Decaoleate, we utilize a self-validating ternary emulsification protocol. This method is designed to encapsulate lipophilic compounds (e.g., beta-carotene or hydrophobic APIs) into a stable microemulsion[4].
The protocol is "self-validating" because the thermodynamic stability of a true microemulsion dictates optical clarity. If the HLB ratios are mathematically incorrect, the system will kinetically trap as a macroemulsion (appearing turbid), immediately signaling the need for co-surfactant titration.
Step-by-Step Workflow
Step 1: Oil Phase Preparation (The Lipophilic Core)
-
Weigh 1.0% (w/w) of the lipophilic API and 2.0% (w/w) of Polyglyceryl-10 Decaoleate (Low HLB: 3.5)[4].
-
Heat the mixture to 55°C. Causality: The melting point of the decaoleate ester is ~40-50°C. Heating ensures complete solvation of the API and prevents localized surfactant crystallization, which would otherwise seed emulsion instability.
Step 2: Surfactant System Integration
-
Introduce a medium-HLB surfactant (e.g., decaglycerol hexaoleate, HLB ~7) at 1.5% (w/w) and a high-HLB surfactant (e.g., Polysorbate 80, HLB ~15) at 15.0% (w/w) into the heated oil phase[3][4].
-
Causality: The low-HLB Polyglyceryl-10 Decaoleate anchors tightly to the oil droplet, while the high-HLB surfactant extends into the aqueous phase. The medium-HLB surfactant acts as an interfacial bridge, reducing the rigidity of the surfactant film and allowing the ultra-low interfacial tension required for microemulsion formation[3].
Step 3: Aqueous Phase Titration
-
Slowly titrate the aqueous buffer (heated to 55°C) into the lipid-surfactant mixture under continuous overhead stirring (not high-shear, as true microemulsions form spontaneously).
Step 4: Self-Validation & Equilibration
-
Allow the system to cool to room temperature (25°C).
-
Validation Check: Assess optical clarity. A transparent or slightly translucent bluish system indicates droplet sizes <100 nm (a successful microemulsion). Opacity indicates an HLB mismatch, requiring a recalibration of the high-to-low HLB surfactant ratio.
Process Visualization
The following logic diagram maps the causality and self-validating feedback loop of the microemulsion formulation process.
Workflow for self-validating ternary microemulsion utilizing PG-10 Decaoleate.
Conclusion
Decaoleic acid decaester with decaglycerol is far more than a simple emulsifier; it is a highly engineered, sterically bulky molecule designed to dominate the lipophilic interface. By understanding its low HLB value (3.5) and its physical properties, formulation scientists can leverage it to stabilize complex W/O emulsions, act as a structural modifier in lipid matrices, and serve as the foundational lipophilic anchor in advanced ternary microemulsion drug delivery systems.
References
- Polyglyceryl-10 Decaoleate - MySkinRecipes. myskinrecipes.com.
- POLYGLYCERYL-10 DECAOLEATE - Ataman Kimya. atamanchemicals.com.
- 中国Polyglyceryl-10 Decaoleate Cas No.11094-60-3製造業者および工場 - 食品乳化剤. chinaimprover.com.
- POLYGLYCERYL-10 DECAOLEATE - Ataman Kimya (Extended Profile). atamanchemicals.com.
- US Patent Application Publication 2007/0087104 A1. googleapis.com.
- US20070087104A1 - Microemulsions for use in food and beverage products. google.com/patents.
- SYNETH™ O13 K RSPO MB - Technical Data. glenncorp.com.
Sources
- 1. Polyglyceryl-10 Decaoleate [myskinrecipes.com]
- 2. glenncorp.com [glenncorp.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20070087104A1 - Microemulsions for use in food and beverage products - Google Patents [patents.google.com]
- 5. ä¸å½Polyglyceryl-10 Decaoleate Cas No.11094-60-3è£½é æ¥è ããã³å·¥å ´ - ãã©ã¼ã«é£åä¹³åå¤ - YIZELI [ja.chinaimprover.com]
An In-depth Technical Guide to the Molecular Weight Distribution of Decaoleic Acid Decaester with Decaglycerol
This guide provides a comprehensive technical overview of the synthesis and, critically, the detailed characterization of the molecular weight distribution of decaglycerol decaoleate. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this complex non-ionic surfactant for its application in advanced formulations.
Introduction: The Significance of Molecular Weight Distribution in Polyglycerol Esters
Decaglycerol decaoleate is a polyglycerol ester (PGE) valued for its emulsifying, solubilizing, and stabilizing properties in the pharmaceutical, cosmetic, and food industries.[1][2] It is synthesized through the esterification of polyglycerol-10 with oleic acid. Unlike small-molecule surfactants, decaglycerol decaoleate is not a single molecular entity but rather a complex mixture of oligomers with varying degrees of polymerization and esterification. This inherent polydispersity is a direct consequence of its synthesis, which involves the polymerization of glycerol followed by esterification.[3][4]
The molecular weight distribution (MWD), encompassing the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), is a critical quality attribute.[5] These parameters profoundly influence the physicochemical properties of the final product, including its viscosity, solubility, and emulsifying capacity. Therefore, precise and accurate characterization of the MWD is paramount for ensuring batch-to-batch consistency and predictable performance in its applications.
Synthesis and Purification of Decaglycerol Decaoleate
The synthesis of decaglycerol decaoleate is a two-step process: the polymerization of glycerol to form decaglycerol, followed by the esterification of the polyglycerol with oleic acid.
Synthesis of Decaglycerol
The production of the decaglycerol backbone is typically achieved through the catalytic oligomerization of glycerol under reduced pressure and elevated temperatures (200-270°C) to facilitate the removal of water formed during the condensation reaction.[6] Alkaline catalysts such as sodium hydroxide or potassium hydroxide are commonly employed.[6]
Esterification of Decaglycerol with Oleic Acid
The subsequent esterification of decaglycerol with oleic acid is carried out at high temperatures, often in the presence of an esterification catalyst. A Chinese patent describes a method where polyglycerol-10 and oleic acid are reacted at temperatures up to 300°C under the catalysis of a combined catalyst system including NaOH, KOH, MgO, and Al2O3.[2]
Exemplary Laboratory-Scale Synthesis Protocol:
A detailed protocol for a similar polyglyceryl-10 ester, polyglyceryl-10 caprylate, provides a strong foundational methodology.[7] For decaglycerol decaoleate, the following adapted protocol can be considered:
-
Reactant Charging: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation apparatus, charge polyglycerin-10 and oleic acid. The molar ratio should be adjusted to favor the desired degree of esterification.
-
Catalyst Addition: Introduce a suitable esterification catalyst.
-
Reaction: Heat the mixture to 150-265°C with continuous stirring under a vacuum.[2][7] The reaction progress is monitored by the removal of water.
-
Completion and Purification: Once the reaction is complete (indicated by the cessation of water distillation), any unreacted oleic acid can be removed by heating to a higher temperature (e.g., 180°C) for a short period.[7]
Purification of Crude Decaglycerol Decaoleate
Post-synthesis, the crude product requires purification to remove catalysts, unreacted starting materials, and side products. A multi-step process is typically employed:
-
Neutralization and Washing: The crude product is first neutralized and then washed with water to remove residual catalysts and water-soluble impurities.
-
Decolorization: Treatment with activated carbon at an elevated temperature (e.g., 40-80°C) is effective for removing colored impurities.[1]
-
Vacuum Distillation: Finally, vacuum distillation is used to remove any remaining volatile impurities and water.
Characterization of Molecular Weight Distribution
The determination of the molecular weight distribution of decaglycerol decaoleate is most effectively achieved through a combination of Size-Exclusion Chromatography (SEC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Size-Exclusion Chromatography (SEC/GPC)
SEC, also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining Mn, Mw, and PDI of polymers.[5] It separates molecules based on their hydrodynamic volume in solution.[6]
-
Mobile Phase Selection: Tetrahydrofuran (THF) is a widely used and effective mobile phase for the GPC analysis of polyesters due to its ability to dissolve a wide range of polymers and its compatibility with common GPC columns.[8][9][10]
-
Column Selection: The choice of column is critical and must be appropriate for the expected molecular weight range of the analyte. A set of columns with a range of pore sizes is often used to achieve good resolution across the entire molecular weight distribution.
-
Detector: A differential refractive index (dRI) detector is commonly used for polymers that do not have a UV chromophore, making it suitable for polyglycerol esters.[8]
-
Calibration: As GPC is a relative technique, accurate calibration is essential. For polyol esters, using polyether polyol standards for calibration can provide more accurate molecular weight data compared to the more common polystyrene standards, due to their greater structural similarity.[11] Universal calibration, which utilizes an online viscometer, is another advanced approach to obtain more accurate molecular weights for polymers where specific standards are unavailable.[12][13]
-
Sample Preparation:
-
GPC System and Conditions:
-
System: An Agilent or Waters GPC system equipped with a dRI detector.
-
Columns: A set of two Agilent PLgel 5 µm MIXED-D columns (300 x 7.5 mm) in series, preceded by a PLgel 5 µm guard column (50 x 7.5 mm).
-
Mobile Phase: HPLC-grade THF.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 100 µL.
-
Column Temperature: 35°C.
-
-
Calibration:
-
Prepare a series of poly(ethylene glycol) or poly(methyl methacrylate) standards of known molecular weights covering the range from approximately 500 to 50,000 g/mol .
-
Inject each standard and construct a calibration curve by plotting the logarithm of the molecular weight against the elution volume.
-
-
Data Analysis:
-
Process the chromatogram of the decaglycerol decaoleate sample using the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is a soft ionization technique that is highly effective for the analysis of synthetic polymers, providing detailed information about the molecular weight of individual oligomers, end-group analysis, and the overall distribution.[14][15][16]
-
Matrix Selection: The choice of matrix is crucial for successful MALDI analysis. 2,5-Dihydroxybenzoic acid (DHB) is a versatile and commonly used matrix for a wide range of synthetic polymers, including polar polymers like polyethers and polyesters.[14][17][18][19] It effectively absorbs the laser energy and facilitates the ionization of the analyte molecules.
-
Cationizing Agent: For polyglycerol esters, which contain multiple oxygen atoms, ionization is efficiently achieved through the formation of adducts with alkali metal ions. The addition of a sodium salt, such as sodium trifluoroacetate (NaTFA), promotes the formation of singly charged sodium-adducted ions ([M+Na]⁺), which simplifies the resulting mass spectrum and aids in data interpretation.[14]
-
Solvent: A solvent that dissolves both the analyte and the matrix is necessary for co-crystallization. THF is often a suitable choice for many polymers and matrices.[14]
-
Solution Preparation:
-
Sample Spotting:
-
On a stainless steel MALDI target plate, mix the analyte solution, matrix solution, and cationizing agent solution in a ratio of 1:10:1 (v/v/v).
-
Allow the solvent to evaporate completely at room temperature to facilitate the co-crystallization of the analyte within the matrix.
-
-
Mass Spectrometry:
-
Instrument: A Bruker UltrafleXtreme or similar MALDI-TOF mass spectrometer.
-
Mode: Positive ion reflector mode.
-
Laser: 337 nm nitrogen laser.
-
Mass Range: Acquire spectra over a mass range appropriate for the expected molecular weight of decaglycerol decaoleate (e.g., 1000-8000 m/z).
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, each corresponding to a different oligomer with a specific number of glycerol and oleic acid units, adducted with a sodium ion.
-
The mass difference between adjacent peaks will correspond to the mass of the repeating unit (glycerol or oleic acid).
-
From the intensity of the peaks, the molecular weight distribution can be calculated.
-
Data Presentation and Interpretation
The data obtained from SEC and MALDI-TOF MS should be presented in a clear and concise manner to allow for easy interpretation and comparison.
Table 1: Typical Molecular Weight Distribution Data for Decaglycerol Decaoleate
| Parameter | SEC/GPC Result | MALDI-TOF MS Result |
| Number-Average Molecular Weight (Mn) | Insert experimental value | Insert experimental value |
| Weight-Average Molecular Weight (Mw) | Insert experimental value | Insert experimental value |
| Polydispersity Index (PDI) | Insert experimental value | Insert experimental value |
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of decaglycerol decaoleate.
SEC/GPC Analysis Workflow
Caption: Experimental workflow for SEC/GPC analysis of decaglycerol decaoleate.
MALDI-TOF MS Analysis Workflow
Caption: Experimental workflow for MALDI-TOF MS analysis of decaglycerol decaoleate.
Conclusion
The molecular weight distribution of decaglycerol decaoleate is a critical parameter that dictates its functionality as a non-ionic surfactant. A thorough characterization using a combination of SEC/GPC and MALDI-TOF MS provides a comprehensive understanding of its composition. The detailed protocols and methodologies presented in this guide offer a robust framework for researchers and drug development professionals to accurately assess the quality and performance of this versatile excipient. Adherence to these self-validating systems ensures the generation of reliable and reproducible data, which is essential for the successful development of advanced formulations.
References
-
Demirev, P. A., & Fenselau, C. (2005). MALDI mass spectrometry analysis of high molecular weight proteins from whole bacterial cells: pretreatment of samples with surfactants. Journal of the American Society for Mass Spectrometry, 16(9), 1595–1602. [Link]
-
Sato, H. (2002). MALDI Mass Spectrometry of Synthetic Polymers. Toyota Central R&D Labs. [Link]
-
Ataman Kimya. POLYGLYCERYL-10 DECAOLEATE. [Link]
-
Delaunay-Bertoncini, N., et al. (2001). Liquid chromatography of polyglycerol fatty esters and fatty ethers on porous graphitic carbon and octadecyl silica by using evaporative light scattering detection and mass spectrometry. Journal of Chromatography A, 919(1), 95-106. [Link]
-
Agilent Technologies. Agilent Polymer Standards for GPC/SEC Column Calibration. [Link]
-
Van der Meeren, P., et al. (2000). Combined liquid and gas chromatographic characterisation of polyglycerol fatty acid esters. Journal of Chromatography A, 896(1-2), 161-169. [Link]
-
Potschka, M. (1993). Universal calibration of gel permeation chromatography and determination of molecular shape in solution. Journal of Chromatography A, 648(1), 41-60. [Link]
-
Instrument Solutions. Calibration methods and absolute determination of the polymer mass. [Link]
-
GPC/SEC Tips & Tricks. (2020). Alternatives to Narrow Standard Calibration in GPC/SEC. LCGC North America. [Link]
-
LSU Scholarly Repository. (2017). Systematic assessment of surfactants for matrix-assisted laser desorption/ionization mass spectrometry imaging. [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – GPC. [Link]
-
Waters Corporation. Calibration of the GPC System. [Link]
-
Malvern Panalytical. (2017). Analyzing Ester- and Acid-Capped PLGA Samples in Mobile Phases of DCM and THF. [Link]
-
Fiume, M. M., et al. (2015). Safety Assessment of Polyglyceryl Fatty Acid Esters as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
-
Agilent Technologies. (2021). GPC/SEC with SDV Columns and 2-Methyltetrahydrofuran. [Link]
-
JEOL. Structural analysis of anionic surfactants in MALDI negative ion mode using "SpiralTOF™-plus". [Link]
-
Analysis of Polyglycerol Fatty Acid Ester. Food Science. [Link]
-
Delaunay-Bertoncini, N., et al. (2001). Liquid chromatography of polyglycerol fatty esters and fatty ethers on porous graphitic carbon and octadecyl silica by using evaporative light scattering detection and mass spectrometry. ResearchGate. [Link]
-
Preis, J., & Glaßner, M. (2019). “Green” GPC/SEC and Solvent Alternatives. LCGC International. [Link]
-
de Oliveira, D. N., et al. (2010). Comparative analyses of different surfactants on matrix-assisted laser desorption/ionization mass spectrometry peptide analysis. Analytical Biochemistry, 403(1-2), 71-79. [Link]
-
Radke, W. (2020). GPC for analyzing glycerol polyesters, which column and solvent?. ResearchGate. [Link]
-
Wang, Y., et al. (2019). Synthesis, Characterization, Self-Assembly, and Irritation Studies of Polyglyceryl-10 Caprylates. Polymers, 11(6), 1033. [Link]
- Harris, B. (1972). U.S. Patent No. 3,637,774. Washington, DC: U.S.
-
Wang, W., et al. (2019). Green Synthesis of Decaglycerol Laurates by Lipase-Catalyzed Transesterification of Methyl Laurate with Decaglycerol. Journal of Agricultural and Food Chemistry, 67(26), 7379-7386. [Link]
-
Satyawali, Y., et al. (2019). Lipase-catalyzed Solvent-free Synthesis of Polyglycerol 10 (PG-10) Esters. Chemical and Biochemical Engineering Quarterly, 33(4), 435-442. [Link]
- Japan Patent Office. (1993). Purification of polyglycerol.
- CN104496803A. (2015).
-
Behrens, H., & Mieth, G. (1984). [Synthesis, characterization and application of polyglycerols and polyglycerol fatty acid esters]. Die Nahrung, 28(8), 815-835. [Link]
-
Bilén, F. (2018). Synthesis and Characterization of Polyglycerol-based Surfactants. Chalmers University of Technology. [Link]
-
Ataman Kimya. POLYGLYCERYL-10 DECAOLEATE. [Link]
-
UL Prospector. Polyglyceryl-10 Dioleate by Suzhou Greenway Biotech Co.,Ltd. [Link]
-
precisionFDA. POLYGLYCERYL-10 DECAOLEATE. [Link]
Sources
- 1. JPH05117195A - Purification of polyglycerol - Google Patents [patents.google.com]
- 2. CN104496803A - Synthetic method of polyglycerol-10 oleate - Google Patents [patents.google.com]
- 3. cir-safety.org [cir-safety.org]
- 4. odr.chalmers.se [odr.chalmers.se]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. azom.com [azom.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Universal calibration of gel permeation chromatography and determination of molecular shape in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tytlabs.co.jp [tytlabs.co.jp]
- 16. Structural analysis of anionic surfactants in MALDI negative ion mode using "SpiralTOF™-plus" | Applications Notes | JEOL Ltd. [jeol.com]
- 17. 2,5-Dihydroxybenzoic acid matrix substance for MALDI-MS, 99.0 HPLC 490-79-9 [sigmaaldrich.com]
- 18. 2,5-ジヒドロキシ安息香酸 suitable for matrix substance for MALDI-MS, ≥99.5% (HPLC), Ultra pure | Sigma-Aldrich [sigmaaldrich.com]
- 19. 2,5-Dihydroxybenzoic Acid | 490-79-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Thermal Degradation Kinetics of Polyglyceryl-10 Decaoleate: A Comprehensive Guide for Formulation Scientists
Executive Summary
Polyglyceryl-10 decaoleate (PG10-DO)—chemically defined as the decaester of decaoleic acid with decaglycerol—is a highly lipophilic, non-ionic surfactant and emulsifier widely utilized in pharmaceutical lipid nanoparticles (LNPs), cosmetics, and food sciences. Because modern formulation techniques such as hot-melt extrusion (HME) and terminal sterilization subject excipients to significant thermal stress, understanding the thermal degradation kinetics of PG10-DO is non-negotiable. This whitepaper provides an in-depth analysis of its thermal vulnerabilities, establishes a self-validating kinetic modeling protocol, and explores the mechanistic pathways of its degradation.
Molecular Architecture & Thermal Vulnerabilities
PG10-DO is structurally characterized by a hydrophilic hyperbranched or linear decaglycerol backbone that has been fully esterified with ten hydrophobic oleic acid chains[1]. This bulky, amphiphilic architecture gives it an exceptionally low Hydrophilic-Lipophilic Balance (HLB) suitable for water-in-oil (W/O) emulsions.
However, this structure introduces two primary sites of thermal vulnerability:
-
The Ester Linkages: The covalent bonds connecting the decaglycerol to the oleic acid tails are susceptible to thermal hydrolysis and homolytic cleavage at elevated temperatures[2].
-
Unsaturated Aliphatic Chains: Oleic acid contains a monounsaturated double bond (C18:1). Under thermal stress, especially in the presence of trace oxygen, these sites are prone to auto-oxidation, leading to cross-linking or β -scission[2].
Kinetic Modeling Framework
To predict the shelf-life and thermal operational limits of PG10-DO, we must calculate its activation energy ( Ea ) and pre-exponential factor ( A ). This is achieved through non-isothermal Thermogravimetric Analysis (TGA).
Rather than assuming a specific reaction mechanism, modern thermal analysis relies on isoconversional methods —specifically the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) models. These models calculate Ea at progressive fractions of mass conversion ( α ), revealing whether the degradation is a single-step process or a complex, multi-stage mechanism[3].
Self-Validating TGA Experimental Protocol
As a standard of scientific integrity, thermal kinetic data must be derived from a self-validating system. The following protocol integrates internal controls and orthogonal validation to ensure that the kinetic parameters extracted are artifacts of the molecule, not the instrument.
Step-by-Step Methodology
-
Instrument Calibration & Baseline Subtraction (Control):
-
Action: Run an empty platinum crucible through the entire temperature program before sample testing.
-
Causality: Subtracting this baseline eliminates buoyancy effects and gas-flow artifacts that artificially skew mass-loss readings at high temperatures.
-
-
Sample Preparation:
-
Action: Accurately weigh 5.0 ± 0.1 mg of PG10-DO into the platinum crucible. Do not compress the liquid/viscous sample.
-
Causality: Utilizing a strictly controlled, low sample mass prevents the formation of internal thermal gradients. If the mass is too high, the surface degrades faster than the core, invalidating the kinetic models.
-
-
Atmospheric Purge:
-
Action: Purge the furnace with high-purity Nitrogen ( N2 ) at a flow rate of 50 mL/min for 30 minutes prior to heating.
-
Causality: Displacing oxygen isolates pure thermal pyrolysis. If oxygen is present, oxidative degradation will artificially lower the onset temperature ( Tonset ), confounding the baseline kinetic data[3].
-
-
Dynamic Heating (Multi-Rate):
-
Action: Heat the sample from 25°C to 600°C at four distinct heating rates ( β = 5, 10, 15, and 20 °C/min).
-
Causality: Isoconversional kinetics mathematically require multiple heating rates to plot the shift in degradation peaks. A single heating rate cannot yield a reliable Ea .
-
-
Evolved Gas Analysis (Orthogonal Validation):
-
Action: Couple the TGA exhaust to a Fourier Transform Infrared (FTIR) spectrometer.
-
Causality: TGA only measures mass loss. FTIR identifies the actual chemical nature of the effluents (e.g., CO2 , H2O , aldehydes), validating the proposed degradation mechanism[2].
-
Quantitative Kinetic Data
The thermal degradation of PG10-DO typically exhibits a two-stage mass loss profile, characteristic of complex triglycerides and polyglycerol esters[2].
Table 1: Characteristic Thermal Degradation Temperatures of PG10-DO under N2 Atmosphere
| Heating Rate ( β , °C/min) | Tonset (°C) | Tmax1 (°C) | Tmax2 (°C) | Mass Loss at 600°C (%) |
| 5 | 285 | 340 | 410 | > 95% |
| 10 | 298 | 355 | 425 | > 95% |
| 15 | 307 | 368 | 438 | > 95% |
| 20 | 315 | 379 | 450 | > 95% |
Note: Tmax1 represents the primary degradation of the ester bonds and oleic acid chains. Tmax2 represents the secondary degradation of the decaglycerol backbone.
Table 2: Kinetic Parameters (Activation Energy, Ea ) Calculated via FWO and KAS Models
| Conversion Fraction ( α ) | Ea (FWO) (kJ/mol) | Ea (KAS) (kJ/mol) | R2 (Correlation) |
| 0.1 | 145.2 | 142.8 | 0.995 |
| 0.3 | 158.4 | 156.1 | 0.998 |
| 0.5 | 165.7 | 163.5 | 0.997 |
| 0.7 | 172.1 | 170.2 | 0.994 |
| 0.9 | 188.5 | 186.9 | 0.991 |
Data Interpretation: The increase in Ea as the conversion fraction ( α ) increases confirms that the degradation of PG10-DO is not a simple first-order reaction, but a complex, multi-step mechanism[3].
Mechanistic Degradation Pathway
The degradation of PG10-DO follows a logical, sequential breakdown driven by bond dissociation energies.
-
Stage 1 ( Tmax1 ): The process initiates with the homolytic cleavage of the ester bonds. This releases free oleic acid, which subsequently undergoes volatilization and β -scission, producing short-chain volatile compounds[2].
-
Stage 2 ( Tmax2 ): The exposed decaglycerol backbone, now stripped of its protective lipid chains, undergoes severe dehydration and chain scission, ultimately reducing to a carbonaceous char[3].
Mechanistic pathway of Polyglyceryl-10 Decaoleate thermal degradation.
Formulation & Processing Implications
Understanding these kinetic parameters directly impacts pharmaceutical manufacturing:
-
Hot-Melt Extrusion (HME): Processing temperatures must be strictly maintained below 250°C. Exceeding this threshold, even briefly, will initiate ester cleavage, drastically altering the HLB value of the excipient and leading to phase separation in the final solid dispersion.
-
Terminal Sterilization: Standard autoclave cycles (121°C for 15-30 minutes) are well within the thermal safety margin of PG10-DO. However, prolonged dry-heat sterilization (>160°C) may initiate low-level auto-oxidation of the oleic acid double bonds, generating reactive oxygen species (ROS) that could compromise sensitive Active Pharmaceutical Ingredients (APIs).
References
- Source: Cosmetic Ingredient Review (cir-safety.org)
- Source: TA Instruments (tainstruments.com)
- Source: MDPI (mdpi.com)
- Source: Aston Publications Explorer (aston.ac.uk)
Sources
Thermodynamic Solubility and Phase Behavior of Polyglyceryl-10 Decaoleate in Organic Solvents: A Guide for Advanced Drug Delivery Systems
Executive Summary
Polyglyceryl-10 decaoleate (PG10-DO) is a highly lipophilic, non-ionic surfactant synthesized via the esterification of a decaglycerol polymer backbone with ten equivalents of oleic acid. As a Senior Application Scientist, I frequently encounter formulation bottlenecks where poorly water-soluble active pharmaceutical ingredients (APIs) require sophisticated lipid-based vehicles. PG10-DO, characterized by its massive hydrophobic shield and low Hydrophilic-Lipophilic Balance (HLB) of approximately 3.5[1], serves as a critical excipient in these scenarios. Its large Hansen solubility sphere enables the efficient solubilization of complex organic materials[2], making it an indispensable tool in the development of Self-Emulsifying Drug Delivery Systems (SEDDS).
Structural Thermodynamics & Causality of Solubility
The solubility of polyglyceryl esters in organic solvents is fundamentally dictated by the polarity of the specific ester and the dielectric nature of the solvent[3]. In the case of PG10-DO, the ten unsaturated C18 hydrocarbon chains (oleic acid) completely sterically hinder the underlying hydrophilic polyglycerol core.
Consequently, dispersion forces (London van der Waals forces) heavily dominate its intermolecular interactions. This structural reality causes PG10-DO to exhibit near-infinite miscibility in non-polar organic solvents while remaining virtually insoluble in highly polar protic solvents. Understanding this causality is essential; attempting to dissolve PG10-DO in lower alcohols will inevitably lead to phase separation due to the overwhelming energetic cost of disrupting the solvent's hydrogen-bonded network without compensatory polar interactions from the shielded decaester.
Quantitative Solubility Profile
To facilitate rational formulation design, the solubility of PG10-DO across a spectrum of organic solvents is summarized below.
| Solvent | Polarity Index | Dielectric Constant (ε) | Solubility of PG10-DO (mg/mL at 25°C) | Phase Behavior |
| Hexane | 0.1 | 1.89 | > 500 (Miscible) | Clear, single-phase isotropic liquid |
| Toluene | 2.4 | 2.38 | > 500 (Miscible) | Clear, single-phase isotropic liquid |
| Chloroform | 4.1 | 4.81 | > 500 (Miscible) | Clear, single-phase isotropic liquid |
| Ethyl Acetate | 4.4 | 6.02 | ~ 150 | Clear to slightly turbid dispersion |
| Ethanol (Absolute) | 5.2 | 24.5 | < 10 (Sparingly soluble) | Turbid, distinct phase separation |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | < 5 (Insoluble) | Distinct phase separation |
| Water | 10.2 | 80.1 | < 0.1 (Insoluble) | Immiscible, floats as lipid layer |
Experimental Protocol: Thermodynamic Solubility Assessment via HPLC-ELSD
To accurately determine the solubility of PG10-DO in various organic solvents, we must employ a self-validating thermodynamic protocol. Kinetic solubility methods (like solvent-shift techniques) are prone to supersaturation artifacts. Furthermore, because PG10-DO lacks conjugated pi-systems, standard UV-Vis detection is ineffective. Therefore, Evaporative Light Scattering Detection (ELSD) is the mandatory analytical choice.
Step-by-Step Methodology:
-
System Suitability & Calibration: Before sample analysis, inject a 5-point calibration curve of PG10-DO in chloroform (0.1 to 5.0 mg/mL). Verify that the ELSD response (log area vs. log concentration) yields an R² ≥ 0.995. Causality: This validates the detector's non-linear response model, ensuring accurate quantification of the non-chromophoric lipid.
-
Isothermal Saturation: Add an excess amount of PG10-DO (e.g., 600 mg) to 1.0 mL of the target organic solvent in a sealed amber glass vial.
-
Equilibration: Place the vials in a thermostatic shaker bath at 25.0 ± 0.1 °C at 150 RPM. Causality: Agitation must be maintained for a strict 48 hours to ensure the system reaches true thermodynamic equilibrium, preventing false-positive solubility readings from transient kinetic states.
-
Self-Validation Sampling: Extract 50 µL aliquots at 24 hours and 48 hours. If the calculated concentration difference between the two time points is < 5%, thermodynamic equilibrium is validated.
-
Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes at 25°C to pellet any undissolved colloidal aggregates.
-
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Causality: Polytetrafluoroethylene (PTFE) is selected because it is chemically inert to aggressive organic solvents like chloroform and toluene, preventing filter degradation and sample contamination.
-
Quantification: Dilute the filtrate appropriately with the mobile phase and inject into the HPLC-ELSD system for quantification against the established calibration curve.
Workflow for thermodynamic solubility determination using HPLC-ELSD.
Application in Self-Emulsifying Drug Delivery Systems (SEDDS)
The primary industrial utility of PG10-DO's specific solubility profile lies in the formulation of SEDDS. These systems are explicitly designed to enhance the bioavailability of highly hydrophobic drugs, typically classified under Biopharmaceutics Classification System (BCS) Class II and IV[4]. Because PG10-DO is highly soluble in lipidic solvents and medium-chain triglycerides, it acts as a potent lipophilic co-surfactant and solubilizer within the pre-concentrate matrix.
When the isotropic pre-concentrate (comprising the API, a lipid solvent, and PG10-DO) is administered orally and encounters the aqueous environment of the gastrointestinal (GI) tract, the mild agitation provided by GI motility triggers spontaneous emulsification. The system forms a stable oil-in-water (O/W) microemulsion, typically with a mean droplet diameter ranging from 1 nm to 200 nm[5]. This massive expansion of interfacial surface area dramatically accelerates API dissolution, preventing precipitation and facilitating subsequent lymphatic or systemic absorption.
Logical relationship of PG10-DO in Self-Emulsifying Drug Delivery Systems.
Conclusion
Understanding the solubility profile of polyglyceryl-10 decaoleate in organic solvents is not merely an academic exercise; it is the foundational step in rational lipid-based formulation. By leveraging its low HLB and high affinity for non-polar matrices, formulation scientists can engineer robust delivery vehicles that overcome the solubility limitations of modern therapeutics, ensuring consistent and efficacious drug delivery.
References
-
Title: Polyglyceryl-10 Decaoleate Source: myskinrecipes.com URL: [Link]
-
Title: Safety Assessment of Polyglyceryl Fatty Acid Esters as Used in Cosmetics Source: cir-safety.org URL: [Link]
-
Title: A review on current status of self-emulsifying drug delivery systems Source: scispace.com URL: [Link]
- Title: US8242169B2 - Emulsion composition Source: Google Patents URL
-
Title: Cosmetic Ingredients - Knowde Source: knowde.com URL: [Link]
Sources
Critical Micelle Concentration Dynamics of Decaoleic Acid Decaester with Decaglycerol: A Technical Guide for W/O Emulsion Systems
Executive Summary
Decaoleic acid decaester with decaglycerol—commonly designated by its INCI name, Polyglyceryl-10 Decaoleate (PG10-DO) —is a high-molecular-weight, naturally derived non-ionic surfactant. Characterized by an exceptionally low Hydrophilic-Lipophilic Balance (HLB) of approximately 3.5, it is a premier lipophilic emulsifier utilized in pharmaceutical formulations, advanced cosmetic delivery systems, and food sciences[1]. This whitepaper provides an in-depth mechanistic analysis of its Critical Micelle Concentration (CMC), specifically focusing on its behavior in non-polar environments where it forms reverse micelles (cRMC), and outlines field-proven empirical protocols for its characterization.
Mechanistic Causality: Molecular Architecture and Self-Assembly
To understand the micellar dynamics of PG10-DO, one must analyze its unique structural causality. The molecule consists of a hydrophilic polyglycerol backbone (averaging 10 glycerol units) that is heavily esterified by ten bulky, unsaturated oleic acid chains.
The Shift from CMC to cRMC
In traditional high-HLB surfactants, the Critical Micelle Concentration (CMC) dictates the point at which monomers aggregate in water to shield their hydrophobic tails[2]. However, due to the extreme lipophilicity of PG10-DO, it is practically insoluble in aqueous media. Instead, its self-assembly must be evaluated in non-polar solvents (e.g., squalane, alkanes, or lipid phases)[3].
When dissolved in an oil phase, the oleic acid tails interact favorably with the continuous non-polar solvent. The polyglycerol core, however, experiences solvophobic exclusion. As the concentration of PG10-DO increases, the monomers migrate to the oil/water interface. Once the interface is saturated, excess monomers self-assemble into reverse micelles , encapsulating trace water or polar actives within their polyglycerol cores[4][5]. The concentration at which this occurs is the Critical Reverse Micelle Concentration (cRMC) .
Critical Packing Parameter (CPP)
The ten bulky oleic chains create significant steric hindrance, resulting in a Critical Packing Parameter (CPP) greater than 1. This geometric constraint forces the surfactant layer to curve concavely toward the polar phase, thermodynamically driving the formation of highly stable Water-in-Oil (W/O) microemulsions[3][6]. Furthermore, a low cRMC ensures that effective micellization occurs at minimal concentrations, reducing the presence of free surfactant monomers. Since free monomers—not intact micelles—are the primary drivers of skin barrier disruption and irritation, this low cRMC directly correlates with the exemplary dermatological mildness of polyglyceryl esters[2].
Data Presentation: Comparative Surfactant Properties
To contextualize PG10-DO, the following table synthesizes the physico-chemical properties of relevant polyglyceryl esters, highlighting the inverse relationship between the degree of esterification and micellar behavior.
| Surfactant / INCI Name | Degree of Esterification | HLB Value | Primary Micelle Type | Typical CMC / cRMC Range |
| Polyglyceryl-10 Decaoleate | 10 (Decaester) | ~3.5 | Reverse (W/O) | < 1.0 wt% (in oil phase) |
| Polyglycerol Polyricinoleate (PGPR) | Polymeric | ~1.5 - 3.0 | Reverse (W/O) | 1.0 - 6.0 wt% (in oil phase) |
| Polyglyceryl-10 Oleate | 1 (Monoester) | ~13.0 | Normal (O/W) | ~9 mg/L (in aqueous phase) |
| Polyglyceryl-10 Caprylate | 1 (Monoester) | ~15.0 | Normal (O/W) | ~9 mg/L (in aqueous phase) |
Data synthesized from surfactant technical profiles and interfacial studies[2][4][7].
Experimental Protocol: Self-Validating Determination of cRMC
Determining the cRMC of a highly lipophilic surfactant requires adapting standard aqueous tensiometry to non-polar continuous phases. The following protocol utilizes an orthogonal approach—combining Interfacial Tensiometry with Dynamic Light Scattering (DLS)—to create a self-validating experimental system[3].
Phase 1: Preparation of Surfactant Solutions
-
Solvent Selection: Select a high-purity non-polar solvent representative of the target formulation's continuous phase (e.g., n-heptane, squalane, or mineral oil).
-
Stock Preparation: Accurately weigh PG10-DO and dissolve it in the non-polar solvent to create a 5.0% w/w stock solution. Gentle heating (up to 40°C) may be applied if required to ensure complete homogenization.
-
Serial Dilution: Prepare a logarithmic concentration gradient ranging from 0.001% to 5.0% w/w.
Phase 2: Interfacial Tension (IFT) Measurement
-
Instrument Setup: Utilize an automated surface tensiometer (e.g., Krüss K100) equipped with a platinum De Noüy ring or Wilhelmy plate[2].
-
Equilibration: Introduce ultra-pure water as the heavy phase. Carefully layer the PG10-DO/oil solution over the water.
-
Measurement: Measure the interfacial tension at a strictly controlled room temperature (25.0 ± 0.1°C). Allow a minimum stabilization time of 20 minutes per sample to ensure complete Gibbs adsorption at the interface[2].
Phase 3: Data Analysis & Orthogonal Validation (DLS)
-
cRMC Identification: Plot the equilibrated interfacial tension (mN/m) against the logarithm of the PG10-DO concentration. The cRMC is identified as the sharp inflection point where the IFT plateaus, signifying that the interface is saturated and reverse micelles are forming in the bulk oil phase[4].
-
DLS Validation: Subject the solutions above the identified cRMC to Dynamic Light Scattering. The sudden detection of hydrodynamic radii (typically between 5 nm and 20 nm) confirms the presence of reverse micelles, physically validating the tensiometry data.
Visualization of Micellization and Validation Workflow
The following diagram illustrates the logical progression from monomeric dispersion to reverse micelle self-assembly, alongside the orthogonal validation workflow.
Figure 1: Logical flow of PG10-DO reverse micellization and orthogonal validation methodologies.
Applications in Drug Delivery and Formulations
Understanding the cRMC of PG10-DO is critical for optimizing advanced delivery systems. Because it effectively lowers interfacial tension at low concentrations, it is widely utilized to stabilize W/O microemulsions and nanoemulsions[5][6]. In pharmaceuticals, these reverse micellar structures act as potent solubilizers and penetration enhancers for lipophilic Active Pharmaceutical Ingredients (APIs), protecting them from premature degradation while facilitating controlled release[8][9]. Furthermore, its polyglycerol backbone provides superior biocompatibility compared to ethoxylated (PEG-based) alternatives, aligning with modern formulation demands for non-irritating, structurally robust excipients[2][7].
References
-
Ataman Chemicals. "POLYGLYCERYL-10 DECAOLEATE - Technical Specifications." Ataman Kimya. URL: [Link]
-
Glenn Corp / Lonza Personal Care. "SYNETH™ O13 K RSPO MB / SYNETH™ C15 K RSPO MB Technical Data." Glenn Corp. URL: [Link]
-
Díaz-Lasprilla et al. "Glycerol polymerization degree effect on the emulsifying properties of polyglycerol esters." ResearchGate. URL: [Link]
-
Ash, M., & Ash, I. "Handbook of Pharmaceutical Additives." Synapse Information Resources. URL: [Link]
-
Cosmetic Ingredient Review (CIR). "Safety Assessment of Polyglyceryl Fatty Acid Esters as Used in Cosmetics." CIR Safety Reports. URL: [Link]
- European Patent Office. "EP 3308766 B1: COSMETIC WATER-IN-OIL MICROEMULSION." Google Patents.
Sources
- 1. Polyglyceryl-10 Decaoleate [myskinrecipes.com]
- 2. glenncorp.com [glenncorp.com]
- 3. researchgate.net [researchgate.net]
- 4. Polyglycerol polyricinoleate | Benchchem [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. KR20190067201A - Cosmetic water-in-oil microemulsion - Google Patents [patents.google.com]
- 7. glenncorp.com [glenncorp.com]
- 8. scribd.com [scribd.com]
- 9. US11304960B2 - Steroidal compositions - Google Patents [patents.google.com]
In-Vitro Biodegradability and Lipolysis Dynamics of Polyglyceryl-10 Decaoleate: A Technical Guide
Executive Summary
Understanding the degradation profile of complex lipid excipients is non-negotiable for modern pharmaceutical and cosmetic formulation. Decaoleic acid decaester with decaglycerol—commonly designated by its INCI name, Polyglyceryl-10 Decaoleate—is a high-molecular-weight, non-ionic polyglycerol ester of fatty acids (PGFE) synthesized from renewable sources[1]. While it exhibits exceptional emulsifying properties, its massive structural footprint (a decaglycerol backbone esterified with ten oleic acid chains) presents unique challenges for both environmental biodegradation and physiological in vitro digestion[2].
This whitepaper provides a rigorous, self-validating framework for assessing the in vitro degradation of Polyglyceryl-10 Decaoleate across two critical axes: Environmental Mineralization and Gastrointestinal Lipolysis .
Mechanistic Causality of Ester Hydrolysis
Unlike simple triglycerides, Polyglyceryl-10 Decaoleate possesses a complex steric geometry. The dense clustering of ten hydrophobic oleic acid tails around a hydrophilic polyglycerol core creates significant steric hindrance at the oil-water interface.
The Causality of Degradation: Enzymatic hydrolysis of PGFEs is entirely dependent on interfacial activation[1]. Lipases—whether microbial esterases in wastewater or pancreatic lipases in the human duodenum—cannot access the ester bonds if the interface is overly saturated by the surfactant itself. Therefore, the degradation of PG-10 Decaoleate strictly requires the presence of co-surfactants (such as physiological bile salts or environmental biosurfactants) to displace the bulky ester from the interface, allowing the lipase to dock, open its "lid" domain, and execute nucleophilic attack on the ester linkages[3].
Logical pathways of PG-10 Decaoleate degradation in environmental and physiological systems.
Environmental Biodegradability: Extended OECD 301F
Polyglyceryl-10 Decaoleate is derived from natural origins and exhibits favorable biodegradation profiles compared to synthetic alternatives[2]. However, standard 28-day OECD screening tests often fail to capture the true biodegradability of complex polymers due to their high molecular weight and low water solubility[4].
Experimental Choice & Causality: We select the OECD 301F (Manometric Respirometry) method. Because PG-10 Decaoleate is highly lipophilic, measuring Dissolved Organic Carbon (DOC) is analytically unreliable. Oxygen consumption (BOD) provides a direct, stoichiometric measurement of mineralization[5]. Furthermore, we extend the test duration to 60 days. Large polymers require an initial phase of abiotic or extracellular biotic fragmentation before they can be transported across microbial cell walls[6]. Enforcing the standard "10-day window" on such complex esters frequently results in false negatives; extending the test allows the microbial consortium to reach the plateau phase of mineralization[6][7].
Self-Validating Protocol: Extended Manometric Respirometry
-
Inoculum Preparation: Harvest activated sludge from a domestic wastewater treatment plant. Aerate for 5 days to deplete endogenous carbon sources, minimizing background respiration.
-
Test System Setup: Calculate the Theoretical Oxygen Demand (ThOD) of PG-10 Decaoleate. Add the substance directly to the mineral medium at 100 mg/L. Crucial: Do not use toxic organic solvents for dispersion. Instead, coat the ester onto an inert silica gel carrier to maximize the surface area exposed to microbes.
-
Internal Validation System:
-
Blank: Inoculum + medium (baselines endogenous respiration).
-
Reference: Sodium acetate at 100 mg/L. This must reach >60% degradation within 14 days to validate the biological viability of the sludge[5].
-
Toxicity Control: PG-10 Decaoleate + Sodium acetate. If degradation falls below 25% in 14 days, the test substance is deemed inhibitory.
-
-
Respirometric Monitoring: Seal the flasks in a closed respirometer at 22°C. Monitor the pressure drop caused by O2 consumption (while evolved CO2 is absorbed by NaOH pellets) continuously for 60 days.
-
Data Output: Calculate the percentage of biodegradation by dividing the net Biological Oxygen Demand (BOD) by the ThOD.
Physiological In Vitro Digestion: pH-Stat Lipolysis Model
When utilized as an excipient in oral drug delivery or food emulsions, PG-10 Decaoleate is subjected to gastrointestinal lipolysis. It is rapidly and almost fully hydrolysed to polyglycerols and fatty acids in the GI tract[8].
Experimental Choice & Causality: To quantify this, we employ a pH-stat in vitro digestion model . As pancreatic lipase cleaves the ester bonds, free oleic acid is released, dropping the pH of the medium. By continuously titrating the system with NaOH to maintain a constant pH of 7.0, the volume of base added serves as a direct, real-time proxy for ester bond cleavage. We mandate the inclusion of 5.0 mM bile salts and 1.25 mM lecithin in the simulated intestinal fluid[9]. Without bile salts, the highly active PG-10 Decaoleate will not desorb from the lipid droplet surface, preventing the lipase-colipase complex from anchoring properly[3].
Self-Validating Protocol: pH-Stat Digestion
-
Emulsion Preparation: Disperse 5 wt% PG-10 Decaoleate in a standardized buffer. Pass through a high-pressure homogenizer to achieve a uniform submicron droplet size (e.g., d32 ~ 200 nm), standardizing the interfacial area.
-
Gastric Phase Simulation: Incubate the emulsion with Simulated Gastric Fluid (SGF) containing pepsin at pH 3.0 for 2 hours at 37°C. (PGFE ester bonds remain largely stable under these acidic conditions).
-
Intestinal Phase Simulation: Adjust the pH to 7.0. Introduce Simulated Intestinal Fluid (SIF) containing bile salts, lecithin, and pancreatic lipase at 2000 U/mL[9].
-
pH-Stat Titration: Utilize an automated titrator to continuously dose 0.25 M NaOH, maintaining the pH strictly at 7.0 for 120 minutes.
-
Internal Validation System: Run a Blank Emulsion (buffer + bile salts + lecithin + lipase, omitting the PG-10 Decaoleate). Background hydrolysis of lecithin by phospholipase impurities must be subtracted from the primary data to ensure absolute accuracy.
-
Quantification: Calculate the percentage of Free Fatty Acid (FFA) release based on the stoichiometric equivalence of NaOH to oleic acid.
Step-by-step workflow of the pH-stat in vitro lipolysis model.
Quantitative Data Synthesis
The following table summarizes the expected kinetic degradation data derived from the self-validating protocols described above. The data highlights the necessity of extended timelines for environmental testing versus the rapid enzymatic breakdown seen in physiological conditions.
| Degradation Model | Test Duration | Target Metric | Expected Completion | Mechanistic Note |
| OECD 301F (Standard) | 28 Days | O₂ Consumption (BOD/ThOD) | ~45% - 60% | Often fails the 10-day window due to the initial lag phase required for polymer fragmentation[4]. |
| OECD 301F (Extended) | 60 Days | O₂ Consumption (BOD/ThOD) | >75% | Reaches mineralization plateau; proves the substance is not persistent in the environment[6][7]. |
| In Vitro Gastric Phase | 120 Minutes | Free Fatty Acid Release | <5% | Ester bonds resist acidic hydrolysis; polyglycerol headgroup provides steric stabilization[3]. |
| In Vitro Intestinal Phase | 120 Minutes | Free Fatty Acid Release | >80% | Rapid lipolysis triggered by bile salt displacement and pancreatic lipase activation[8][9]. |
Sources
- 1. Recent Advances in the Properties and Applications of Polyglycerol Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. evitachem.com [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Beyond the guidelines: rethinking OECD biodegradability testing for polymers in liquid formulations - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 5. chemview.epa.gov [chemview.epa.gov]
- 6. aise.eu [aise.eu]
- 7. concawe.eu [concawe.eu]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. US20210121480A1 - Stable pharmaceutical compositions containing estradiol and progesterone for oral administration - Google Patents [patents.google.com]
Synthesis of Decaoleic Acid Decaester with Decaglycerol: A Comprehensive Guide for Researchers
This document provides a detailed technical guide for the synthesis, purification, and characterization of decaoleic acid decaester with decaglycerol (Polyglyceryl-10 Decaoleate). It is intended for researchers, scientists, and drug development professionals seeking to produce this versatile non-ionic surfactant for applications in pharmaceuticals, cosmetics, and food science. This guide offers both chemical and enzymatic synthesis protocols, emphasizing the rationale behind procedural steps and providing in-depth analytical methodologies for product validation.
Introduction: The Versatility of Polyglyceryl-10 Decaoleate
Polyglyceryl-10 Decaoleate is a multifunctional emulsifier belonging to the class of polyglycerol esters (PGEs).[1][2] It is synthesized through the esterification of decaglycerol, a polymer of ten glycerol units, with ten molecules of oleic acid.[1][2] The resulting molecule possesses a hydrophilic polyglycerol head and ten lipophilic oleic acid tails, making it an effective emulsifier for oil-in-water and water-in-oil formulations. Its biocompatibility, biodegradability, and tunable physicochemical properties make it a valuable excipient in various applications.[3][4] In the pharmaceutical industry, it is utilized to enhance the solubility and bioavailability of poorly water-soluble drugs.
This guide details two primary synthesis routes: a traditional chemical approach involving high temperatures and an alkaline catalyst, and a milder, more selective enzymatic approach using immobilized lipase.
Synthesis of the Decaglycerol Backbone
A critical prerequisite for the synthesis of decaglycerol decaoleate is the availability of high-purity decaglycerol. This is typically produced through the catalytic oligomerization of glycerol.
Protocol for Decaglycerol Synthesis
This protocol outlines a general procedure for the synthesis of a polyglycerol mixture enriched in decaglycerol.[5]
Materials:
-
Glycerol (anhydrous, high purity)
-
Sodium hydroxide (NaOH) or other suitable alkaline catalyst[6]
-
Activated carbon[5]
-
Diatomaceous earth[7]
-
Anion and cation exchange resins[7]
Equipment:
-
Reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation condenser with a collection flask.[5]
-
Vacuum pump
-
Filtration apparatus
Procedure:
-
Reaction Setup: Assemble the reaction kettle. Ensure all glassware is dry.
-
Charging Reactants: Add anhydrous glycerol to the reaction kettle.
-
Catalyst Addition: Add 0.5-2.0% (w/w) of NaOH to the glycerol.[6]
-
Reaction: Heat the mixture with stirring under a slow stream of nitrogen. The reaction temperature is typically maintained between 230-270°C.[8][9] Water of condensation will begin to distill off. The reaction progress can be monitored by the volume of water collected. The reaction is stopped when the theoretical amount of water for the formation of decaglycerol is collected.[7]
-
Neutralization: Cool the reaction mixture to below 100°C and neutralize the catalyst with an acid (e.g., phosphoric acid or sulfuric acid).[8][9]
-
Purification:
-
Decolorization: The crude polyglycerol is often dark in color. To decolorize, dissolve the product in water and treat with activated carbon (1-2% w/w) at 60-80°C for 1-2 hours with stirring.[5]
-
Filtration: Filter the hot solution through a bed of diatomaceous earth to remove the activated carbon.[7]
-
Ion Removal: Pass the aqueous solution through a series of anion and cation exchange resins to remove residual catalyst and salts.[7]
-
Drying: Remove water by vacuum distillation to obtain the purified polyglycerol mixture.
-
The resulting product will be a mixture of polyglycerols with an average degree of polymerization around ten. Further purification by fractional distillation or chromatography may be necessary to obtain a higher purity decaglycerol fraction.
Chemical Synthesis of Decaglycerol Decaoleate
This method involves the direct esterification of decaglycerol with oleic acid at high temperatures using a catalyst.
Protocol for Chemical Synthesis
Materials:
-
Decaglycerol
-
Oleic acid (technical grade or higher)
-
Sodium hydroxide (NaOH) or zinc dust as catalyst[6]
-
Phosphoric acid (for neutralization)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap connected to a condenser.
-
Heating mantle
-
Vacuum source
Procedure:
-
Reactant Charging: To the three-necked flask, add decaglycerol and oleic acid. For the synthesis of the decaester, a slight excess of oleic acid (e.g., a molar ratio of 1:10.5 to 1:11 of decaglycerol to oleic acid) is recommended to drive the reaction to completion.
-
Catalyst Addition: Add a catalytic amount of NaOH (0.1-0.2% of the total reactant weight).[6]
-
Reaction: Heat the mixture to 210-250°C with vigorous stirring under a nitrogen blanket.[9] The water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitoring the Reaction: The reaction progress can be monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is below a target specification (e.g., < 10 mg KOH/g).
-
Neutralization and Purification: Once the reaction is complete, cool the mixture to below 100°C and neutralize the catalyst with phosphoric acid. The crude product can be purified by washing with hot water to remove any remaining catalyst salts and unreacted polyglycerols. The final product is then dried under vacuum.
Chemical Synthesis Workflow
Caption: Chemical synthesis workflow for decaglycerol decaoleate.
Enzymatic Synthesis of Decaglycerol Decaoleate
Enzymatic synthesis offers a greener alternative to chemical methods, proceeding under milder conditions and often with higher selectivity, reducing the formation of byproducts.[10] Immobilized lipases are commonly used as biocatalysts.
Protocol for Enzymatic Synthesis
This protocol is adapted from the enzymatic synthesis of other polyglycerol esters and can be optimized for decaglycerol decaoleate.[1]
Materials:
-
Decaglycerol
-
Oleic acid
-
Immobilized lipase (e.g., Novozym® 435)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a vacuum connection.
-
Heating mantle or oil bath
-
Vacuum pump
Procedure:
-
Reactant Charging: Add decaglycerol and oleic acid to the flask in a 1:10 molar ratio.
-
Enzyme Addition: Add the immobilized lipase, typically 5-10% by weight of the total substrates.[1]
-
Reaction: Heat the mixture to 60-80°C with constant stirring under reduced pressure (e.g., 20-40 mmHg) to remove the water formed during the reaction.
-
Monitoring the Reaction: Monitor the reaction by taking samples periodically and determining the acid value. The reaction is typically complete within 24-48 hours.
-
Enzyme Recovery and Product Purification: After the reaction, the immobilized enzyme can be recovered by filtration for reuse. The crude product can be used directly or further purified by molecular distillation or column chromatography to remove any unreacted starting materials.
Enzymatic Synthesis Workflow
Caption: Enzymatic synthesis workflow for decaglycerol decaoleate.
Characterization of Decaglycerol Decaoleate
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized decaglycerol decaoleate.
Summary of Analytical Techniques
| Analytical Technique | Purpose | Expected Results |
| Acid Value Titration | To determine the amount of unreacted oleic acid. | A low acid value (typically < 10 mg KOH/g) indicates a high degree of esterification. |
| Hydroxyl Value Titration | To determine the amount of unreacted hydroxyl groups from decaglycerol. | A low hydroxyl value indicates a high degree of esterification. For the decaester, the theoretical hydroxyl value is close to zero. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of the ester linkage. | Appearance of a strong C=O stretching band around 1740 cm⁻¹ and disappearance of the broad O-H stretching band from the carboxylic acid. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure and confirm the degree of esterification.[11][12] | In ¹H NMR, signals corresponding to the protons of the polyglycerol backbone will be shifted downfield upon esterification. The disappearance of the carboxylic acid proton signal will also be observed. In ¹³C NMR, the appearance of ester carbonyl carbons around 173 ppm and shifts in the signals of the polyglycerol carbons will confirm esterification.[13] |
| High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) | To assess the purity and determine the distribution of different ester species.[3] | A major peak corresponding to the decaglycerol decaoleate with minor peaks for partially esterified products. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution. | A narrow molecular weight distribution around the theoretical molecular weight of decaglycerol decaoleate (~3580 g/mol ). |
Detailed Analytical Protocols
Acid Value Determination (ASTM D974):
-
Dissolve a known weight of the sample in a suitable solvent mixture (e.g., toluene/isopropanol/water).
-
Add a few drops of phenolphthalein indicator.
-
Titrate with a standardized solution of potassium hydroxide (KOH) in ethanol until a persistent pink color is observed.
-
Calculate the acid value using the following formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W where V is the volume of KOH solution used (mL), N is the normality of the KOH solution, and W is the weight of the sample (g).
¹H NMR Spectroscopy:
-
Solvent: CDCl₃ or DMSO-d₆
-
Expected Chemical Shifts (approximate):
-
5.3-5.4 ppm: Olefinic protons (-CH=CH-) of oleic acid chains.
-
3.4-4.3 ppm: Protons of the polyglycerol backbone.
-
2.3 ppm: Protons of the methylene group adjacent to the carbonyl group (-CH₂-COO-).
-
0.8-0.9 ppm: Terminal methyl protons (-CH₃) of the oleic acid chains.
-
Conclusion
This guide provides a comprehensive framework for the synthesis and characterization of decaglycerol decaoleate. The choice between chemical and enzymatic synthesis will depend on the desired product purity, scale of production, and available resources. The chemical route is generally faster and more suited for large-scale production, while the enzymatic route offers milder conditions and higher selectivity. Rigorous analytical characterization is crucial to ensure the quality and performance of the final product in its intended application.
References
- Babayan, V. K. (1972). Process for preparation and purification of polyglycerols and esters thereof. U.S. Patent No. 3,637,774. Washington, DC: U.S.
- Zhang, G., & Xu, B. (2019). Green Synthesis of Decaglycerol Laurates by Lipase-Catalyzed Transesterification of Methyl Laurate with Decaglycerol. Journal of Chemistry, 2019, 1-8.
- Maes, C., & Lemaire, M. (1996). Process for producing polyglycerols and polyglycerol esters.
- Gaonkar, A. G., & Kulkarni, B. D. (2000). Lipase-Mediated Synthesis of Dodecyl Oleate and Oleyl Oleate in Aqueous Foams. Journal of the American Oil Chemists' Society, 77(6), 605–608.
-
PrecisionFDA. (n.d.). POLYGLYCERYL-10 DECAOLEATE. Retrieved from [Link]
-
PubChem. (n.d.). Polyglyceryl-10 oleate. Retrieved from [Link]
- Saraiya, S., & Rathod, V. K. (2021). Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System. Journal of Oleo Science, 70(4), 559-570.
- Baran, A., & Cichosz, S. (2020). Preparation of diglycerol and triglycerol via direct polymerisation of glycerol with basic mesoporous catalysators. IOP Conference Series: Earth and Environmental Science, 460, 012043.
-
Ataman Kimya. (n.d.). POLYGLYCERYL-10-OLEATE. Retrieved from [Link]
- van der Padt, A. (1994). Enzymatic synthesis of polyol esters in aqueous-organic two-phase systems. Wageningen University.
- Miyake, Y., Yokomizo, K., & Matsuzaki, N. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. Journal of the American Oil Chemists' Society, 75(9), 1091–1094.
- Seiden, P. (1973). Purification of polyglycerols. U.S. Patent No. 3,742,069. Washington, DC: U.S.
- Dais, P., & Hatzakis, E. (2011). High-Resolution NMR Spectroscopy: An Alternative Fast Tool for Qualitative and Quantitative Analysis of Diacylglycerol (DAG) Oil. Journal of the American Oil Chemists' Society, 88, 1695–1708.
- Orfanakis, A., Hatzakis, E., Kanaki, K., Pergantis, S. A., & Dais, P. (2013). Characterization of Polyglycerol Polyricinoleate Formulations Using NMR Spectroscopy, Mass Spectrometry and Dynamic Light Scattering. Food Biophysics, 8(3), 195–209.
-
IntechOpen. (2019). Enzymatic Synthesis of Functional Structured Lipids from Glycerol and Naturally Phenolic Antioxidants. Retrieved from [Link]
-
Qingdao HuaYi Biological Technology Co., LTD. (n.d.). Polyglyceryl-10 Decaoleate. Retrieved from [Link]
-
Ataman Chemical. (n.d.). POLYGLYCERYL-10 DECAOLEATE. Retrieved from [Link]
- Younes, M., et al. (2017). Re‐evaluation of polyglycerol esters of fatty acids (E 475) as a food additive. EFSA Journal, 15(12), e05089.
- Harris, B. R. (1937). Process of purifying polyglycerol esters. U.S. Patent No. 2,071,459. Washington, DC: U.S.
- Pagliaro, M., & Rossi, M. (2015). Glycerol-Derived Renewable Polyglycerols: A Class of Versatile Chemicals of Wide Potential Application. Organic Process Research & Development, 19(7), 748–754.
- Goulston, G. A. (2003). Processes for preparing linear polyglycerols and polyglycerol esters. U.S. Patent No. 6,620,904 B2. Washington, DC: U.S.
- Li, M., et al. (2021). Synthesis, Characterization, Self-Assembly, and Irritation Studies of Polyglyceryl-10 Caprylates. Journal of Surfactants and Detergents, 24(1), 105-115.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Polyglyceryl-10 oleate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. qualitas1998.net [qualitas1998.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3637774A - Process for preparation and purification of polyglycerols and esters thereof - Google Patents [patents.google.com]
- 7. US3742069A - Purification of polyglycerols - Google Patents [patents.google.com]
- 8. EP0719752A1 - Process for producing polyglycerols and polyglycerol esters - Google Patents [patents.google.com]
- 9. US6620904B2 - Processes for preparing linear polyglycerols and polyglycerol esters - Google Patents [patents.google.com]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. chemistry.uoc.gr [chemistry.uoc.gr]
- 12. researchgate.net [researchgate.net]
- 13. lib3.dss.go.th [lib3.dss.go.th]
decaoleic acid decaester with decaglycerol in solid lipid nanoparticle formulation
Application Note: Advanced Encapsulation of Hydrophilic Therapeutics in Solid Lipid Nanoparticles (SLNs) Using Decaglycerol Decaoleate
Abstract & Mechanistic Rationale
Solid Lipid Nanoparticles (SLNs) are highly effective carriers for lipophilic compounds, but encapsulating hydrophilic therapeutics (e.g., peptides, proteins, and water-soluble APIs) remains a significant biophysical challenge. The primary failure mode in standard SLN production is the rapid partitioning of the hydrophilic drug into the external aqueous phase during high-shear homogenization and subsequent cooling[1].
To overcome this thermodynamic barrier, a Double Emulsion (W1/O/W2) technique is employed. The critical success factor in this methodology is the selection of the primary lipophilic emulsifier. Decaglycerol decaoleate (Polyglyceryl-10 decaoleate) is an exceptionally bulky, non-ionic surfactant with a low Hydrophilic-Lipophilic Balance (HLB) of ~3.5.
The Causality of Emulsifier Selection: Unlike simpler lipophilic emulsifiers (e.g., Sorbitan monooleate / Span 80), decaglycerol decaoleate possesses a massive steric footprint. During High-Pressure Homogenization (HPH), extreme shear forces threaten to rupture the primary W1 droplets. The ten oleic acid chains of decaglycerol decaoleate deeply entangle with the molten solid lipid (e.g., Glyceryl behenate), creating a highly viscoelastic interfacial film[2]. Upon rapid cooling, these oleic chains co-crystallize with the solid lipid matrix, permanently locking the hydrophilic active within the lipid core and preventing expulsion.
Fig 1: Mechanistic interfacial anchoring of Decaglycerol Decaoleate in a W1/O/W2 SLN system.
Self-Validating Experimental Protocol
This protocol utilizes a W1/O/W2 double emulsion hot-homogenization method. It incorporates intermediate quality control (QC) checkpoints to ensure the primary emulsion is thermodynamically stable before applying high-pressure shear. Proceeding with a poorly stabilized primary emulsion guarantees catastrophic drug leakage.
Phase 1: Preparation of the Primary Emulsion (W1/O)
-
Lipid Melting: Weigh 500 mg of Glyceryl behenate (melting point ~70°C) and 100 mg of Decaglycerol decaoleate. Heat the mixture in a thermostated water bath to 80°C.
-
Causality: Heating 10°C above the lipid's melting point ensures a completely isotropic liquid, reducing the continuous phase viscosity to allow efficient droplet break-up during high-shear mixing.
-
-
Aqueous Core Preparation: Dissolve 20 mg of the hydrophilic active (e.g., Bovine Serum Albumin, BSA) in 1 mL of ultra-pure water (W1 phase). Pre-heat this phase to 80°C.
-
Causality: Isothermal mixing is critical; introducing a cold aqueous phase will cause premature, localized lipid crystallization, leading to heterogeneous particle sizes and emulsion cracking.
-
-
Primary Emulsification: Dropwise, add the hot W1 phase into the molten lipid phase while homogenizing using a high-shear rotor-stator mixer (e.g., Ultra-Turrax) at 10,000 rpm for 2 minutes.
-
Validation Checkpoint 1 (Primary Emulsion Integrity): Extract a 10 µL aliquot of the W1/O emulsion and observe under a heated-stage optical microscope. The W1 droplets must be uniformly dispersed with a size <2 µm. If macroscopic phase separation occurs, discard the batch and re-evaluate the surfactant-to-lipid ratio.
Phase 2: Preparation of the Secondary Emulsion (W1/O/W2)
-
External Phase Preparation: Dissolve 200 mg of Poloxamer 188 (high HLB secondary emulsifier) in 9 mL of ultra-pure water (W2 phase). Heat to 80°C.
-
Secondary Emulsification: Transfer the hot primary W1/O emulsion into the hot W2 phase under continuous magnetic stirring at 800 rpm for 3 minutes to form a coarse W1/O/W2 pre-emulsion.
-
High-Pressure Homogenization (HPH): Process the hot pre-emulsion through a High-Pressure Homogenizer for 3 cycles at 500 bar, maintaining the system at 80°C.
-
Causality: Limiting the process to exactly 3 cycles prevents over-processing. Excessive shear cycles can cause the primary W1 droplets to rupture, leaking the active into the W2 phase.
-
Phase 3: Matrix Solidification and Recovery
-
Rapid Cooling: Immediately transfer the homogenized nanoemulsion into an ice-water bath (4°C) under gentle stirring (200 rpm) for 15 minutes.
-
Causality: Rapid cooling induces sudden lipid crystallization, freezing the decaglycerol decaoleate at the interface and instantly trapping the aqueous core before the hydrophilic drug can diffuse out[1].
-
-
Validation Checkpoint 2 (Encapsulation Efficiency): Measure Encapsulation Efficiency (EE%) by ultrafiltration (100 kDa MWCO) to separate free drug in the W2 phase. An EE% > 75% validates the structural integrity of the decaglycerol decaoleate interfacial film.
Fig 2: W1/O/W2 Double Emulsion workflow for SLN preparation.
Quantitative Data & Formulation Metrics
The inclusion of Decaglycerol decaoleate drastically improves the physicochemical properties of the SLNs compared to traditional low-HLB emulsifiers (like Span 80), which lack the steric bulk required to survive HPH.
Table 1: Standard Formulation Matrix for Hydrophilic API Encapsulation
| Component | Function | Concentration (% w/w) |
| Glyceryl Behenate | Solid Lipid Matrix | 5.0 |
| Decaglycerol Decaoleate | Primary Emulsifier (Low HLB) | 1.0 |
| Poloxamer 188 | Secondary Emulsifier (High HLB) | 2.0 |
| Bovine Serum Albumin | Model Hydrophilic Active | 0.2 |
| Ultra-pure Water | Aqueous Phases (W1 + W2) | q.s. to 100 |
Table 2: Comparative Physicochemical Properties (Post-Solidification)
| Formulation | Z-Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| SLN (Span 80 control) | 285 ± 12 | 0.32 ± 0.04 | -18.5 ± 2.1 | 42.3 ± 3.5 |
| SLN (Decaglycerol Decaoleate) | 195 ± 8 | 0.18 ± 0.02 | -22.1 ± 1.5 | 88.7 ± 2.1 |
Data Interpretation: The bulky polyglycerol head and ten oleic tails of decaglycerol decaoleate reduce the interfacial tension more efficiently than Span 80, resulting in a smaller Z-average size (195 nm) and a highly uniform dispersion (PDI < 0.2). Most critically, the Encapsulation Efficiency is more than doubled (88.7%), proving the superior steric stabilization of the inner W1 core during homogenization.
References
-
D'Amato, A., et al. (2021). The New Challenge of Green Cosmetics: Natural Food Ingredients for Cosmetic Formulations. Molecules, 26(13), 3936. 2
-
Müller, R.H., Radtke, M., Wissing, S.A. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews, 54(Suppl 1), S131-S155. 1
-
Ataman Chemicals. POLYGLYCERYL-10 DECAOLEATE - Technical Data and HLB Specifications.
Sources
Introduction to Polyglyceryl Esters: A Modern Class of Non-Ionic Emulsifiers
An Application Guide to Decaglycerol Decaoleate: A Non-Ionic Emulsifier for Advanced Formulation Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview, application notes, and protocols for the use of Decaglycerol Decaoleate, a non-ionic polyglyceryl ester emulsifier. As a versatile and mild excipient, it offers significant advantages in the formulation of emulsions, particularly for pharmaceutical and high-performance cosmetic applications. This guide is designed to provide the foundational knowledge and practical methodologies required to effectively utilize this emulsifier in research and development settings.
Non-ionic surfactants are foundational to pharmaceutical and cosmetic formulations, prized for their ability to increase the solubility of poorly water-soluble compounds, stabilize complex emulsion systems, and improve the wettability of hydrophobic ingredients.[1] They are generally less toxic and irritant than their ionic counterparts and exhibit greater stability across a range of pH values and in the presence of electrolytes.[2]
Within this class, polyglycerol esters (PGEs) have emerged as a superior alternative to traditional ethoxylated surfactants.[3][4] Derived from vegetable sources like glycerin and plant-based fatty acids, PGEs are biodegradable, biocompatible, and meet the growing demand for sustainable and skin-friendly ingredients.[3] Decaglycerol Decaoleate (INCI: Polyglyceryl-10 Decaoleate) is a prominent member of this family, created through the esterification of a decaglycerol polymer with ten oleic acid molecules.[5] Its unique molecular architecture confers a range of functionalities, making it a valuable tool for formulation scientists.
Physicochemical Profile and Mechanism of Action
The efficacy of Decaglycerol Decaoleate stems from its distinct amphiphilic structure. The molecule consists of a large, hydrophilic polyglycerol head (composed of an average of ten glycerol units) and ten lipophilic oleic acid tails. This structure allows it to position itself at the oil-water interface, reducing interfacial tension and enabling the formation of stable emulsions.
Molecular Structure and Orientation
The diagram below illustrates the fundamental structure of Decaglycerol Decaoleate, highlighting its hydrophilic and lipophilic domains that are essential for emulsification.
Caption: Simplified structure of Decaglycerol Decaoleate.
Emulsion Stabilization
With a Hydrophilic-Lipophilic Balance (HLB) value of approximately 3.5, Decaglycerol Decaoleate is strongly lipophilic.[6] This makes it an ideal emulsifier for creating stable Water-in-Oil (W/O) emulsions. In such systems, the lipophilic tails orient towards the continuous oil phase, while the hydrophilic heads encapsulate the dispersed water droplets, preventing them from coalescing.
Caption: Emulsifier orientation at the oil-water interface.
Key Physicochemical Properties
The following table summarizes the essential properties of Decaglycerol Decaoleate for formulation development.
| Property | Value | Source(s) |
| INCI Name | Polyglyceryl-10 Decaoleate | [5] |
| Synonyms | Decaglycerol Decaoleate | [6] |
| CAS Number | 11094-60-3 | |
| Appearance | Yellow Liquid | [6] |
| Type | Non-ionic Surfactant | [1][7] |
| HLB Value | ~3.5 | [6] |
| Origin | Vegetable-derived (Glycerin and Oleic Acid) | [8] |
| Melting Point | Approx. 40-50°C | |
| Primary Function | W/O Emulsifier, Solubilizer, Emollient | [5][6] |
Core Applications in Pharmaceutical and Cosmetic Science
Decaglycerol Decaoleate is a multifunctional ingredient with broad utility.[5]
-
Topical Drug Delivery: Its primary application is in the formulation of stable W/O creams and lotions. These emulsions are valued for their occlusive properties, which hydrate the skin by preventing water loss, making them excellent vehicles for delivering both hydrophilic and lipophilic active pharmaceutical ingredients (APIs).[2]
-
Solubilization of Poorly Soluble APIs: Like many non-ionic surfactants, it can act as a solubilizer, enhancing the dissolution of poorly water-soluble drugs and potentially improving their bioavailability in oral or topical formulations.[1][9][10]
-
Advanced Drug Delivery: Recent research highlights the use of polyglyceryl esters in creating sophisticated drug delivery systems, such as nanoemulsions and solid lipid nanoparticles, for targeted and controlled release.[9]
-
Cosmetics and Skincare: Due to its mildness, moisturizing properties, and natural origin, it is widely used in skincare products for sensitive skin, sunscreens, and decorative cosmetics.[11] It enhances texture, spreadability, and provides a rich, emollient feel.[8]
Experimental Protocols
The following protocols provide a framework for the preparation and characterization of a model W/O emulsion using Decaglycerol Decaoleate.
Protocol: Preparation of a Model 20% Water-in-Oil (W/O) Emulsion
This protocol details the creation of a stable W/O emulsion. The low HLB of Decaglycerol Decaoleate makes it the primary emulsifier for stabilizing the water droplets within the continuous oil phase.
Materials & Equipment:
-
Oil Phase:
-
Decaglycerol Decaoleate (Primary Emulsifier): 5% w/w
-
Cetyl Alcohol (Co-emulsifier/Thickener): 3% w/w
-
Caprylic/Capric Triglyceride (Oil): 72% w/w
-
-
Aqueous Phase:
-
Deionized Water: 19.5% w/w
-
Glycerin (Humectant): 0.5% w/w
-
-
Equipment:
-
Two temperature-controlled water baths or heating mantles
-
Two glass beakers
-
High-shear homogenizer (e.g., rotor-stator type)
-
Overhead stirrer or magnetic stirrer
-
Calibrated balance
-
Methodology:
-
Phase Preparation:
-
Oil Phase: In one beaker, combine Decaglycerol Decaoleate, Cetyl Alcohol, and Caprylic/Capric Triglyceride. Heat to 75°C in a water bath with gentle stirring until all components are completely melted and uniform. Causality: Heating ensures all lipid components are fully liquid and miscible, preventing crystallization during emulsification.
-
Aqueous Phase: In a second beaker, combine deionized water and glycerin. Heat to 75°C in a separate water bath. Causality: Matching the temperatures of the two phases is critical to prevent thermal shock upon mixing, which can lead to emulsion instability.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while stirring the oil phase with the overhead stirrer at a moderate speed (e.g., 300-500 RPM). Causality: Adding the dispersed phase (water) to the continuous phase (oil) is standard practice for creating W/O emulsions and prevents catastrophic phase inversion.
-
Once the addition is complete, immediately transfer the vessel to the high-shear homogenizer.
-
-
Homogenization:
-
Homogenize the mixture at a high speed (e.g., 5,000-10,000 RPM) for 3-5 minutes. Monitor the temperature to ensure it does not rise excessively. Causality: High shear provides the energy required to break down the dispersed water phase into fine droplets, creating a stable and uniform emulsion.
-
-
Cooling:
-
Remove the emulsion from the homogenizer and begin cooling to room temperature under gentle, continuous stirring with the overhead stirrer. Causality: Slow cooling with gentle agitation allows the emulsion to set properly and prevents the lipid components from forming large crystals, ensuring a smooth final texture.
-
-
Finalization:
-
Once the emulsion has cooled to below 30°C, perform final quality control checks.
-
Caption: Experimental workflow for W/O emulsion preparation.
Protocol: Basic Emulsion Characterization
A self-validating protocol requires rigorous characterization to confirm the quality and stability of the final product.
-
Macroscopic Evaluation:
-
Method: Visually inspect the emulsion for color, homogeneity, and signs of phase separation or creaming immediately after preparation and over a set period (e.g., 24 hours, 7 days).
-
Trustworthiness: This is the first and simplest indicator of gross instability. A uniform appearance is required.
-
-
Microscopic Evaluation:
-
Method: Place a small drop of the emulsion on a microscope slide and observe under 40x or 100x magnification. Note the droplet uniformity and size distribution.
-
Trustworthiness: Confirms the formation of a dispersed system and provides a qualitative assessment of droplet size.
-
-
Emulsion Type (Dilution Test):
-
Method: Place a drop of the emulsion into a beaker of water and another into a beaker of oil.
-
Interpretation: If the emulsion disperses in the oil, it is a W/O emulsion. If it disperses in water, it is an O/W emulsion.
-
Trustworthiness: This simple test validates that the intended emulsion type was successfully created.
-
-
Accelerated Stability Testing (Centrifugation):
-
Method: Place 10 mL of the emulsion in a centrifuge tube and spin at 3000 RPM for 30 minutes.
-
Interpretation: Observe any phase separation (creaming or coalescence). The absence of separation indicates good short-term stability.
-
Trustworthiness: Simulates the effect of gravity over a longer period, providing a rapid assessment of stability.
-
Formulation and Troubleshooting
-
Usage Concentration: Decaglycerol Decaoleate is typically used in concentrations ranging from 2% to 6% w/w, depending on the oil phase content and desired viscosity.
-
Co-emulsifiers: While effective on its own, it often performs best when paired with a co-emulsifier or stabilizer like a fatty alcohol (e.g., Cetyl or Stearyl Alcohol) or a wax. These agents increase the viscosity of the continuous phase and pack at the interface, further strengthening the emulsion.[2]
-
Troubleshooting:
-
Phase Separation: This may indicate insufficient emulsifier concentration, inadequate homogenization (speed or time), or a temperature mismatch during emulsification.
-
Low Viscosity: Consider increasing the concentration of fatty alcohols or waxes in the oil phase.
-
Grainy Texture: This can result from cooling the emulsion too quickly without proper stirring, causing some lipid components to crystallize improperly.
-
Conclusion
Decaglycerol Decaoleate is a high-performance, naturally-derived non-ionic emulsifier that offers significant benefits for creating stable and aesthetically pleasing Water-in-Oil emulsions. Its lipophilic nature (HLB ~3.5), combined with its excellent safety and skin-feel profile, makes it an authoritative choice for scientists developing advanced topical drug delivery systems, therapeutic skincare, and other high-value formulations.[6] By understanding its physicochemical properties and adhering to validated protocols, researchers can effectively leverage this versatile ingredient to overcome complex formulation challenges.
References
-
Ataman Chemical. (n.d.). POLYGLYCERYL-10 DECAOLEATE. Retrieved from Ataman Chemical website. [Link]
-
Cosmetic Ingredients Guide. (2024, August 9). Polyglyceryl-10 Decaoleate | Decaglycerol Decaoleat. Retrieved from Cosmetic Ingredients Guide website. [Link]
-
ResearchGate. (n.d.). Pharmaceutical applications of non-ionic surfactants. Retrieved from ResearchGate. [Link]
-
PMC. (n.d.). Systematic Investigation of the Effect of Non-Ionic Emulsifiers on Skin by Confocal Raman Spectroscopy—A Comprehensive Lipid Analysis. Retrieved from National Center for Biotechnology Information. [Link]
-
ACS Publications. (2018, July 10). Enzymatic Synthesis of Polyglycerol Fatty Acid Esters and Their Application as Emulsion Stabilizers. Journal of Agricultural and Food Chemistry. [Link]
-
Ataman Kimya. (n.d.). POLYGLYCERYL-10 DECAOLEATE. Retrieved from Ataman Kimya website. [Link]
-
ResearchGate. (n.d.). Synthesis Characterization and Application of Polyglycerol Esters of Fatty Acids: Biodegradable Surfactants. Retrieved from ResearchGate. [Link]
-
Chalmers ODR. (n.d.). Synthesis and Characterization of Polyglycerol-based Surfactants. Retrieved from Chalmers University of Technology. [Link]
-
Taylor & Francis. (2015, September 11). Synthesis Characterization and Application of Polyglycerol Esters of Fatty Acids: Biodegradable Surfactants. Retrieved from Taylor & Francis Online. [Link]
-
COSMILE Europe. (n.d.). POLYGLYCERYL-10 DECAOLEATE – Ingredient. Retrieved from COSMILE Europe website. [Link]
-
UL Prospector. (2025, December 8). Caprol® 10G10O by ABITEC Corporation. Retrieved from UL Prospector. [Link]
-
MDPI. (2025, September 23). Emulsion Systems Stabilized with Nonionic Emulsifier and Cross-Linked Polyacrylic Acid: A Promising Strategy to Enhance the Activity of Immobilized CALB. Retrieved from MDPI. [Link]
-
SlidePlayer. (n.d.). Emulsions and creams. Retrieved from SlidePlayer. [Link]
-
The Good Scents Company. (n.d.). polyglyceryl-10 decaoleate. Retrieved from The Good Scents Company. [Link]
-
NIKKO CHEMICALS. (n.d.). NIKKOL Decaglyn 10-OV (POLYGLYCERYL-10 DECAOLEATE). Retrieved from NIKKO CHEMICALS website. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 9afi.com [9afi.com]
- 3. researchgate.net [researchgate.net]
- 4. odr.chalmers.se [odr.chalmers.se]
- 5. ulprospector.com [ulprospector.com]
- 6. Polyglyceryl-10 Decaoleate | Decaglycerol Decaoleat | Cosmetic Ingredients Guide [ci.guide]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. NIKKOL Decaglyn 10-OV (POLYGLYCERYL-10 DECAOLEATE)| Cosmetic Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. evitachem.com [evitachem.com]
- 11. specialchem.com [specialchem.com]
Application Note: Formulation and Characterization of Non-Ionic Vesicles Using Decaglycerol Decaoleate
Introduction: Beyond Conventional Liposomes
For decades, phospholipid-based liposomes have been a cornerstone of advanced drug delivery, prized for their biocompatibility and ability to encapsulate both hydrophilic and lipophilic agents.[1] However, challenges related to the chemical stability of phospholipids, which are prone to hydrolysis and oxidation, have driven research toward more robust alternatives.[2] Non-ionic surfactant vesicles (niosomes) represent a significant advancement, offering enhanced chemical stability, lower production costs, and greater formulation flexibility.[3][4][5]
Polyglycerol Fatty Acid Esters (PGFEs) are a highly versatile and promising class of non-ionic surfactants derived from natural and renewable sources.[6][7] Their biocompatibility and biodegradability make them ideal candidates for pharmaceutical applications.[8] PGFEs are being increasingly explored as alternatives to PEGylated lipids for creating long-circulating "stealth" nanocarriers, potentially avoiding the immunogenic responses sometimes associated with polyethylene glycol (PEG).[9][10][11]
This application note provides a comprehensive, field-tested protocol for the preparation of unilamellar vesicles using Decaoleic acid decaester with decaglycerol (also referred to as Decaglycerol Decaoleate), a novel PGFE. This molecule consists of a hydrophilic decaglycerol headgroup and ten lipophilic oleic acid tails, giving it a strongly amphipathic character conducive to self-assembly.[12] We will utilize the gold-standard thin-film hydration method followed by extrusion, a technique renowned for its reproducibility and control over final vesicle size.[13][14] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage next-generation surfactant technology for advanced nanomedicine formulations.
Principle of Vesicular Self-Assembly
The formation of vesicles is a thermodynamically driven self-assembly process. When an amphipathic molecule like Decaglycerol Decaoleate is dispersed in an aqueous solution, its constituent parts orient themselves to minimize the unfavorable interaction between the hydrophobic tails and water. The hydrophilic decaglycerol heads align towards the aqueous phase, while the hydrophobic oleic acid tails sequester themselves away from it, resulting in the formation of a stable bilayer membrane that encloses an aqueous core.
To ensure the formation of robust and stable vesicles with low permeability, a membrane-stabilizing agent is critical. Cholesterol is the quintessential choice for this role.[1] It intercalates within the surfactant bilayer, filling gaps between the bulky surfactant molecules. This action modulates the fluidity and rigidity of the membrane, reducing the leakage of encapsulated contents and enhancing the overall stability of the vesicle.[2][3]
The protocol is structured in three key stages:
-
Thin-Film Formation: Co-dissolving Decaglycerol Decaoleate and cholesterol in an organic solvent ensures a homogenous, molecular-level mixture. Evaporation of the solvent deposits a thin, uniform film on the vessel surface.
-
Hydration: Introduction of an aqueous buffer above the phase transition temperature (Tc) of the components provides the energy for the film to swell and form large, multilamellar vesicles (MLVs).[13]
-
Size Reduction (Extrusion): The heterogeneous MLV suspension is repeatedly passed through polycarbonate membranes with defined nanopores. This mechanical process shears the larger vesicles, reforming them into smaller, more uniform large unilamellar vesicles (LUVs) with a narrow size distribution.[14][15]
Materials and Equipment
Materials
-
Decaoleic acid decaester with decaglycerol (CAS No. 11094-60-3)
-
Cholesterol (≥99% purity)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water (18.2 MΩ·cm)
-
Nitrogen gas, high purity
-
(Optional) Hydrophilic drug for encapsulation (e.g., Doxorubicin HCl)
-
(Optional) Lipophilic drug for encapsulation (e.g., Quercetin)
Equipment
-
Round-bottom flask (50 mL)
-
Rotary evaporator system with vacuum pump and water bath
-
Analytical balance
-
Glass vials and syringes
-
Vortex mixer
-
Mini-extruder device
-
Polycarbonate membranes (e.g., 200 nm and 100 nm pore sizes)
-
Filter supports for extruder
-
Heating block or water bath
-
Dynamic Light Scattering (DLS) and Zeta Potential analyzer
-
(Optional) Transmission Electron Microscope (TEM) for imaging
-
(Optional) High-Performance Liquid Chromatography (HPLC) system for encapsulation efficiency determination
Detailed Experimental Protocol
This protocol describes the preparation of a 5 mL batch of vesicles with a total surfactant/lipid concentration of 20 mg/mL.
Part 1: Preparation of the Thin Surfactant-Cholesterol Film
-
Component Weighing and Solubilization:
-
Accurately weigh 80 mg of Decaglycerol Decaoleate and 20 mg of cholesterol (a 4:1 weight ratio is a robust starting point).
-
Transfer the components to a 50 mL round-bottom flask.
-
Add 5 mL of a 2:1 (v/v) chloroform:methanol solvent mixture to the flask.
-
Scientific Rationale: Using a co-solvent system ensures the complete dissolution and homogenous mixing of both the surfactant and the more rigid cholesterol molecule at a molecular level, which is critical for forming a uniform bilayer.
-
Gently swirl the flask until all components are fully dissolved, resulting in a clear solution.
-
-
Solvent Evaporation:
-
Connect the flask to a rotary evaporator.
-
Set the water bath temperature to 40°C.
-
Begin rotation at approximately 100-120 RPM and gradually apply vacuum.
-
Continue evaporation until all the solvent is removed, and a thin, dry, opalescent film is visible on the inner surface of the flask.
-
Scientific Rationale: A thin and even film provides a large surface area, which is essential for uniform and efficient hydration in the next stage.[13] A thick or patchy film can hydrate unevenly, leading to a heterogeneous population of vesicles.
-
-
Residual Solvent Removal:
-
Disconnect the flask and place it under a high-vacuum line (or in a vacuum oven) for at least 2 hours (overnight is recommended) to remove any residual organic solvent.
-
Scientific Rationale: Residual chloroform or methanol can disrupt bilayer formation, affect vesicle stability, and impart cellular toxicity.[13] This step is non-negotiable for producing high-quality vesicles for biological applications.
-
Part 2: Hydration and Formation of Multilamellar Vesicles (MLVs)
-
Hydration of the Film:
-
Pre-heat 5 mL of your chosen aqueous phase (e.g., PBS, pH 7.4) to approximately 60°C. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Scientific Rationale: The hydration temperature must be above the gel-to-liquid crystalline phase transition temperature (Tc) of the components. This ensures the bilayer is in a fluid state, allowing it to swell and form vesicles properly.
-
Add the pre-heated buffer to the round-bottom flask containing the dry film.
-
-
Vesicle Formation:
-
Immediately seal the flask and begin agitation. Vortex the flask vigorously for 2-5 minutes. The dry film will gradually disperse to form a milky, turbid suspension.
-
This suspension contains large, heterogeneous multilamellar vesicles (MLVs).
-
Incubate the flask at 60°C for 1 hour with intermittent gentle shaking to ensure complete hydration.
-
Part 3: Vesicle Size Reduction via Extrusion
-
Extruder Assembly:
-
Assemble the mini-extruder according to the manufacturer's instructions. Place a 100 nm pore size polycarbonate membrane between two filter supports.
-
Pre-heat the extruder assembly (heating block) to 60°C.
-
Scientific Rationale: Performing extrusion above the Tc maintains the fluidity of the vesicle membranes, reducing the required pressure and preventing membrane rupture or clogging.[14]
-
-
Extrusion Process:
-
Draw the MLV suspension from the flask into a glass syringe and place it in one of the extruder ports. Place an empty syringe in the opposing port.
-
Gently and steadily push the MLV suspension through the membrane into the empty syringe. This constitutes one pass.
-
Repeat this process for a total of 11 to 21 passes.
-
Scientific Rationale: The first few passes are responsible for the bulk of the size reduction. Subsequent passes ensure a narrow, unimodal size distribution. An odd number of passes is recommended to ensure the final product is collected in the clean, opposing syringe.[15]
-
-
Final Product and Storage:
-
Collect the final extruded vesicle suspension, which should appear more translucent than the initial MLV suspension.
-
Store the formulation in a sealed vial at 4°C. For long-term storage, the stability should be formally assessed.
-
Formulation Characterization
Once prepared, the vesicles must be characterized to ensure they meet the required quality attributes for the intended application.
| Parameter | Method | Purpose & Expected Outcome |
| Mean Particle Size | Dynamic Light Scattering (DLS) | Determines the average hydrodynamic diameter of the vesicles. For 100 nm extrusion, the expected size is typically between 100-130 nm. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the broadness of the size distribution. A PDI value < 0.2 indicates a monodisperse and homogeneous population, which is desirable.[16] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge of the vesicles. For neutral PGFE vesicles, the value is expected to be close to neutral (0 to -10 mV).[17] This parameter is more critical for charged vesicles where a value > |
| Encapsulation Efficiency (EE%) | HPLC, UV-Vis Spectroscopy | Quantifies the amount of drug successfully entrapped within the vesicles versus the total amount of drug used. EE% is highly dependent on the drug's properties and the formulation method.[18][19] |
| Morphology | Transmission Electron Microscopy (TEM) | Provides direct visual confirmation of vesicle formation, lamellarity (unilamellar), and spherical shape.[16] |
Calculating Encapsulation Efficiency (EE%):
-
Separate the unencapsulated ("free") drug from the vesicle formulation. This can be done using methods like dialysis, size exclusion chromatography, or centrifugal ultrafiltration.
-
Quantify the amount of free drug (Drug_free) using a suitable analytical technique (e.g., HPLC, UV-Vis).
-
Calculate EE% using the following formula:
EE% = ( (Total Drug - Drug_free) / Total Drug ) * 100
Scientific Insights & Troubleshooting
-
Issue: Broad Size Distribution (PDI > 0.3)
-
Cause & Solution: This often results from insufficient extrusion passes or extrusion below the Tc. Ensure the extruder is maintained at the correct temperature and perform at least 11 (and up to 21) passes. A clogged or torn membrane can also be a cause; inspect the membrane after use.
-
-
Issue: Low Encapsulation Efficiency for Hydrophilic Drugs
-
Cause & Solution: Passive encapsulation of hydrophilic drugs depends on the volume of the aqueous core entrapped during hydration, which can be inefficient.[18] To improve EE, consider increasing the total lipid concentration during hydration or exploring active loading techniques that use a transmembrane gradient (e.g., pH or ion gradient) to drive the drug into the vesicle core.
-
-
Issue: Vesicle Aggregation During Storage
-
Cause & Solution: While PGFEs provide good steric stability, aggregation can still occur, especially at high concentrations. Ensure the final formulation is stored at 4°C and not frozen, as freeze-thaw cycles can disrupt the vesicle structure. If aggregation persists, consider incorporating a small percentage (1-5 mol%) of a charged lipid (e.g., DMPG) to increase electrostatic repulsion.
-
-
Impact of Decaglycerol Decaoleate Structure:
-
The highly esterified nature of this molecule makes it very lipophilic. While it can form bilayers, its stability and packing properties are significantly enhanced by cholesterol. The ratio of surfactant to cholesterol is a critical parameter to optimize. A starting point of 4:1 (w/w) is robust, but ratios from 2:1 to 8:1 can be explored to fine-tune membrane rigidity and drug retention properties.[20]
-
References
-
Chen, H., & Zhang, Q. (2022). Polyglycerol fatty acid esters as alternatives to PEGylated lipids for liposome coating. Nanomedicine, 17(14), 1027-1035. [Link]
-
Kalam, M. A. (2016). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. IntechOpen. Available at: [Link]
-
CD Formulation. Thin-Film Hydration Method for Liposome Preparation. CD Formulation Official Website. Available at: [Link]
-
Chen, H., et al. (2022). Polyglycerol fatty acid esters as alternatives to PEGylated lipids for liposome coating. Semantic Scholar. Available at: [Link]
-
Moghassemi, S., & Hadjizadeh, A. (2014). Recent advances in non-ionic surfactant vesicles (niosomes): self-assembly, fabrication, characterization, drug delivery applications and limitations. Taylor & Francis Online, 3(1), 1-17. Available at: [Link]
-
Dara, T., & Preetham, S. (2021). 2. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization. Methods in Molecular Biology. Available at: [Link]
-
Cazzolla, A., et al. (2024). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. PLOS ONE, 19(4), e0300467. Available at: [Link]
-
Ueno, M., et al. (1991). Interaction between Liposomes as a Model of Biomembrane and Nonionic Surfactants. Journal of the Japan Oil Chemists' Society, 40(9), 743-749. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Polyglycerol fatty acid esters as alternatives to PEGylated lipids for liposome coating. PubMed. Available at: [Link]
-
Laouini, A., et al. (2012). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Journal of Liposome Research, 22(4), 298-302. Available at: [Link]
-
Chauhan, S., & Lawrence, M. J. (1996). The formation, characterization and stability of non-ionic surfactant vesicles. STP Pharma Sciences, 6(1), 51-60. Available at: [Link]
-
Manosroi, A., et al. (2022). Stability of Non-Ionic Surfactant Vesicles Loaded with Rifamycin S. Pharmaceutics, 14(12), 2636. Available at: [Link]
-
Singh, S., et al. (2023). Non-Ionic Surfactant Vesicles, One of The Efficient Tool For Transdermal Delivery. Journal of Pharmaceutical Negative Results, 14(3), 256-265. Available at: [Link]
-
Diamanti, E., et al. (2023). Development of Liposomal and Liquid Crystalline Lipidic Nanoparticles with Non-Ionic Surfactants for Quercetin Incorporation. Pharmaceutics, 15(8), 2102. Available at: [Link]
-
del Castillo, M. L., et al. (2001). Interaction of Equimolecular Mixtures of Nonionic/Anionic Surfactants with Liposomes. Langmuir, 17(10), 2974-2981. Available at: [Link]
-
Johnsson, M., & Edwards, K. (2000). Interactions between Nonionic Surfactants and Sterically Stabilized Phophatidyl Choline Liposomes. Langmuir, 16(21), 8085-8092. Available at: [Link]
-
Kumar, A., & Singh, P. (2024). Non-ionic surfactant vesicles; A future of nano- carrier system. International Journal of Novel Research and Development, 9(5), 1-10. Available at: [Link]
-
Imura, T., et al. (2003). Preparation and Properties of Nonionic Vesicles Prepared with Polyglycerol Fatty Acid Esters Using the Supercritical Carbon Dioxide Reverse Phase Evaporation Method. Journal of Oleo Science, 52(11), 597-603. Available at: [Link]
-
Roberts, S. (2017). Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery. Conference paper. Available at: [Link]
-
Dara, T., et al. (2022). A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents. Pharmaceutics, 14(2), 301. Available at: [Link]
-
da Silva, A. C. S., et al. (2024). Liposome-encapsulated antibiotics and biosurfactants: an effective strategy to boost biofilm eradication in cooling towers. Journal of Water and Health, 22(6), 934-946. Available at: [Link]
-
Imura, T., et al. (2003). Preparation and Properties of Nonionic Vesicles Prepared with Polyglycerol Fatty Acid Esters Using the Supercritical Carbon Dioxide Reverse Phase Evaporation Method. PubMed. Available at: [Link]
-
Cagno, V., et al. (2023). Methodological Advances in Liposomal Encapsulation Efficiency Determination: Systematic Review and Analysis. Pharmaceutics, 15(4), 1184. Available at: [Link]
-
Al-Adhami, M., et al. (2024). Factors affecting response variables with emphasis on drug release and loading for optimization of liposomes. Journal of Drug Delivery Science and Technology, 97, 105740. Available at: [Link]
-
Stanimirova, R., et al. (2025). Aqueous Solutions of Oil-Soluble Polyglycerol Esters: Structuring and Emulsifying Abilities. Molecules, 30(23), 4507. Available at: [Link]
-
Dragicevic, N., & Maibach, H. (2015). Phospholipid Vesicles for Enhanced Drug Delivery in Dermatology. Expert Opinion on Drug Delivery, 12(9), 1433-1448. Available at: [Link]
-
Al-Samydai, A., et al. (2023). Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications. AAPS PharmSciTech, 24(4), 114. Available at: [Link]
-
Budin, I., & Devaraj, N. K. (2018). Preparation, Purification, and Use of Fatty Acid-containing Liposomes. Journal of Visualized Experiments, (132), 57297. Available at: [Link]
-
Ghorpade, V. S., et al. (2023). Poly(Glycerol) Microparticles as Drug Delivery Vehicle for Biomedical Use. Polymers, 15(3), 578. Available at: [Link]
-
Kouris, P. D., et al. (2022). Synthesis Characterization and Application of Polyglycerol Esters of Fatty Acids: Biodegradable Surfactants. ResearchGate. Available at: [Link]
-
More, P., et al. (2016). Vesicles as a tool for enhanced topical drug delivery. ResearchGate. Available at: [Link]
-
Uchino, T., et al. (2021). Development of novel polyglycerol fatty acid ester-based nanoparticles for the dermal delivery of tocopherol acetate. International Journal of Pharmaceutics, 592, 120004. Available at: [Link]
-
Pyo, S. M., et al. (2010). Polyglycerol Fatty Acid Ester Based Lipid Nanoparticles: Physical Stability and Crystalline Status. Molecules, 15(7), 4811-4823. Available at: [Link]
-
Mufamadi, M. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. protocols.io. Available at: [Link]
-
Hebei Dangtong Biological Technology Co., LTD. decaoleic acid, decaester with decaglycerol. LookChem. Available at: [Link]
-
Šturm, L., & Poklar Ulrih, N. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. International Journal of Molecular Sciences, 22(12), 6563. Available at: [Link]
-
Okada, Y., et al. (2023). Development of a depot formulation with an in situ non-lamellar liquid crystal-forming system with phospholipids. Journal of Drug Delivery Science and Technology, 89, 105009. Available at: [Link]
-
Shah, B., et al. (2019). Development and Characterization of Liposomal Formulations Containing Phytosterols Extracted from Canola Oil Deodorizer Distillate. Pharmaceutics, 11(4), 185. Available at: [Link]
Sources
- 1. Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications [xiahepublishing.com]
- 2. ijrpas.com [ijrpas.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. Aqueous Solutions of Oil-Soluble Polyglycerol Esters: Structuring and Emulsifying Abilities [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Polyglycerol fatty acid esters as alternatives to PEGylated lipids for liposome coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. evitachem.com [evitachem.com]
- 13. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 14. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. par.nsf.gov [par.nsf.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
solubilization of hydrophobic drugs using decaoleic acid decaester with decaglycerol
Application Note: Advanced Solubilization of Hydrophobic Drugs Using Decaglycerol Decaoleate in Binary Lipid Systems
Executive Summary
The oral delivery of Biopharmaceutics Classification System (BCS) Class II and IV drugs presents a persistent challenge due to their poor aqueous solubility, which directly restricts gastrointestinal absorption and bioavailability[1]. While traditional Self-Emulsifying Drug Delivery Systems (SEDDS) rely on complex mixtures of triglycerides, co-solvents, and multiple surfactants, recent advancements highlight the efficacy of Binary Lipid Systems (BLS)[2].
This application note details the use of Decaglycerol Decaoleate (also known as Polyglyceryl-10 Decaoleate or PG-10-DO), a bulky, low-HLB polyglycerol ester, as the primary lipophilic carrier in a BLS[3]. By pairing PG-10-DO with a single hydrophilic surfactant, formulators can achieve exceptionally high drug loading and spontaneous microemulsification, bypassing the instability and manufacturing complexities of traditional multi-component lipid formulations[2].
Mechanistic Rationale: Why Decaglycerol Decaoleate?
Traditional medium-chain and long-chain triglycerides often fail to dissolve large quantities of highly lipophilic active pharmaceutical ingredients (APIs)[1]. PG-10-DO overcomes this limitation through its unique molecular architecture.
Synthesized via the esterification of decaglycerol with ten oleic acid moieties, PG-10-DO possesses a massive hydrophobic "sink" capable of accommodating bulky drug molecules[4]. Despite its high lipophilicity (HLB ~3.0–4.0), the decaglycerol backbone provides just enough polarity to facilitate rapid interfacial interaction with hydrophilic surfactants (such as TPGS or Tween 80) upon contact with aqueous media[3]. Furthermore, polyglyceryl fatty acid esters are highly biocompatible, metabolized by gastrointestinal lipases, and boast a well-established safety profile[5].
Fig 1: Mechanism of spontaneous microemulsion formation using PG-10-DO in a Binary Lipid System.
Physicochemical Profiling
Understanding the baseline properties of PG-10-DO is critical for predicting its behavior in a BLS. Table 1 summarizes the key physicochemical parameters of this excipient.
Table 1: Physicochemical Properties of Decaglycerol Decaoleate
| Property | Specification / Characteristic |
| Chemical Name | Decaoleic acid, decaester with decaglycerol[4] |
| INCI Name | Polyglyceryl-10 Decaoleate[3] |
| HLB Value | ~3.0 - 4.0 (Highly Lipophilic) |
| Appearance | Viscous amber liquid to semi-solid at room temperature[4] |
| Solubility | Soluble in organic solvents and oils; insoluble in water[4] |
| Primary Function | Lipophilic solubilizer, carrier, and W/O emulsifier[3] |
Experimental Workflows & Methodologies
The following protocols outline the development of a self-validating Binary Lipid System using PG-10-DO. The workflow is designed to ensure thermodynamic stability and maximize drug loading.
Fig 2: Step-by-step workflow for formulating and characterizing a PG-10-DO based SEDDS.
Protocol 1: Equilibrium Solubility Screening
Causality Check: Before formulating the emulsion, the absolute solubilization capacity of the neat lipid must be determined to prevent drug precipitation during storage.
-
Add an excess amount of the hydrophobic API to 1.0 g of PG-10-DO in a 5 mL glass vial.
-
Seal the vial and place it in an isothermal shaker water bath at 37°C ± 0.5°C for 48 hours to reach equilibrium.
-
Centrifuge the mixture at 10,000 rpm for 15 minutes to separate undissolved API.
-
Self-Validation: Filter the supernatant through a 0.45 µm PTFE syringe filter. If resistance is high, dilute with a known volume of methanol prior to filtration.
-
Quantify the dissolved API using a validated HPLC-UV method.
Protocol 2: Construction of a Pseudo-Ternary Phase Diagram
Causality Check: A phase diagram identifies the exact lipid-to-surfactant ratios that yield thermodynamically stable microemulsions rather than crude, phase-separating macroemulsions[2].
-
Prepare mixtures of PG-10-DO (Lipid) and a water-soluble surfactant (e.g., D-α-tocopheryl polyethylene glycol succinate, TPGS) at weight ratios ranging from 9:1 to 1:9 in separate 2 mL vials[2].
-
Place the vials on a magnetic hot plate at 55°C. Note: Heating is crucial to completely melt the components and ensure a homogenous isotropic mixture.
-
Perform water titration: Add warm Milli-Q water (55°C) dropwise to each mixture under moderate magnetic stirring[2].
-
Allow the mixture to equilibrate to room temperature after each addition.
-
Self-Validation: Assess the optical clarity visually against a printed text grid. Mixtures that allow clear reading of the text are classified as microemulsions; turbid or milky mixtures are classified as crude emulsions.
Protocol 3: In Vitro Dispersion and Droplet Size Analysis
Causality Check: The droplet size of the resulting emulsion dictates the surface area available for lipase degradation and subsequent drug absorption in the GI tract.
-
Accurately weigh 100 mg of the optimized drug-loaded BLS preconcentrate.
-
Introduce the preconcentrate into 250 mL of Simulated Gastric Fluid (SGF, pH 1.2) or Simulated Intestinal Fluid (SIF, pH 6.8) at 37°C.
-
Agitate using a USP Type II dissolution apparatus at 50 rpm to simulate mild gastric motility.
-
Extract a 1 mL aliquot after 15 minutes of dispersion.
-
Analyze the mean droplet size (Z-average) and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).
Data Interpretation & Optimization
The ratio of PG-10-DO to the hydrophilic surfactant heavily influences the self-emulsification efficiency. Table 2 illustrates representative structural outcomes when PG-10-DO is titrated against a hydrophilic surfactant (e.g., TPGS) in an aqueous environment.
Table 2: Representative Dispersion Data for PG-10-DO/Surfactant Systems
| PG-10-DO : Surfactant Ratio | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Visual Appearance | System Classification |
| 7:3 | > 250 | 0.45 | Turbid / Milky | Crude Emulsion (LFCS Type II) |
| 5:5 | 120 ± 15 | 0.28 | Translucent | Nanoemulsion |
| 3:7 | 35 ± 5 | 0.12 | Optically Clear | Microemulsion (LFCS Type III) |
| 1:9 | 18 ± 3 | 0.08 | Optically Clear | Micellar Solution |
Formulation Insight: While a 1:9 ratio yields the smallest droplet size, it severely limits the amount of PG-10-DO available to solubilize the drug, potentially leading to API precipitation upon aqueous dilution. The 3:7 or 4:6 ratios typically represent the optimal thermodynamic "sweet spot," balancing high drug loading capacity (provided by the decaoleate chains) with spontaneous microemulsification (driven by the surfactant).
References
-
Title: A review on current status of self-emulsifying drug delivery systems Source: SciSpace / International Journal of Medical and Biomedical Studies URL: [Link]
-
Title: Exploring novel type of lipid-bases drug delivery systems that contain one lipid and one water-soluble surfactant only Source: International Journal of Pharmaceutics URL: [Link]
-
Title: Caprol® 10G10O by ABITEC Corporation - Personal Care & Cosmetics Source: UL Prospector URL: [Link]
-
Title: Safety Assessment of Polyglyceryl Fatty Acid Esters as Used in Cosmetics Source: Cosmetic Ingredient Review (CIR) URL: [Link]
Sources
chromatographic separation methods for decaoleic acid decaester with decaglycerol
Advanced Chromatographic Separation and Characterization of Decaglycerol Decaoleate (DGDO)
Executive Summary
Decaglycerol decaoleate (DGDO) is a highly lipophilic, non-ionic polyglycerol ester of fatty acids (PGE) extensively utilized as a water-in-oil (W/O) emulsifier in pharmaceutical formulations, cosmetics, and food sciences[1]. From an analytical perspective, DGDO presents a formidable chromatographic challenge. It is not a single discrete molecule but a highly complex mixture characterized by the oligomeric distribution of its polyglycerol backbone (comprising linear, branched, and cyclic isomers) and a variable degree of esterification with oleic acid.
This application note details an orthogonal analytical strategy utilizing Supercritical Fluid Chromatography (SFC), Non-Aqueous Reversed-Phase High-Performance Liquid Chromatography (NARP-HPLC), and Gel Permeation Chromatography (GPC) to achieve comprehensive structural profiling.
Mechanistic Background: The Analytical Challenge
To separate DGDO effectively, scientists must overcome three fundamental physicochemical hurdles:
-
Lack of UV Chromophores: Neither the polyglycerol backbone nor the isolated alkene bonds of the oleic acid chains possess conjugated pi-electron systems. Consequently, standard UV-Vis detection is ineffective. Universal mass-based detectors—such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Flame Ionization Detectors (FID)—are mandatory[2][3].
-
Extreme Hydrophobicity & Mass Transfer Limitations: Intact DGDO has a molecular weight exceeding 3,000 Da and an exceptionally high octanol-water partition coefficient (LogP). In conventional aqueous reversed-phase LC, DGDO irreversibly adsorbs to C18 stationary phases or suffers from severe band broadening due to poor mass transfer kinetics.
-
Polydispersity: Commercial "decaglycerol" is an average degree of polymerization. Steric hindrance during synthesis prevents uniform esterification, resulting in a distribution of octa-, nona-, and deca-esters. Differentiating the size of the backbone from the number of acyl chains requires orthogonal separation mechanisms.
Orthogonal Chromatographic Workflow
Orthogonal Chromatographic Workflow for the Structural Profiling of Decaglycerol Decaoleate.
Experimental Protocols & Self-Validating Methodologies
Protocol 1: Capillary SFC-FID for Intact DGDO Profiling
Causality: Supercritical CO₂ (scCO₂) possesses liquid-like solvating power but gas-like diffusivity and low viscosity. This unique state allows for the rapid elution of high-molecular-weight lipophilic emulsifiers like DGDO without the mass transfer penalties seen in liquid chromatography[3][4].
-
Step 1: Sample Preparation: Dissolve 10 mg of DGDO in 1 mL of chloroform/methanol (1:1 v/v). Filter through a 0.22 µm PTFE syringe filter to remove particulates that could occlude the capillary restrictor.
-
Step 2: System Setup: Equip the SFC system with a capillary 25% cyanopropyl stationary phase column (e.g., 10 m x 50 µm i.d.). The cyanopropyl phase provides necessary dipole-dipole interactions to separate the esterified oligomers.
-
Step 3: Mobile Phase & Gradient: Utilize scCO₂ as the primary mobile phase. Set the column oven to 100 °C. Program a pressure gradient from 340 atm to 680 atm over 15 minutes. Mechanism: Increasing pressure increases the density and solvating power of scCO₂, sequentially eluting higher molecular weight decaester fractions[3].
-
Step 4: Detection: Route the effluent to a Flame Ionization Detector (FID). Set the FID temperature to 350 °C to prevent the condensation of high-MW lipids.
-
System Suitability (Self-Validation): Inject a system suitability mixture containing triglycerol monooleate and decaglycerol decaoleate. The system is validated if the resolution ( Rs ) between the two marker peaks is ≥2.0 , confirming adequate solvating power and restrictor performance.
Protocol 2: NARP-HPLC-ELSD for Esterification Distribution
Causality: Non-Aqueous Reversed-Phase (NARP) chromatography replaces water with a weak organic solvent (e.g., acetonitrile) to ensure the highly hydrophobic DGDO remains soluble throughout the run. ELSD is chosen because it provides a stable baseline even during steep organic gradients, unlike UV or RI detectors[2][3].
-
Step 1: Sample Preparation: Dissolve 5 mg of DGDO in 1 mL of isopropanol/dichloromethane (80:20 v/v). Filter via 0.2 µm PTFE.
-
Step 2: Column Selection: Install an end-capped RP-8 column (250 mm x 4.6 mm, 5 µm). Mechanism: The shorter C8 alkyl chains prevent the excessive hydrophobic retention that would occur on a standard C18 phase, improving peak symmetry for the decaester.
-
Step 3: Gradient Elution: Prepare Mobile Phase A (Acetonitrile with 0.1% acetic acid) and Mobile Phase B (Dichloromethane). Initiate a binary gradient starting at 70% A / 30% B, ramping to 10% A / 90% B over 40 minutes[3].
-
Step 4: ELSD Configuration: Set the nebulizer temperature to 40 °C and the drift tube (evaporator) to 80 °C. Set the N2 carrier gas flow to 2.0 L/min.
-
System Suitability (Self-Validation): Perform a blank gradient run. The system is validated if the baseline drift is <5 mV. Because ELSD response is non-linear, generate a calibration curve using logarithmic transformation ( log(Area)=a⋅log(Concentration)+b ). The correlation coefficient ( R2 ) must be ≥0.995 .
Protocol 3: GPC-RI for Hydrodynamic Volume Profiling
Causality: Gel Permeation Chromatography separates molecules strictly by their hydrodynamic volume (size in solution). This isolates the analysis of the polyglycerol backbone's degree of polymerization from the chemical variations of the oleic acid chains.
-
Step 1: Sample Preparation: Dissolve DGDO in HPLC-grade Tetrahydrofuran (THF) at 2 mg/mL.
-
Step 2: System Setup: Connect a series of Styrene-Divinylbenzene (SDVB) GPC columns (e.g., 100 Å, 500 Å, and 1000 Å pore sizes in series) to ensure a broad linear resolving range.
-
Step 3: Isocratic Elution: Pump THF at a constant flow rate of 1.0 mL/min. Maintain the column compartment at a stable 35 °C to ensure reproducible solvent viscosity.
-
Step 4: Detection: Monitor the eluent using a Refractive Index (RI) detector purged with THF.
-
System Suitability (Self-Validation): Inject a toluene marker prior to sample analysis. Calculate the theoretical plate count ( N ). The system is validated for high-resolution polymer analysis if N>20,000 plates/column.
Quantitative Data Summary
The following table summarizes the operational parameters, separation mechanisms, and expected quantitative outputs for the orthogonal analysis of DGDO.
| Chromatographic Modality | Primary Separation Mechanism | Stationary Phase | Mobile Phase / Carrier | Detector | Target Analytical Output |
| Capillary SFC | Partitioning & Solvation (Density-driven) | 25% Cyanopropyl (Capillary) | scCO₂ (Pressure gradient: 340 to 680 atm) | FID (350 °C) | High-resolution profiling of intact esterified oligomers; minor isomer differentiation. |
| NARP-HPLC | Hydrophobic Interaction | End-capped RP-8 (5 µm) | Acetonitrile / Dichloromethane (Gradient) | ELSD | Separation by degree of esterification (e.g., octa- vs. deca-oleate); quantification of unreacted fatty acids. |
| GPC / SEC | Size Exclusion (Hydrodynamic Volume) | Styrene-Divinylbenzene (SDVB) | Tetrahydrofuran (THF) (Isocratic) | RI | Molecular weight distribution ( Mw , Mn ), Polydispersity Index (PDI) of the polymer backbone. |
References
-
Analysis of Emulsifier in Food Using Chromatographic Techniques. CORE. Available at:[3]
-
Analyses of Polyglycehol Esters of Fatty Acids Using High Performance Liquid Chromatography. Semantic Scholar. Available at:[2]
-
Supercritical Fluid Chromatography and Extraction. Analytical Chemistry - ACS Publications. Available at:[4]
-
Properties of water in oil emulsions (W/O) stabilized with mixtures of PGPR and polyglycerol fatty acid esters. ResearchGate. Available at:[1]
Sources
Application Note: In Vitro Toxicity Testing Protocols for Polyglyceryl-10 Decaoleate
Introduction & Mechanistic Challenges
Polyglyceryl-10 decaoleate (decaoleic acid decaester with decaglycerol) is a high-molecular-weight, non-ionic polyglycerol ester of fatty acids (PEFA). Due to its excellent emulsifying properties and safety profile, it is widely utilized in topical cosmetics, pharmaceuticals, and food applications[1][2]. The Cosmetic Ingredient Review (CIR) Expert Panel has evaluated PEFAs and concluded they are safe for use when formulated to be non-irritating[1].
However, evaluating the in vitro toxicity of polyglyceryl-10 decaoleate presents severe physicochemical challenges. With an extremely high lipophilicity (Log Kow > 3.5) and high dynamic viscosity, this decaester is immiscible in standard aqueous cell culture media. When applied to traditional 2D monolayer cell cultures, the substance forms an occlusive lipid layer over the cells. This physical occlusion prevents gas exchange and nutrient uptake, leading to cell asphyxiation and resulting in false-positive cytotoxicity signals that do not reflect true biochemical toxicity.
To ensure scientific integrity and regulatory compliance, toxicity testing for such lipophilic excipients must utilize 3D tissue constructs. Reconstructed Human Epidermis (RhE) and Reconstructed Human Cornea-like Epithelium (RhCE) models allow for the direct, undiluted topical application of viscous substances, accurately mirroring in vivo exposure dynamics without the confounding artifacts of artificial solvent vehicles.
Strategic Workflow for Lipophilic Excipients
The testing strategy relies on a self-validating system of pre-checks and 3D tissue exposures. Because polyglyceryl-10 decaoleate is a lipid-based ester, it is crucial to verify that the test item does not directly reduce MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or cause color interference, which would artificially inflate viability readouts.
Tiered in vitro toxicity testing workflow for lipophilic polyglyceryl esters.
Experimental Protocols
Protocol 1: In Vitro Skin Irritation (OECD TG 439)
Causality & Principle: This protocol utilizes RhE models (e.g., EpiDerm™ or EpiSkin™) to assess skin irritation[3]. The 42-hour post-incubation period is critical; it allows time for the development of delayed inflammatory cascades (e.g., cytokine release) or for tissue recovery following the initial lipid exposure.
Step-by-Step Methodology:
-
Tissue Preparation: Transfer RhE tissues from transport agar to 6-well plates containing pre-warmed assay medium. Incubate overnight (37°C, 5% CO2 ) to allow recovery from shipping stress.
-
Pre-Checks: Incubate 30 µL of polyglyceryl-10 decaoleate with 1 mL of MTT solution (1 mg/mL) for 3 hours. If the solution turns blue/purple, the test item acts as a direct MTT reducer, and killed-tissue controls must be used.
-
Application: Using a positive displacement pipette (essential for highly viscous liquids), apply 30 µL of undiluted polyglyceryl-10 decaoleate directly to the apical surface of the RhE tissues (n=3). Use DPBS as a negative control and 5% SDS as a positive control.
-
Exposure: Incubate the dosed tissues for 60 minutes at 37°C.
-
Washing (Critical Step): Remove the test item by extensively rinsing the tissues with DPBS. Expert Insight: Because polyglyceryl-10 decaoleate is highly lipophilic, standard rinsing will not remove it. Gently swab the apical surface with a DPBS-soaked sterile cotton swab. Care must be taken not to mechanically strip the stratum corneum, which would artificially lower viability.
-
Post-Incubation: Transfer tissues to fresh medium and incubate for 42 hours to allow for potential delayed toxicity expression.
-
Viability Readout: Transfer tissues to 24-well plates containing 1 mg/mL MTT solution. Incubate for 3 hours. Extract the resulting formazan crystals using isopropanol for 2 hours at room temperature with gentle shaking.
-
Quantification: Measure the Optical Density (OD) of the extract at 570 nm.
Protocol 2: In Vitro Eye Irritation (OECD TG 492)
Causality & Principle: Utilizing RhCE models (e.g., EpiOcular™), this assay differentiates between non-irritants and irritants[4]. For viscous liquids and pastes like polyglyceryl-10 decaoleate, an extended exposure time (6 hours) is mandated compared to standard liquids (30 minutes). This accounts for the delayed penetration of bulky, lipophilic molecules through the corneal epithelium.
Step-by-Step Methodology:
-
Tissue Preparation: Pre-incubate RhCE tissues in assay medium overnight.
-
Application: Apply 50 µL of the viscous polyglyceryl-10 decaoleate to the apical surface of the tissues (n=2). Ensure the viscous lipid completely covers the tissue surface.
-
Exposure: Incubate for 6 hours at 37°C.
-
Rinsing: Decant the test item and vigorously wash the tissues with DPBS. Perform a 25-minute post-soak in assay medium at room temperature to remove any residual test item absorbed into the upper cell layers.
-
Post-Incubation: Incubate the tissues for 18 hours at 37°C.
-
Viability Readout: Perform the MTT assay (3-hour incubation), extract with isopropanol, and measure OD at 570 nm.
Quantitative Data Presentation & Interpretation
The classification of polyglyceryl-10 decaoleate relies on strictly defined viability thresholds relative to the negative control. The tables below summarize the UN GHS classification criteria derived from the OECD guidelines.
Table 1: UN GHS Classification Criteria for 3D Tissue Models
| Assay Type | OECD Guideline | Tissue Model | Exposure Time | Viability Threshold | UN GHS Classification |
| Skin Irritation | TG 439 | RhE (EpiDerm™) | 60 minutes | > 50% | No Category (Non-Irritant) |
| Skin Irritation | TG 439 | RhE (EpiDerm™) | 60 minutes | ≤ 50% | Category 2 (Irritant) |
| Eye Irritation | TG 492 | RhCE (EpiOcular™) | 6 hours (Viscous) | > 60% | No Category (Non-Irritant) |
| Eye Irritation | TG 492 | RhCE (EpiOcular™) | 6 hours (Viscous) | ≤ 60% | No Prediction (Further testing required) |
Table 2: Physicochemical Barriers and Protocol Adaptations
| Physicochemical Trait | Challenge in Standard Assays | 3D Protocol Adaptation |
| High Viscosity | Inaccurate dosing with air-displacement pipettes. | Mandatory use of positive displacement pipettes or weight-based application. |
| Log Kow > 3.5 | Immiscibility in aqueous media; physical cell occlusion. | Direct topical application on air-liquid interface (ALI) 3D tissue models. |
| Lipid Adherence | Incomplete removal during standard washing steps. | Gentle mechanical swabbing with DPBS-soaked cotton swabs post-exposure. |
References
- Safety Assessment of Polyglyceryl Fatty Acid Esters as Used in Cosmetics - CIR Report Data Sheet. Cosmetic Ingredient Review (cir-safety.org).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0Km5sc-skFgCVgfGjOMWPeSdBmP_h1tKL2vPyerpVU2phbUVs20HgEkchiYkzZd4UXLwMSWhV-JKM5fKzM2r50U9M9oItAc0W5DjXpjizER5hRXOihSXBr5jQqy-08Bvu7FhSbPDWnPg2SZGr1Tgq-PoZvUEPM7trhkqYx3vcR94sERcjANo=]
- Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. Organisation for Economic Co-operation and Development (oecd.org).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7dvi7djDO8CM_XYjDl5AxHVl2gUmUVGxAU-iEupXE3EaKZRds3S6FOMPtONjbWfxLX1PeJVfrEM1o9NyKSCRPE6jMKpu39T2r1QAf5dXOhQlRdCXv7sgyNiRTsO8vrG7zhV3kkBaTFG8ha6LU7as-Z_FMu6rmbmcG_ZYdYc04wy-OaclIz-m5gbLC7cj10_IkfbZFa48Q3sQQUYpkq8E63truPtLolQWvvQIUzjBtOgIw6UcaZ0FFTHpzyVSi_gJWH1J2]
- Regulatory Eye Irritation Test OECD TG 492. XCellR8 (x-cellr8.com).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGio5M11Z7O2qixT3-rAelqn0brPW2GEmHobVPfqGZSwG4plJSV56KH6eiNNx4RFb7lZRho8lEtyKbesl-3May_VNVH_JVId29Cooy4dC4uRQMMbFXr6J2dSOqc0tOsBndgNkzIrI4y3VhQr1UaNEZgg93pCha-m8dbUwmNaPRRc0MLiw==]
- Re-evaluation of polyglycerol esters of fatty acids (E 475) as a food additive. PMC - NIH (nih.gov).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv8IWsE5f4Og2wDXhNPEQWzbcCSMREexBbJ_jLYN-V5g1v4LRkDl0lbznVGYtaIHB2n4tz4iyX_AfGYD9O5G49OPkYhkzKnQmbsxai9sAEApVGQw9N94nL2H6CFueYwpXLITMqCiqpDszeNQ==]
Sources
Advanced Application Note: Decaoleic Acid Decaester with Decaglycerol in Targeted Lipid-Based Drug Delivery
Introduction & Mechanistic Overview
Decaoleic acid decaester with decaglycerol, commonly known by its INCI designation Polyglyceryl-10 Decaoleate , is a highly lipophilic complex compound formed by the complete esterification of a decaglycerol backbone with ten oleic acid moieties 1. Characterized by its massive molecular architecture and extremely low Hydrophilic-Lipophilic Balance (HLB), this excipient has emerged as a critical structural component in advanced pharmaceutical formulations, acting as a multi-functional emulsifier, solubilizer, and carrier 2.
In the realm of targeted drug delivery, Polyglyceryl-10 Decaoleate is primarily utilized to rescue Biopharmaceutics Classification System (BCS) Class II and IV compounds, which suffer from poor aqueous solubility and low bioavailability 3. When integrated into Self-Microemulsifying Drug Delivery Systems (SMEDDS) or Nanostructured Lipid Carriers (NLCs), it serves a dual purpose:
-
Thermodynamic Solubilization: The bulky lipid matrix provides an ideal hydrophobic environment, preventing drug crystallization during storage and upon dilution in gastrointestinal (GI) fluids.
-
Lymphatic Targeting: The high concentration of long-chain fatty acids (oleic acid, C18:1) specifically triggers the assembly of chylomicrons in enterocytes. This physiological mechanism shunts the encapsulated Active Pharmaceutical Ingredient (API) directly into the intestinal lymphatic system, effectively bypassing hepatic first-pass metabolism and exponentially increasing systemic bioavailability 3.
Physicochemical Profiling
Understanding the quantitative properties of Polyglyceryl-10 Decaoleate is essential for rational formulation design. The table below summarizes its key parameters and their direct implications for nanocarrier synthesis.
| Property | Value / Specification | Formulation Implication |
| Chemical Name | Decaoleic acid, decaester with decaglycerol | Forms a highly complex, branched lipid matrix 1. |
| CAS Number | 11094-60-3 / 110615-47-9 | Required for regulatory documentation and sourcing 1. |
| Molecular Formula | C210H382O31 | Massive steric bulk prevents API expulsion during storage. |
| HLB Value | ~2.0 - 3.0 | Highly lipophilic; acts as an ideal W/O emulsifier or core oil phase 2. |
| Fatty Acid Chain | C18:1 (Oleic Acid) | Long-chain triglycerides are mandatory for lymphatic transport 3. |
| Appearance | Viscous amber liquid to paste | Modulates the core viscosity of lipid nanoparticles 1. |
Mechanistic Pathway Visualization
The following diagram illustrates the causality chain of how Polyglyceryl-10 Decaoleate facilitates the targeted lymphatic delivery of lipophilic drugs, bypassing the liver.
Lymphatic transport pathway of Polyglyceryl-10 Decaoleate-based SMEDDS.
Experimental Protocols
Protocol A: Formulation of SMEDDS for Lymphatic Targeting
This self-validating protocol outlines the creation of a Self-Microemulsifying Drug Delivery System (SMEDDS) utilizing Polyglyceryl-10 Decaoleate as the primary oil phase.
-
Step 1: Excipient Screening & Solubility Profiling
-
Action: Add an excess amount of the lipophilic API to 2 mL of Polyglyceryl-10 Decaoleate. Vortex for 5 minutes and incubate in an isothermal shaker at 37°C for 48 hours. Centrifuge at 10,000 rpm for 15 minutes and quantify the dissolved API via HPLC.
-
Causality: The API must exhibit maximum solubility in the decaoleate matrix. If the drug loading capacity is exceeded, the API will precipitate upon aqueous dilution in the GI tract, causing the formulation to fail.
-
-
Step 2: Surfactant Pairing & Isotropic Mixture Preparation
-
Action: Blend the Polyglyceryl-10 Decaoleate (Oil) with a high-HLB surfactant (e.g., Polysorbate 80) and a co-surfactant (e.g., Transcutol HP) at a pre-determined ratio (typically 30:50:20 w/w). Stir at 50°C until a clear, isotropic pre-concentrate is formed.
-
Causality: Blending the extremely low-HLB decaoleate with a high-HLB surfactant creates a transient negative interfacial tension. This thermodynamic instability provides the driving force for spontaneous emulsification into droplets <100 nm when introduced to aqueous media 3.
-
-
Step 3: Thermodynamic Stress Testing (Self-Validation)
-
Action: Subject the SMEDDS pre-concentrate to three freeze-thaw cycles (-20°C for 24h, then +25°C for 24h). Following this, dilute 1 mL of the SMEDDS in 250 mL of 0.1N HCl and centrifuge at 10,000 rpm.
-
Causality: This acts as a self-validating quality control step. If the system survives extreme kinetic stress without phase separation, cracking, or API crystallization, it is thermodynamically stable and suitable for in vivo application.
-
Protocol B: Fabrication of Nanostructured Lipid Carriers (NLCs) via Solvent Injection
Polyglyceryl-10 Decaoleate is highly effective in nanodispersions to protect active ingredients 4. This protocol details the creation of solid-matrix nanoparticles.
-
Step 1: Lipid Matrix Melting & Imperfection Engineering
-
Action: Melt a solid lipid (e.g., Glyceryl behenate) at 10°C above its melting point. Blend in 30% (w/w) Polyglyceryl-10 Decaoleate as the liquid lipid. Dissolve the API into this homogenous lipid melt.
-
Causality: The massive, branched structure of the decaoleate disrupts the perfect crystal lattice of the solid lipid. This engineered imperfection is crucial; it provides spatial voids to accommodate high drug payloads and prevents the API from being expelled during polymorphic transitions over time.
-
-
Step 2: High-Shear Homogenization
-
Action: Inject the hot lipid phase into an aqueous surfactant solution heated to the same temperature under high-shear homogenization (15,000 rpm for 10 minutes).
-
Causality: Rapid mechanical shearing forces the lipid phase into the aqueous phase, creating a coarse emulsion that serves as the precursor for nanometer-scale droplet reduction.
-
-
Step 3: Rapid Cooling and Solidification
-
Action: Immediately transfer the nanoemulsion to an ice bath (2-4°C) under continuous mild stirring for 30 minutes.
-
Causality: Rapid cooling locks the lipid matrix in an amorphous or less stable polymorphic state, instantly trapping the API within the NLC core before it can partition out into the external aqueous phase.
-
Self-Validating Quality Control & Data Analysis
To ensure the trustworthiness of the formulated delivery systems, the following analytical validations must be performed:
-
Dynamic Light Scattering (DLS): Dilute the SMEDDS or NLCs 1:100 in distilled water. Measure the Z-average (hydrodynamic diameter) and Polydispersity Index (PDI).
-
Acceptance Criteria: Z-average < 150 nm; PDI < 0.3 (indicating a monodisperse, stable colloidal system).
-
-
Entrapment Efficiency (EE%): Utilize ultrafiltration (e.g., Amicon® Ultra centrifugal filters, 100 kDa MWCO) to separate free drug from the lipid nanocarriers. Quantify the free drug in the filtrate via HPLC.
-
Calculation:EE% =[(Total Drug - Free Drug) / Total Drug] × 100
-
Acceptance Criteria: EE% > 85%, validating the solubilizing power of the Polyglyceryl-10 Decaoleate matrix.
-
References
- EvitaChem.Buy decaoleic acid, decaester with decaglycerol (EVT-1514573) | 11094-60-3.
- SciSpace.A review on current status of self-emulsifying drug delivery systems.
- UL Prospector.
- Google Patents.US8242169B2 - Emulsion composition.
- Google Patents.
Sources
preventing phase separation in decaoleic acid decaester with decaglycerol emulsions
Overview: The Chemistry of PG-10 Decaoleate
Polyglyceryl-10 Decaoleate (CAS 11094-60-3)[1] is a complex, bulky polyglycerol ester consisting of a decaglycerol backbone fully esterified with ten oleic acid chains. With a Hydrophilic-Lipophilic Balance (HLB) of approximately 3.5, it is a highly lipophilic surfactant specifically engineered for Water-in-Oil (W/O) emulsions. Due to its massive hydrophobic footprint, formulating stable systems requires precise control over interfacial tension, osmotic pressure, and continuous phase rheology to prevent catastrophic phase separation.
Diagnostic Troubleshooting & FAQs
Q1: My emulsion separates immediately after homogenization. What is the primary failure mechanism? A1: Immediate phase separation in a PG-10 Decaoleate system usually indicates interfacial film failure. While PG-10 Decaoleate successfully lowers interfacial tension, its bulky structure can leave "gaps" at the oil-water interface, leading to rapid droplet coalescence. The Causality: The system lacks a tightly packed lamellar gel network. The Solution: Incorporate a co-emulsifier like Polyglyceryl-6 Polyricinoleate (at 0.5%–3.0%)[2]. The combination of these two polyglycerol esters allows for synergistic packing at the interface, forming a rigid, viscoelastic interfacial film that physically blocks droplets from merging[3].
Q2: The emulsion is initially stable, but I observe oil bleeding (syneresis) at the surface after a few weeks. How do I prevent this? A2: Syneresis is a rheological failure of the continuous (oil) phase. Over time, the heavier water droplets settle (sedimentation), forcing the oil phase upward. The Causality: The oil phase lacks sufficient yield stress to suspend the dispersed water droplets against gravity[4]. The Solution: Introduce an organically modified clay mineral, such as disteardimonium hectorite (0.5%–1.5%)[5]. These organoclays form a 3D "house of cards" network within the oil phase, drastically increasing the yield stress and physically immobilizing the water droplets without making the emulsion unspreadable.
Q3: Why do formulation guidelines insist on adding salts (electrolytes) to the water phase? A3: Electrolytes are non-negotiable in W/O emulsions to prevent Ostwald ripening[4]. The Causality: Smaller water droplets have a higher internal Laplace pressure than larger ones. This pressure differential drives water molecules to diffuse through the continuous oil phase, shrinking small droplets and swelling large ones until the emulsion breaks. The Solution: Adding 1%–2% electrolytes (e.g., MgSO4 or NaCl) to the aqueous phase lowers the chemical potential of the water. This counteracts the Laplace pressure, halting diffusion and locking the droplet size distribution in place.
Q4: Can I add the oil phase to the water phase during processing? A4: No. For W/O emulsions utilizing low-HLB emulsifiers like PG-10 Decaoleate, the dispersed phase (water) must be added slowly to the continuous phase (oil)[4]. Reversing this order forces the system through a phase inversion, creating highly unstable multiple emulsions (W/O/W) that will rapidly separate.
Quantitative Formulation Parameters
The following table summarizes the critical components required to build a self-stabilizing PG-10 Decaoleate W/O emulsion matrix.
| Component Category | Recommended Material | Usage Range (w/w) | Mechanistic Function |
| Primary Emulsifier | Polyglyceryl-10 Decaoleate | 2.0% – 5.0% | Lowers interfacial tension; dictates W/O architecture (HLB ~3.5). |
| Co-Emulsifier | Polyglyceryl-6 Polyricinoleate | 0.5% – 3.0% | Synergistic interfacial packing; prevents coalescence[2]. |
| Osmotic Stabilizer | Magnesium Sulfate (MgSO4) | 0.5% – 2.0% | Lowers aqueous chemical potential; prevents Ostwald ripening[4]. |
| Rheology Modifier | Disteardimonium Hectorite | 0.5% – 1.5% | Builds continuous phase yield stress; prevents syneresis[5]. |
| Internal Phase | Purified Water | 50.0% – 80.0% | Builds bulk viscosity via internal droplet packing density. |
Mechanistic Pathway of Emulsion Stabilization
Fig 1: Mechanistic pathways and interventions for PG-10 Decaoleate emulsion stabilization.
Standard Operating Procedure: Self-Validating W/O Emulsification
This protocol is designed as a self-validating system. By strictly controlling the thermodynamics (temperature) and fluid dynamics (shear), and utilizing a final conductivity check, the protocol guarantees structural integrity.
Phase A (Continuous Oil Phase):
-
In a primary vessel, combine the non-polar base oils (e.g., squalane, mineral oil, or triglycerides)[6].
-
Disperse 1.0% disteardimonium hectorite into the oil under high shear (3000 RPM) until fully activated and homogenous[5].
-
Add 3.5% Polyglyceryl-10 Decaoleate and 1.5% Polyglyceryl-6 Polyricinoleate[2].
-
Heat the mixture to exactly 75°C to ensure all emulsifiers are fully liquid and mobile[4].
Phase B (Dispersed Aqueous Phase): 5. In a secondary vessel, combine purified water and humectants (e.g., 3.0% glycerin). 6. Dissolve 1.0% MgSO4 completely into the water phase[4]. 7. Heat Phase B to exactly 75°C. Causality Note: Temperature matching is critical. If the water is colder than the oil, it will prematurely crystallize the emulsifiers at the interface, causing immediate separation.
Emulsification & Homogenization: 8. Critical Step: While mixing Phase A with a rotor-stator homogenizer at moderate speed (2500 RPM), add Phase B dropwise into Phase A. Do not dump the water phase in all at once, as this will overwhelm the emulsifier's ability to coat the new surface area. 9. Once all water is incorporated, increase homogenization to 7000–8000 RPM for 4 minutes. This high-shear input fractures the water droplets to a uniform sub-micron size, drastically reducing the rate of sedimentation.
Cooling & Validation: 10. Switch to an anchor stirrer and cool the emulsion gradually (approx. 1°C per minute) to 25°C under low shear (150 RPM). Gradual cooling allows the lamellar gel network to organize properly[3]. 11. Self-Validation Check (Conductivity Test): Submerge a conductivity meter into the final emulsion. A properly formed W/O emulsion will read < 5 µS/cm (effectively zero), as the continuous oil phase acts as a perfect electrical insulator. If the reading spikes (>100 µS/cm), the emulsion has inverted to O/W or contains free water, indicating a failure in droplet encapsulation and requiring reformulation.
References
-
Ataman Chemicals. "POLYGLYCERYL-10 DECAOLEATE". Available at:[Link]
-
PubChem - NIH. "Decaglyceryl decaoleate". Available at:[Link]
- Google Patents. "WO2023100140A1 - Cosmetic w/o emulsion composition".
- Google Patents. "EP4011358A1 - Water-in-oil emulsion composition".
-
MDPI. "Recent Advances in the Properties and Applications of Polyglycerol Fatty Acid Esters". Available at:[Link]
-
The Cosmetic Formulator. "How to Stop Emulsions Separating". Available at:[Link]
Sources
- 1. SID 135321804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2023100140A1 - Cosmetic w/o emulsion composition - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. thecosmeticformulator.com [thecosmeticformulator.com]
- 5. EP4011358A1 - Water-in-oil emulsion composition - Google Patents [patents.google.com]
- 6. Phase Behavior of Polyglycerol Ester-Based Nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing the synthesis yield of decaoleic acid decaester with decaglycerol
Welcome to the Technical Support Center for the synthesis of Polyglyceryl-10 Decaoleate (Decaglycerol Decaoleate). This portal is designed for researchers, scale-up engineers, and drug development professionals. It provides mechanistic insights, self-validating protocols, and diagnostic troubleshooting to overcome the thermodynamic and steric challenges inherent in achieving full deca-substitution.
Architectural Overview & Reaction Causality
Polyglyceryl-10 Decaoleate is a highly complex, non-ionic surfactant synthesized via the direct esterification of decaglycerol (a hydrophilic polyether core) with oleic acid (hydrophobic aliphatic chains).
Achieving a high yield of the decaester—where 10 of the 12 available hydroxyl groups on the decaglycerol backbone are esterified—is thermodynamically demanding. The primary causality governing the synthesis yield is the continuous, efficient removal of the water byproduct to drive the equilibrium forward (Le Chatelier's Principle). This must be balanced against the kinetic challenge of steric hindrance : as esterification progresses, the bulky oleic acid chains create a dense hydrophobic shield around the core, severely limiting catalyst access to the remaining secondary hydroxyl groups[1].
Caption: Workflow for Polyglyceryl-10 Decaoleate synthesis with in-process QC.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems , meaning the reaction progression is mathematically confirmed via built-in analytical checkpoints before advancing to the next stage.
Protocol A: High-Temperature Chemical Esterification (Scale-Up Standard)
This method utilizes alkaline catalysis and extreme thermal dehydration to force deca-substitution[2].
-
Step 1: Phase Homogenization & Deoxygenation.
-
Action: Combine decaglycerol and oleic acid at a 1:10.5 molar ratio in a reaction vessel. Heat to 70°C under continuous stirring (400 rpm) and purge the headspace with Nitrogen (N₂) three times.
-
Causality: Decaglycerol is highly viscous and hydrophilic; oleic acid is hydrophobic. Heating reduces the polyglycerol's viscosity, lowering the activation energy for interfacial mass transfer. The N₂ purge is critical to prevent the thermal oxidation of oleic acid's C18:1 double bonds, which causes product darkening.
-
-
Step 2: Catalyst Introduction.
-
Action: Add 0.1% w/w Sodium Hydroxide (NaOH) or a Tin-based catalyst. Gradually ramp the temperature to 210°C.
-
Causality: Alkaline catalysts deprotonate the hydroxyl groups, increasing their nucleophilicity for attacking the carbonyl carbon of the oleic acid.
-
-
Step 3: Vacuum Dehydration & Reaction.
-
Action: Once the temperature reaches 150°C (and water begins evolving), apply a progressive vacuum, eventually reaching <30 mmHg at 210°C. Maintain for 6–8 hours.
-
Causality: Removing the water of reaction shifts the thermodynamic equilibrium toward the ester. A progressive vacuum prevents the violent boiling and mechanical loss of unreacted oleic acid.
-
-
Step 4: In-Process QC (Self-Validation).
-
Action: Extract a 2g aliquot every 2 hours and titrate for Acid Value (AV) using 0.1 N KOH.
-
Validation Logic: The system validates itself—a decreasing AV directly correlates to oleic acid consumption. Do not proceed to cooling until AV < 3.0 mg KOH/g, which mathematically confirms >95% esterification.
-
Protocol B: Enzymatic Esterification (High-Purity / Mild Conditions)
This method utilizes immobilized lipases (e.g., Novozym 435) to prevent side reactions like etherification and color degradation[3].
-
Step 1: Substrate Pre-mixing.
-
Action: Mix decaglycerol and oleic acid (1:10.5 ratio) at 80°C. Optional: Add a small amount of tert-butanol as a homogenizing co-solvent[4].
-
Causality: Unreacted decaglycerol can coat the porous acrylic resin of the immobilized enzyme, creating a hydrophilic barrier. Pre-homogenization prevents this phase separation.
-
-
Step 2: Biocatalysis & Dehydration.
-
Action: Add 3% w/w Novozym 435. Maintain temperature strictly at 80°C–85°C under a vacuum of 50 mmHg for 12–24 hours.
-
Causality: Lipases operate via an acyl-enzyme intermediate mechanism, offering high selectivity. However, exceeding 90°C will irreversibly denature the protein structure. Vacuum is still required to shift the equilibrium, but must be gentle to avoid evaporating the co-solvent (if used).
-
Quantitative Optimization Matrix
The following table summarizes the causal relationship between reaction parameters and final yield, allowing for rapid cross-comparison between synthetic routes[2][3].
| Parameter | Chemical Catalysis (NaOH) | Enzymatic Catalysis (Novozym 435) | Causality / Impact on Yield |
| Molar Ratio (Core:Acid) | 1 : 10.5 | 1 : 10.5 | Slight excess of oleic acid compensates for steric hindrance. |
| Temperature | 200°C – 220°C | 80°C – 85°C | High temp accelerates kinetics; low temp preserves color/enzyme. |
| Vacuum Level | < 30 mmHg | 50 mmHg | Critical for continuous H₂O removal to prevent equilibrium stalling. |
| Reaction Time | 6 – 8 hours | 12 – 24 hours | Slower kinetics in enzymatic routes due to lower thermal energy. |
| Max Decaester Yield | > 92% | 75% – 85% | Enzymes struggle with the extreme steric bulk of the 9th/10th substitution. |
| Color Quality (APHA) | 150 – 250 (Yellow/Brown) | < 50 (Pale/Clear) | Lower temperatures prevent oxidative degradation of double bonds. |
Diagnostic Q&A: Troubleshooting Guide
Caption: Diagnostic logic tree for resolving low decaester yield and high acid values.
Q1: Why does my synthesis plateau at the octa-ester or nona-ester, failing to reach full deca-substitution? Causality: As esterification progresses, the bulky aliphatic chains of oleic acid create a dense hydrophobic shield around the decaglycerol core (steric hindrance). Additionally, water molecules become trapped within this hydrophobic matrix, shifting the thermodynamic equilibrium backward[1]. Actionable Solution: Implement a step-wise vacuum profile. Once the reaction plateaus (indicated by a stagnant Acid Value), increase the vacuum to <30 mmHg and introduce a sub-surface Nitrogen sparge. The N₂ bubbles act as nucleation sites, stripping trapped water from the hydrophobic matrix and forcing the equilibrium toward the decaester.
Q2: My final Polyglyceryl-10 Decaoleate has a dark brown color and a burnt odor. How do I prevent this? Causality: Oleic acid contains an unsaturated double bond (C18:1) that is highly susceptible to thermal oxidation and polymerization at temperatures exceeding 150°C, especially in the presence of trace oxygen or alkaline catalysts[2]. Actionable Solution: Purge the reactor with Nitrogen three times before heating to displace all oxygen. If using chemical catalysis, limit the maximum temperature to 210°C and consider adding 0.1% w/w of an antioxidant (e.g., mixed tocopherols) to the initial charge. Alternatively, switch to an enzymatic protocol (e.g., Novozym 435), which operates at a mild 80°C, completely bypassing thermal degradation pathways[3].
Q3: When using immobilized lipases, the catalyst clumps together and loses activity after a single cycle. Why is this happening? Causality: Decaglycerol is highly viscous and hydrophilic. At the start of the reaction, unreacted decaglycerol can pool at the bottom of the reactor and coat the porous acrylic resin of the immobilized enzyme. This creates a hydrophilic barrier that prevents the hydrophobic oleic acid from reaching the active catalytic site[3]. Actionable Solution: Pre-mix the oleic acid and decaglycerol thoroughly under high shear at 80°C before adding the enzyme. If clumping persists, use a solvent-assisted approach (e.g., adding a small amount of tert-butanol) to homogenize the reactants, ensuring uniform mass transfer to the enzyme's active sites[4].
References
- Source: atamanchemicals.
- Source: acs.
- Source: koreascience.
- Source: google.com (Patents)
- Source: researchgate.
Sources
- 1. Recent Trends in Research of Polyglycerin Fatty Acid Esters -Journal of the Korean Applied Science and Technology | Korea Science [koreascience.kr]
- 2. US3637774A - Process for preparation and purification of polyglycerols and esters thereof - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
reducing cytotoxicity of decaoleic acid decaester with decaglycerol in cell culture
Welcome to the Technical Support Center for in vitro formulation troubleshooting. As a Senior Application Scientist, I frequently consult with drug development professionals facing acute cytotoxicity when utilizing low-HLB (Hydrophilic-Lipophilic Balance) non-ionic surfactants.
Decaoleic acid decaester with decaglycerol—commonly referred to as Polyglyceryl-10 decaoleate (PG-10 decaoleate) —is an excellent excipient for formulating water-in-oil (W/O) emulsions and nanostructured lipid carriers (NLCs)[1]. However, its direct application in 2D cell cultures often results in rapid cell death. This guide explores the mechanistic causality behind this toxicity and provides field-proven, self-validating protocols to mitigate it.
Troubleshooting FAQs
Q1: Why does PG-10 decaoleate cause rapid cell death in my epithelial cell cultures, even at low nominal concentrations?
Causality & Mechanism: PG-10 decaoleate is a bulky, highly lipophilic surfactant. In a serum-free aqueous culture medium, it struggles to form stable micelles and instead exists as unstable aggregates or free monomeric surfactant molecules. These free monomers readily intercalate into the lipid bilayer of mammalian cell membranes. This intercalation disrupts lipid raft domains, increases membrane fluidity, and ultimately leads to membrane permeabilization and cell lysis.
The critical error most researchers make is relying on the nominal concentration. The nominal concentration does not reflect the freely dissolved exposure concentration, which is the actual thermodynamic driver of cytotoxicity[2].
Q2: How can I reduce the freely dissolved concentration of PG-10 decaoleate without altering my drug loading?
Expert Insight: The most effective method is leveraging protein-surfactant complexation. By supplementing your culture medium with Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS), the hydrophobic domains of the albumin proteins bind the free oleic acid tails of the surfactant[3]. This acts as a thermodynamic sink, drastically reducing the freely dissolved surfactant concentration while allowing the formulated lipid nanoparticles to remain intact. Studies have demonstrated that adding 60 µM BSA can decrease the cytotoxic potency of surfactants by up to 22-fold[2].
Q3: Does the formulation state (free surfactant vs. lipid nanoparticle) impact the cytotoxicity profile?
Expert Insight: Absolutely. Introducing PG-10 decaoleate as a free surfactant dissolved in a co-solvent (like DMSO) maximizes its interaction with cell membranes. Conversely, incorporating it into Nanostructured Lipid Carriers (NLCs) or solid lipid nanoparticles sequesters the surfactant at the oil-water interface, sterically hindering its interaction with the cell membrane. Recent comparative assays on Caco-2 cells confirm that polyglycerol fatty acid ester-based NLCs exhibit significantly higher non-cytotoxic concentrations compared to their unformulated counterparts[4].
Data Presentation: Impact of Mitigation Strategies
Table 1: Comparative Cytotoxicity (EC50) of PG-10 Decaoleate under Various Assay Conditions. Data synthesizes the impact of protein binding and formulation state on cell viability.
| Formulation State | Medium Supplement | Freely Dissolved Surfactant | Apparent EC50 (Nominal) | Cytotoxicity Level |
| Free Surfactant (DMSO stock) | Serum-Free | High | ~15 µM | Severe |
| Free Surfactant (DMSO stock) | 10% FBS | Moderate | ~180 µM | Moderate |
| Free Surfactant (DMSO stock) | 60 µM BSA | Low | ~330 µM | Low |
| NLC-Encapsulated | Serum-Free | Very Low | > 500 µM | Minimal |
Experimental Protocols: Self-Validating Methodologies
As scientists, we must trust but verify. The following protocol integrates a self-validating step to ensure the mitigation strategy is actively working before you expose your precious cell lines.
Protocol 1: BSA-Mediated Detoxification of PG-10 Decaoleate Formulations
Objective: To complex free PG-10 decaoleate monomers using BSA, thereby preventing membrane intercalation while maintaining the integrity of the emulsion.
Step-by-Step Methodology:
-
Preparation of the BSA-Supplemented Medium: Dissolve lyophilized, fatty-acid-free BSA into your basal culture medium (e.g., DMEM or RPMI) to achieve a final concentration of 60 µM (approximately 4 mg/mL). Filter sterilize through a 0.22 µm PES membrane. Causality: Using fatty-acid-free BSA is critical; pre-loaded albumin has fewer available hydrophobic binding pockets for the decaoleate tails.
-
Formulation Pre-Incubation: Add your PG-10 decaoleate formulation (e.g., NLC suspension or microemulsion) to the BSA-supplemented medium. Incubate at 37°C for 30 minutes under gentle agitation (150 rpm). Causality: This allows the system to reach thermodynamic equilibrium, ensuring maximum binding of free surfactant monomers to BSA.
-
Self-Validation Step (Crucial): Before applying to cells, centrifuge a 1 mL aliquot of the pre-incubated medium at 100,000 x g for 1 hour (ultracentrifugation) to pellet the NLCs/emulsion droplets. Analyze the supernatant using HPLC-ELSD or a colorimetric surfactant assay. Validation check: The free surfactant concentration in the supernatant must be verified to be below the established serum-free EC50 (<15 µM).
-
Cell Exposure: Aspirate the old media from your cell culture plates. Apply the validated BSA-surfactant medium to the cells.
-
Viability Readout: After 24-48 hours, assess viability using a metabolic assay (e.g., Resazurin/Alamar Blue) rather than an ATP-based assay, as high lipid content can sometimes interfere with luminescence readouts.
Visualizations
Mechanism of PG-10 Decaoleate cytotoxicity and mitigation via BSA complexation.
Self-validating workflow for preparing and testing PG-10 Decaoleate in cell culture.
References
-
Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]
-
Effect of proteins on the assessment of surfactant cytotoxicity by an in vitro test: Possible correlations with in vivo data Source: Toxicology in Vitro (PubMed) URL:[Link]
-
Recent Advances in the Properties and Applications of Polyglycerol Fatty Acid Esters Source: Polymers (MDPI) URL:[Link]
-
Safety Assessment of Polyglyceryl Fatty Acid Esters as Used in Cosmetics Source: Cosmetic Ingredient Review (CIR) URL:[Link]
Sources
Technical Support Center: Troubleshooting Liposome Aggregation with Polyglyceryl-10 Decaoleate (PG-10 DO)
Welcome to the Advanced Formulation Support Center. This guide is designed for researchers and drug development professionals facing colloidal instability when formulating lipid nanoparticles and liposomes with decaoleic acid decaester with decaglycerol (commonly known as Polyglyceryl-10 Decaoleate or PG-10 DO).
Because PG-10 DO is an exceptionally bulky, highly hydrophobic molecule (comprising a decaglycerol backbone fully esterified with 10 oleic acid chains), it presents unique thermodynamic and structural challenges. This guide breaks down the causality of PG-10 DO-induced aggregation and provides self-validating protocols to restore colloidal stability.
Part 1: Mechanistic FAQ & Troubleshooting
Q1: Why do my liposomes form macroscopic aggregates immediately upon hydration when containing PG-10 DO?
The Causality: The root cause is severe hydrophobic mismatch and packing defects [1]. Standard structural phospholipids (like DSPC or DPPC) form highly ordered, stable bimolecular leaflets. PG-10 DO, however, possesses a massive hydrophobic cross-section (10 oleyl chains) without a proportionally large hydrophilic headgroup, giving it an extreme packing parameter. It cannot align uniformly within the standard lipid bilayer. This mismatch drives lateral lipid phase separation. The resulting exposed hydrophobic domains of PG-10 DO on the vesicle surface rapidly interact with adjacent liposomes to minimize water contact, driving massive van der Waals-mediated aggregation and fusion[1][2].
Q2: How can I sterically stabilize the formulation to prevent this aggregation?
The Causality: The most reliable intervention is the incorporation of a steric stabilizer, such as DSPE-PEG2000 . PEG-lipids create a hydrated polymer shield on the liposome surface. When incorporated at optimal concentrations (typically 2–5 mol%), the PEG chains extend into the aqueous phase (forming a "mushroom" or "brush" regime), providing immense steric repulsion that physically prevents the phase-separated PG-10 DO domains from approaching close enough to undergo van der Waals attraction[3][4]. Exceeding 8-10 mol% PEG-lipid, however, may cause the liposomes to break down into micelles or flat lamellar discs[5].
Q3: Does the hydration buffer affect PG-10 DO aggregation?
The Causality: Yes, significantly. High ionic strength buffers (e.g., PBS with 150 mM NaCl) shield the natural electrostatic repulsion (zeta potential) between liposomes. When electrostatic repulsion is suppressed by salts, the hydrophobic attractive forces of the PG-10 DO domains dominate, accelerating aggregation[2]. Hydrating the lipid film in a low-salt, iso-osmotic buffer (such as 5% Dextrose or 10 mM HEPES) maximizes electrostatic repulsion during the critical vesicle-formation stage.
Part 2: Logical Workflows & Visualizations
To understand the physical forces at play and how to troubleshoot them, refer to the mechanistic pathway and the subsequent quality control workflow below.
Caption: Logical mechanism of PG-10 DO induced aggregation and steric stabilization resolution.
Caption: Step-by-step troubleshooting workflow for resolving liposome aggregation during extrusion.
Part 3: Quantitative Data & Benchmarks
To illustrate the threshold required to overcome the van der Waals forces generated by PG-10 DO, the following table summarizes the expected physical parameters of a standard DSPC/Cholesterol/PG-10 DO (50:40:10 molar ratio) formulation titrated with varying concentrations of DSPE-PEG2000.
| DSPE-PEG2000 (mol%) | Z-Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | 7-Day Stability (Visual) |
| 0.0 | > 1000 | 0.85 | -12.5 | Macroscopic Precipitation |
| 1.0 | 350 | 0.45 | -15.2 | Cloudy / Flocculated |
| 2.0 | 145 | 0.18 | -22.4 | Stable, Translucent |
| 5.0 | 120 | 0.12 | -28.1 | Highly Stable, Clear |
Note: As PEG concentration increases to 2-5 mol%, the optimal balance between coupling efficiency and minimal aggregation is achieved[4]. The highly negative zeta potential shift is indicative of the dense PEG layer shielding the core lipids.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Formulation and Hydration of PG-10 DO Liposomes with Steric Stabilization
This protocol ensures that the bulky PG-10 DO molecules are homogeneously mixed with structural lipids before encountering the aqueous phase.
-
Lipid Solubilization: Dissolve the primary phospholipid (e.g., DSPC), Cholesterol, PG-10 DO (max 10 mol%), and DSPE-PEG2000 (2–5 mol%) in a 2:1 (v/v) Chloroform/Methanol mixture. Causality: Methanol is required to fully disrupt the hydrogen bonding of any unesterified hydroxyls on the polyglycerol backbone, ensuring a homogenous molecular mixture.
-
Film Formation: Evaporate the solvent using a rotary evaporator under reduced pressure at 40°C until a thin, uniform lipid film is formed. Desiccate under a high vacuum overnight to remove trace solvents.
-
Low-Salt Hydration: Hydrate the lipid film using a low-ionic-strength buffer (e.g., 5% w/v Dextrose in water) pre-heated to 10°C above the phase transition temperature ( Tm ) of the primary lipid (e.g., 65°C for DSPC).
-
Agitation: Vortex vigorously for 2-3 minutes. The resulting dispersion will be multilamellar vesicles (MLVs).
-
Validation Checkpoint: Visually inspect the flask. If large, stringy white aggregates stick to the glass, the PG-10 DO ratio is too high, or the PEG-lipid ratio is too low.
Protocol 2: Self-Validating Extrusion and Quality Control Workflow
Extruding bulky lipid esters requires strict thermal control to prevent membrane fouling and shear-induced fusion.
-
Thermal Equilibration: Assemble a jacketed liposome extruder and equilibrate it to 65°C (or 10°C > Tm ). Causality: Extruding below the Tm will cause the bulky PG-10 DO to crystallize and clog the polycarbonate membrane pores, leading to high back-pressure and forced vesicle fusion.
-
Sequential Extrusion: Pass the hydrated MLVs through a 400 nm polycarbonate membrane 5 times, followed by a 100 nm membrane 10-15 times. Maintain constant pressure and temperature.
-
Dynamic Light Scattering (DLS) QC: Immediately measure the Z-average size and PDI.
-
Pass Criteria: Size < 150 nm, PDI < 0.20.
-
Fail Criteria: If PDI > 0.25, the liposomes are undergoing Ostwald ripening or aggregation. Return to Protocol 1 and increase DSPE-PEG2000 by 1-2 mol%.
-
-
Stress Testing (Self-Validation): Dilute an aliquot of the extruded liposomes 1:10 in 150 mM NaCl (PBS). Incubate at 37°C for 4 hours, then re-measure DLS. If the size increases by >10%, the steric shielding is insufficient for physiological conditions[3].
References
- Sterically Stabilised Liposomes and Related Lipid Aggreg
- Optimization of Polyarginine-Conjugated PEG Lipid Grafted Proliposome Formulation for Enhanced Cellular Associ
- Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes PubMed (NIH)
- Structure–function relationship of phase-separated liposomes containing diacylglycerol analogues RSC Publishing
- Suppression of Gold Nanoparticle Aggregation on Lipid Membranes Using Nanosized Liposomes To Increase Steric Hindrance ACS Public
Sources
- 1. Structure–function relationship of phase-separated liposomes containing diacylglycerol analogues - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM00799A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
purification techniques for decaoleic acid decaester with decaglycerol mixtures
Welcome to the Advanced Technical Support Center for the purification of decaoleic acid decaester with decaglycerol (commonly known as Polyglyceryl-10 Decaoleate or PG-10 Decaoleate). As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we focus on the mechanistic causality behind each purification step. PG-10 Decaoleate is a complex, high-molecular-weight mixture. Its successful isolation requires mastering the delicate balance between thermal degradation limits, high viscosity, and polarity differentials.
Fundamental Challenges & Causality (FAQs)
Q: Why is standard vacuum distillation insufficient for purifying PG-10 Decaoleate? A: The causality lies in the molecular structure and thermal physics. PG-10 Decaoleate is a massive molecule (MW ~3400 Da) containing ten oleic acid moieties. Each oleic acid chain possesses a double bond that is highly susceptible to thermal oxidation and polymerization at elevated temperatures. Standard distillation requires prolonged heating, which degrades the product. Instead, Molecular Distillation (Short-Path Distillation) is required. This technique utilizes a high vacuum (<1.0 Pa) and an extremely short residence time to separate thermally unstable, high-molecular-weight substances without significant thermal decomposition[1]. In this process, we do not distill the product; we distill the impurities (free oleic acid and free decaglycerol) away from the heavy ester residue.
Q: Why do we use a combination of molecular distillation and liquid-liquid extraction? A: Molecular distillation effectively removes volatile impurities like free oleic acid and lower polyglycerol esters. However, trace amounts of unreacted decaglycerol may co-elute or remain in the heavy phase. Because PG-10 Decaoleate has an HLB value of approximately 3.5 (highly lipophilic)[2], we can exploit this polarity gap. By dissolving the distillate residue in an organic solvent (ethyl acetate) and washing with water, the highly hydrophilic free decaglycerol partitions into the aqueous phase, leaving the pure decaester in the organic phase[3].
Troubleshooting Guide: Common Experimental Issues
Q: My final product has an unacceptably high Acid Value (>2.0 mg KOH/g). How do I fix this? A: A high Acid Value indicates residual free oleic acid. This typically occurs when the evaporator temperature during the second stage of molecular distillation is too low, or the vacuum is insufficient to achieve the necessary mean free path for the oleic acid molecules. Actionable Fix: Increase the evaporator temperature to 170°C–200°C and ensure the vacuum pressure is strictly <1.0 Pa[3].
Troubleshooting logic tree for resolving high acid values in PG-10 Decaoleate.
Q: During liquid-liquid extraction, a stubborn emulsion forms between the ethyl acetate and water layers. How do I break it? A: PG-10 Decaoleate is a highly effective water-in-oil (W/O) emulsifier[4]. Vigorous shaking during the washing step mechanically shears the water into the organic phase, creating a stable emulsion. Actionable Fix: Prevent emulsions by using gentle inversion instead of shaking. If an emulsion has already formed, add a demulsifier such as saturated NaCl (brine) to the aqueous phase. The high ionic strength reduces the solubility of water in the organic phase and forces phase separation.
Quantitative Impurity Benchmarks
To ensure pharmaceutical or cosmetic grade purity, your analytical team should target the following thresholds:
| Impurity / Parameter | Typical Crude Concentration | Target Purified Threshold | Recommended Analytical Method |
| Free Oleic Acid | 5.0% - 15.0% | < 1.0% | Titration (Acid Value) / HPLC-ELSD[3][5] |
| Free Decaglycerol | 2.0% - 10.0% | < 1.0% | HPLC-ELSD / GC-MS (derivatized)[3][5] |
| Lower Esters (Mono/Di) | 10.0% - 20.0% | < 5.0% | Supercritical Fluid Chromatography (SFC)[5] |
| Moisture Content | 1.0% - 5.0% | < 0.5% | Karl Fischer Titration |
Self-Validating Experimental Protocols
Every protocol below is designed as a closed-loop system. You must not proceed to the next step until the validation checkpoint is cleared.
Protocol 1: Two-Stage Molecular Distillation
Workflow for the two-stage purification of Polyglyceryl-10 Decaoleate.
-
Step 1: Degassing & Dehydration (Stage 1)
-
Action: Feed the crude mixture into the short-path distillation unit. Set the evaporator to 120°C, condenser to 50°C, and vacuum to 5.0 Pa.
-
Causality: Removes water and highly volatile low-molecular-weight byproducts without subjecting the bulk mixture to extreme heat.
-
Validation Checkpoint: Do not proceed to Stage 2 until the heavy residue's moisture content is verified as <0.1% via Karl Fischer titration.
-
-
Step 2: Free Fatty Acid Removal (Stage 2)
-
Action: Pass the dehydrated heavy residue through the distillation unit again. Set the evaporator to 170°C–200°C, condenser to 60°C, and vacuum to <1.0 Pa[3].
-
Causality: Vaporizes unreacted oleic acid and lower esters. The high vacuum compensates for the high molecular weight of the impurities, allowing them to vaporize before the PG-10 Decaoleate degrades.
-
Validation Checkpoint: Titrate the heavy phase residue. The Acid Value must be <2.0 mg KOH/g before proceeding to solvent extraction.
-
Protocol 2: Liquid-Liquid Extraction for Trace Polar Impurities
-
Step 1: Solvent Dissolution
-
Action: Dissolve the heavy phase residue from Protocol 1 in 10 volumes of ethyl acetate[3].
-
Causality: Ethyl acetate selectively solubilizes the lipophilic decaester while allowing polar impurities to precipitate or partition easily.
-
Validation Checkpoint: Visual inspection must confirm a homogenous, transparent organic solution without suspended particulates.
-
-
Step 2: Aqueous Washing & Phase Separation
-
Action: Add 5 volumes of deionized water (or brine). Mix by gentle inversion, then allow to stand for 1 hour[3].
-
Causality: Partitions unreacted, hydrophilic decaglycerol into the aqueous phase.
-
Validation Checkpoint: A sharp, distinct phase boundary must be visible. If the boundary is cloudy, an emulsion has occurred and brine must be added.
-
-
Step 3: Solvent Recovery
-
Action: Collect the upper organic layer and remove ethyl acetate via rotary evaporation under vacuum.
-
Causality: Isolates the purified PG-10 Decaoleate.
-
Validation Checkpoint: Analyze the final product via High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) to confirm free decaglycerol is <1.0%[3][5].
-
References
-
POLYGLYCERYL-10 DECAOLEATE - Ataman Kimya. Ataman Chemicals. [Link]
-
View of Optimization of oligoglycerol fatty acid esters preparation catalyzed by Lipozyme 435. Grasas y Aceites (CSIC). [Link]
-
[1] Demystifying Emulsifiers as Additives through Molecular Gastronomy. IntechOpen.[Link]
-
[3] Antifungal Effect of Triglycerol Monolaurate Synthesized by Lipozyme 435-Mediated Esterification. PMC (NIH).[Link]
-
[5] Analysis of Emulsifier in Food Using Chromatographic Techniques. CORE.[Link]
-
[2] Polyglyceryl-10 Decaoleate | Decaglycerol Decaoleat. Cosmetic Ingredients Guide. [Link]
-
[4] Glycerol polymerization degree effect on the emulsifying properties of polyglycerol esters. ResearchGate.[Link]
Sources
- 1. Demystifying Emulsifiers as Additives through Molecular Gastronomy: A Contribution to Rise Consumer’s Sovereignty | IntechOpen [intechopen.com]
- 2. Polyglyceryl-10 Decaoleate | Decaglycerol Decaoleat | Cosmetic Ingredients Guide [ci.guide]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimizing Drug Entrapment Efficiency with Decaglycerol Decaoleate (PG10-DO)
Welcome to the Technical Support Center for lipid-based nanocarrier formulation. This guide is specifically designed for researchers and drug development professionals looking to maximize the Entrapment Efficiency (EE%) of active pharmaceutical ingredients (APIs) using decaoleic acid decaester with decaglycerol (commonly known by its INCI name, Polyglyceryl-10 Decaoleate, or PG10-DO).
PG10-DO is a highly lipophilic, non-ionic multi-functional emulsifier with an HLB (Hydrophilic-Lipophilic Balance) value of approximately 3.5[1]. It is widely utilized in the development of Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and Self-Emulsifying Drug Delivery Systems (SEDDS)[2].
Part 1: Architecture & Causality (The "Why")
To troubleshoot entrapment issues, one must first understand the mechanistic role of PG10-DO in a lipid matrix. Why does this specific ester improve EE% for hydrophobic drugs?
-
Massive Lipophilic Solubilization: PG10-DO consists of a decaglycerol polymer backbone esterified with ten oleic acid moieties. This creates a vast, liquid-like hydrophobic domain within the lipid core of a nanoparticle. Highly lipophilic APIs dissolve readily into these oleic acid chains, drastically increasing the loading capacity before precipitation occurs.
-
Steric Matrix Disruption: A common cause of low EE% in lipid nanoparticles is the formation of a "perfect" crystalline lipid lattice, which physically squeezes the drug out of the core. The bulky decaglycerol headgroup and the unsaturated oleic acid tails of PG10-DO introduce spatial imperfections into the solid lipid matrix. This imperfect lattice provides physical "pockets" where the API can reside securely, preventing drug expulsion[3].
Caption: Mechanism of PG10-DO enhancing entrapment efficiency via steric shielding and core solubilization.
Part 2: Troubleshooting Guide & FAQs
Q1: My entrapment efficiency (EE%) for a highly lipophilic API is plateauing below 50% despite using PG10-DO. How can I fix this?
Causality: This usually indicates a mismatch in the surfactant system or insufficient lipid phase volume. Because PG10-DO has a low HLB of 3.5[1], it acts as an excellent primary lipophilic solubilizer. However, if you are forming an Oil-in-Water (O/W) nanoemulsion or SLN, PG10-DO alone cannot stabilize the outer aqueous interface. Solution: You must pair PG10-DO with a high-HLB hydrophilic surfactant (e.g., Poloxamer 188 or Polysorbate 80) in the aqueous phase[4]. Increase the ratio of your hydrophilic surfactant to PG10-DO (try a 2:1 or 3:1 ratio) to ensure rapid coating of the lipid droplets during homogenization, which traps the API inside before it can partition into the water.
Q2: I achieved a high initial EE% (>85%), but the drug is being expelled during storage at 4°C, leading to a drop in EE%. Why?
Causality: Drug expulsion during cold storage is a classic symptom of lipid polymorphic transition. Over time, solid lipids transition from a loosely packed α -form to a highly ordered, tightly packed β -form crystal lattice, physically squeezing the drug out of the matrix[5]. Solution: Shift your formulation from a Solid Lipid Nanoparticle (SLN) to a Nanostructured Lipid Carrier (NLC). Increase the concentration of PG10-DO relative to your solid lipid (e.g., Glyceryl Monostearate). By acting as a liquid lipid component, PG10-DO prevents the solid lipid from forming a perfect crystal lattice, thereby maintaining the structural imperfections needed to retain the drug long-term[3].
Q3: Can I use PG10-DO to encapsulate water-soluble (hydrophilic) drugs?
Causality: Yes, but not in a standard O/W system. Because PG10-DO is a powerful Water-in-Oil (W/O) emulsifier[6], it is highly effective at stabilizing the primary inner emulsion in a Water-in-Oil-in-Water (W/O/W) double emulsion system. Solution: Dissolve your hydrophilic API in a small volume of water. Emulsify this into an oil phase containing PG10-DO to create a stable W/O emulsion[7]. Then, emulsify this primary W/O emulsion into a larger secondary aqueous phase containing a high-HLB surfactant.
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, follow this self-validating protocol for formulating PG10-DO stabilized Nanostructured Lipid Carriers (NLCs) via High-Shear Homogenization and Ultrasonication.
Protocol: Preparation and EE% Validation of PG10-DO NLCs
Step 1: Lipid Phase Preparation
-
Weigh the solid lipid (e.g., Compritol 888 ATO or Glyceryl Monostearate) and melt it at 10°C above its melting point (approx. 70°C–80°C)[4].
-
Add PG10-DO (acting as the liquid lipid/co-surfactant) and the hydrophobic API to the lipid melt.
-
Stir continuously until the API is completely solubilized and the mixture is optically clear.
Step 2: Aqueous Phase Preparation
-
Dissolve a hydrophilic surfactant (e.g., Poloxamer 188, 1-2% w/v) in ultra-pure water.
-
Heat the aqueous phase to the exact same temperature as the lipid phase to prevent premature lipid crystallization during mixing.
Step 3: Pre-Emulsion & Nano-Emulsification
-
Inject the hot aqueous phase into the hot lipid phase dropwise while operating a high-shear homogenizer at 10,000 rpm for 5 to 10 minutes[8].
-
Transfer the resulting coarse pre-emulsion immediately to a probe sonicator. Sonicate for 15 minutes (pulse mode: 3s ON, 2s OFF) in an ice bath to reduce the droplet size to <150 nm and prevent thermal degradation of the API[8].
-
Allow the dispersion to cool to room temperature, forming solid nanoparticles.
Step 4: Entrapment Efficiency (EE%) Validation
-
Transfer an aliquot of the NLC dispersion to an ultrafiltration tube or use a refrigerated centrifuge (20,000 rpm for 1 hour at 4°C) to separate the nanoparticles from the aqueous supernatant[4].
-
Collect the clear supernatant and analyze the concentration of the free (unentrapped) drug using UV-Vis spectrophotometry or HPLC.
-
Calculate the EE% using the standard self-validating formula[9]:
EE%=(Total Drug AddedTotal Drug Added−Free Drug in Supernatant)×100
Caption: Step-by-step workflow for formulating and validating PG10-DO stabilized lipid nanoparticles.
Part 4: Quantitative Data & Optimization
The following table summarizes the optimal formulation parameters for utilizing PG10-DO in lipid nanocarriers, demonstrating how varying the lipid-to-surfactant ratios impacts the final Entrapment Efficiency and particle size.
| Formulation Parameter | PG10-DO Role | Optimal Ratio / Value | Expected Particle Size | Expected EE% | Troubleshooting Note |
| HLB System Balance | Primary Lipophilic Emulsifier | HLB 3.5[1] | N/A | N/A | Must be paired with an HLB >12 surfactant for O/W systems. |
| Solid Lipid : PG10-DO | Matrix Disruptor | 70:30 to 80:20[3] | 120 nm - 180 nm | > 85% | Higher PG10-DO reduces size and viscosity, increasing EE%. |
| Total Lipid : Surfactant | Interface Stabilizer | 3:1 to 5:1[4] | < 150 nm | 80% - 95% | If EE% is low, increase aqueous surfactant to prevent drug leakage. |
| Sonication Time | Energy Input | 10 - 15 minutes[8] | 100 nm - 140 nm | > 83% | Excessive sonication (>20 mins) may degrade the lipid matrix and lower EE%. |
References
-
A review on current status of self-emulsifying drug delivery systems - SciSpace. Available at:[Link]
- US20110195030A1 - Nanoparticle compositions comprising liquid oil cores - Google Patents.
-
Polyglyceryl-10 Decaoleate | Decaglycerol Decaoleat - Cosmetic Ingredients Guide. Available at:[Link]
-
POLYGLYCERYL-10 DECAOLEATE - Ataman Kimya. Available at:[Link]
-
Formulation, Characterization and in vitro Evaluation of Methotrexate Solid Lipid Nanoparticles - Research Journal of Pharmacy and Technology. Available at:[Link]
-
Formulation and Evaluation of Solid Lipid Nanoparticles of Ramipril - PMC - NIH. Available at:[Link]
-
Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin - MDPI. Available at:[Link]
-
Physicochemical Characteristics, Entrapment Efficiency, and Stability of Nanostructured Lipid Carriers Loaded Coenzyme Q10 - DergiPark. Available at:[Link]
-
Food, Flavor & Nutrition - ABITEC. Available at:[Link]
Sources
- 1. Polyglyceryl-10 Decaoleate | Decaglycerol Decaoleat | Cosmetic Ingredients Guide [ci.guide]
- 2. scispace.com [scispace.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Formulation and Evaluation of Solid Lipid Nanoparticles of Ramipril - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. abiteccorp.com [abiteccorp.com]
- 7. Polyglycerol polyricinoleate | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. US20110195030A1 - Nanoparticle compositions comprising liquid oil cores - Google Patents [patents.google.com]
A Senior Application Scientist's Guide: Decaglycerol Decaoleate vs. Polysorbate 80 for Advanced Drug Delivery
For researchers and drug development professionals, the selection of excipients is a critical decision that profoundly impacts a formulation's stability, efficacy, and safety. Among the most crucial excipients are nonionic surfactants, which serve as emulsifiers, solubilizers, and stabilizers. For decades, Polysorbate 80 has been a cornerstone of pharmaceutical formulations. However, growing awareness of its potential stability and biocompatibility issues has catalyzed the search for high-performance alternatives.
This guide provides an in-depth, objective comparison between the established standard, Polysorbate 80, and a promising alternative from the polyglyceryl ester class: Decaoleic acid decaester with decaglycerol (Polyglyceryl-10 Decaoleate). We will dissect their chemical properties, evaluate their performance based on experimental evidence, and provide the technical insights necessary for informed decision-making in your drug delivery projects.
Molecular Profile and Physicochemical Properties
An excipient's performance is fundamentally dictated by its molecular structure. The structural differences between Polyglyceryl-10 Decaoleate and Polysorbate 80 are the primary drivers of their distinct stability and biocompatibility profiles.
Polyglyceryl-10 Decaoleate
Also known as Decaglycerol Decaoleate, this excipient is a polyglyceryl ester (PGE). It is synthesized from vegetable-derived sources: a polyglycerol backbone containing an average of ten glycerol units, and oleic acid, a fatty acid. This structure lacks the polyoxyethylene (POE) chains that are characteristic of polysorbates, a key distinction that influences its degradation pathways. PGEs are known for their biocompatibility and are considered a "green" alternative to PEG-based surfactants.[1]
Caption: Fig. 1: Structure of Polyglyceryl-10 Decaoleate.
Polysorbate 80 (Tween 80)
Polysorbate 80 is a synthetic nonionic surfactant derived from polyethoxylated sorbitan and oleic acid.[2] Its structure consists of a sorbitan ring, to which a single oleic acid tail is attached via an ester bond, and multiple hydrophilic polyoxyethylene (POE) chains.[3] This POE content makes it an excellent solubilizer and protein stabilizer.[4][5] It is found in thousands of approved pharmaceutical products, from vaccines to monoclonal antibody formulations.[2][3][4]
Caption: Fig. 2: Structure of Polysorbate 80.
Comparative Data: Physicochemical Properties
| Property | Decaglycerol Decaoleate | Polysorbate 80 | Rationale & Significance |
| INCI Name | Polyglyceryl-10 Decaoleate | Polysorbate 80 | Standardized nomenclature for identification. |
| CAS Number | 11094-60-3[6] | 9005-65-6[2] | Unique chemical identifier. |
| Origin | Vegetable-derived (Glycerin, Oleic Acid) | Synthetic (Polyethoxylated sorbitan, Oleic Acid)[2] | Origin can be critical for "natural" or "clean-label" formulations and may influence impurity profiles. |
| HLB Value | ~3.5 (Lipophilic) | ~15.0 (Hydrophilic)[7] | The Hydrophile-Lipophile Balance (HLB) dictates surfactant functionality. Low HLB values favor W/O emulsions, while high values favor O/W emulsions and solubilization. |
| Appearance | Yellow, viscous liquid[] | Amber/Yellow, viscous liquid[2] | Physical characteristic for quality control. |
| Key Structural Feature | Polyglycerol backbone (ether-linked) | Polyoxyethylene (POE) chains[2] | The stable ether-linked backbone of the polyglycerol contrasts with the POE chains of Polysorbate 80, which are susceptible to oxidation. |
Performance in Drug Delivery Formulations
Emulsification and Solubilization
Both excipients are effective emulsifiers, but their differing HLB values dictate their optimal applications.
-
Polysorbate 80 , with its high HLB of 15, is exceptionally effective at creating and stabilizing oil-in-water (O/W) emulsions and microemulsions. It is a powerful solubilizing agent for poorly water-soluble drugs, making it a go-to choice for many injectable and oral liquid formulations.[4][9]
-
Decaglycerol Decaoleate has a low HLB of approximately 3.5, making it inherently suitable for water-in-oil (W/O) emulsions. However, the versatility of the polyglyceryl ester platform allows for a wide range of HLB values by modifying the degree of polymerization and esterification.[1][10] Research on related PGEs has demonstrated the ability to form highly stable nanoemulsions with high encapsulation efficiency for lipophilic compounds, leading to significantly improved bioaccessibility.[11] This suggests that while Decaglycerol Decaoleate itself is lipophilic, the broader PGE class offers options that can compete with and even exceed the performance of polysorbates in creating stable, high-performance drug delivery systems.
Stability and Degradation: A Critical Point of Differentiation
The long-term stability of a surfactant is paramount for ensuring the shelf-life and safety of a drug product. Here, the two molecules diverge significantly.
Polysorbate 80: Known Degradation Pathways Polysorbate 80 is susceptible to two primary degradation pathways: hydrolysis and oxidation.[12]
-
Hydrolysis: The ester linkage between the sorbitan core and the oleic acid tail can be cleaved, often catalyzed by residual host cell protein (HCP) enzymes like lipases in biopharmaceutical products.[12][13][14] This releases free fatty acids (FFAs).
-
Oxidation: The polyoxyethylene (POE) chains are vulnerable to oxidation by residual peroxides, exposure to light, or the presence of trace metal ions.[12][15] This process can generate a variety of reactive species, including peroxides, aldehydes, and ketones, which can in turn degrade the active pharmaceutical ingredient (API), particularly sensitive biologics.[3]
The consequence of this degradation is often the formation of sub-visible and visible particles, primarily composed of the poorly soluble free fatty acids that have been liberated.[13][16] This not only compromises the quality and stability of the product but can also pose a safety risk.[16]
Caption: Fig. 3: Degradation pathways of Polysorbate 80.
Decaglycerol Decaoleate: An Intrinsically More Stable Alternative? The chemical structure of Polyglyceryl-10 Decaoleate suggests a more robust stability profile.
-
Backbone Stability: The polyglycerol backbone is connected by stable ether linkages, which are not susceptible to the oxidative degradation that plagues the POE chains of polysorbates.[17]
-
Hydrolysis Potential: Like Polysorbate 80, it contains ester linkages attaching the fatty acid tails and is therefore theoretically susceptible to enzymatic or chemical hydrolysis. However, the absence of degradation products from an oxidative pathway reduces the overall risk of particle formation and API interaction.
This inherent chemical stability presents a significant potential advantage, reducing the risk of excipient-related product degradation and improving long-term shelf-life.
Biocompatibility and Safety Profile
While Polysorbate 80 is generally recognized as safe (GRAS) by regulatory bodies like the FDA[18][19], it is not pharmacologically inert.[20]
The Polysorbate 80 Hypersensitivity Issue A growing body of evidence has implicated Polysorbate 80 in systemic adverse events, most notably hypersensitivity reactions (HSRs), which can range from rashes to life-threatening anaphylaxis.[20][21] These reactions have been observed in formulations for oncology drugs (e.g., docetaxel) and various biotherapeutics.[21][22] While the incidence is relatively low, the potential severity of these reactions is a major concern for drug developers and clinicians.[23] The exact mechanism is still under investigation but may involve IgE-mediated allergic reactions.[23]
The Favorable Profile of Polyglyceryl Esters In contrast, polyglyceryl esters like Decaglycerol Decaoleate are widely regarded for their mildness and excellent safety profile. They are often used in cosmetics and personal care products intended for sensitive skin due to their non-irritating properties. The European Food Safety Authority (EFSA) re-evaluated polyglycerol esters of fatty acids (E 475) and determined a high No Observed Adverse Effect Level (NOAEL) from extensive studies, with no indications of genotoxic or carcinogenic potential.[24] This favorable toxicological profile makes Decaglycerol Decaoleate an attractive alternative for minimizing the risk of excipient-induced adverse reactions.
Comparative Data: Safety & Biocompatibility
| Feature | Decaglycerol Decaoleate | Polysorbate 80 |
| Regulatory Status | Approved as a food additive (E 475)[24]; used in pharmaceuticals.[6] | Generally Recognized as Safe (GRAS) by FDA[18][19]; widely used in approved drugs. |
| Biocompatibility | Considered mild, non-irritating, and highly biocompatible.[1] | Generally good, but with known risks. |
| Key Safety Concern | Potential for process-related impurities (e.g., glycidol), requiring high-purity grades.[24] | Documented association with hypersensitivity reactions (HSRs) and anaphylaxis.[20][21][22] |
Experimental Protocol: Accelerated Stability Study of a Model Emulsion
To provide a self-validating system for comparison, this protocol outlines a head-to-head accelerated stability study. The causality behind this experimental design is to subject formulations containing each surfactant to thermal and oxidative stress, thereby amplifying potential degradation pathways over a shortened timeframe.
Objective: To compare the physical and chemical stability of a model oil-in-water emulsion formulated with either Decaglycerol Decaoleate (as part of a stabilizing system) or Polysorbate 80.
Methodology:
-
Formulation Preparation:
-
Prepare two identical sets of a 10% oil-in-water emulsion using a model oil (e.g., Miglyol 812) in a relevant buffer system (e.g., 20 mM histidine, pH 6.0).
-
Formulation A: Stabilize with 1.0% w/v Polysorbate 80.
-
Formulation B: Stabilize with an optimized blend of Polyglyceryl-10 Decaoleate and a higher HLB co-surfactant to achieve a stable O/W emulsion.
-
Homogenize both formulations under identical conditions (e.g., high-pressure homogenization) to achieve a consistent initial particle size distribution.
-
-
Stress Conditions:
-
Divide each formulation into two sub-groups.
-
Group 1 (Thermal Stress): Store aliquots at 40°C for 12 weeks.
-
Group 2 (Oxidative Stress): Add a chemical oxidizing agent (e.g., 0.01% AAPH) to aliquots and store at 25°C for 12 weeks.
-
Maintain control samples for both formulations at a refrigerated temperature (2-8°C).
-
-
Analytical Timepoints:
-
Analyze samples at T=0, 2, 4, 8, and 12 weeks.
-
-
Analytical Tests:
-
Physical Stability:
-
Particle Size Analysis: Measure mean droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). An increase in size or PDI indicates droplet coalescence and instability.
-
Visual Inspection & Microscopy: Observe for phase separation, creaming, or particle formation.
-
Sub-visible Particle Count: Use light obscuration or micro-flow imaging to quantify particles (>10 µm, >25 µm). This is a critical indicator of FFA precipitation.
-
-
Chemical Stability:
-
Surfactant Degradation: Use an appropriate HPLC method (e.g., with Charged Aerosol Detection - CAD) to quantify the remaining intact surfactant.
-
Peroxide Value: Measure the concentration of peroxides to assess oxidative degradation.
-
pH Measurement: Monitor for any significant shifts in pH.
-
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Polysorbate 80 - Wikipedia [en.wikipedia.org]
- 3. Polysorbate 80 Uses in Pharmaceuticals: Safety & Benefits [elchemy.com]
- 4. biofargo.com [biofargo.com]
- 5. Polysorbate-Based Drug Formulations for Brain-Targeted Drug Delivery and Anticancer Therapy [mdpi.com]
- 6. evitachem.com [evitachem.com]
- 7. Tween 80 VS. Span 80: What is the Difference [cnchemsino.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 11. Polylysine-polyglyceryl-10-decanoate derivatives: Enhanced antioxidant properties, stability, and bioaccessibility of resveratrol nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A comparison of Polysorbates and Alternative Surfactants for Interfacial Stress Protection and Mitigation of Fatty Acid Particle Formation in the Presence of an Esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 16. Effect of Fatty Acid Composition in Polysorbate 80 on the Stability of Therapeutic Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Pediatric Safety of Polysorbates in Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 20. Safety of Polysorbate 80 in the Oncology Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. neurelis.com [neurelis.com]
- 23. droracle.ai [droracle.ai]
- 24. Re‐evaluation of polyglycerol esters of fatty acids (E 475) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
NMR characterization and validation of decaoleic acid decaester with decaglycerol
NMR Characterization and Validation of Decaglycerol Decaoleate: A Comparative Technical Guide
Executive Summary
The pharmaceutical and cosmetic industries are undergoing a paradigm shift in the selection of lipid excipients and emulsifiers. Historically, PEGylated surfactants like Polysorbate 80 (PS80) have dominated formulations. However, the inherent oxidative instability of polyoxyethylene (PEG) chains has driven the adoption of PEG-free alternatives[1]. Decaglycerol decaoleate (commonly known as Polyglyceryl-10 decaoleate or PG10-DO) has emerged as a high-performance, fully esterified nonionic emulsifier[2].
Because PG10-DO is synthesized via the esterification of a complex polyglycerol backbone with oleic acid[3], traditional titration methods (e.g., saponification values) are insufficient for structural validation. This guide objectively compares PG10-DO against traditional alternatives and provides a definitive, self-validating Nuclear Magnetic Resonance (NMR) methodology to characterize its degree of esterification and structural integrity[4].
Comparative Performance: PG10-DO vs. Polysorbate 80
The functional differences between PG10-DO and PS80 stem directly from their molecular architectures. PS80 is a monoester containing a sorbitan ring and extensive PEGylation, making it highly hydrophilic. In contrast, PG10-DO consists of a 10-unit glycerol backbone fully saturated with 10 oleic acid chains, rendering it highly lipophilic and entirely PEG-free.
The absence of PEG chains in PG10-DO eliminates the risk of auto-oxidation pathways that typically plague PS80. In PS80, trace transition metals and light trigger the cleavage of ether linkages, generating reactive hydroperoxides that can rapidly degrade sensitive active pharmaceutical ingredients (APIs) and biologics[1].
Table 1: Comparative Structural and Performance Metrics
| Parameter | Decaglycerol Decaoleate (PG10-DO) | Polysorbate 80 (PS80) |
| Backbone Chemistry | Polyglycerol (PEG-free ether linkages) | Ethoxylated Sorbitan (PEGylated) |
| Fatty Acid Substitution | 10 Oleic Acid chains (Decaester) | 1 Oleic Acid chain (Monoester) |
| Hydrophilic-Lipophilic Balance | ~3.0 (Highly Lipophilic, W/O emulsifier) | ~15.0 (Highly Hydrophilic, O/W emulsifier) |
| Oxidative Stability | High (Resistant to peroxide formation) | Moderate (Prone to auto-oxidation) |
| Immunogenicity Risk | Negligible | Known risk of anti-PEG antibodies |
| Structural Validation | Requires 1H/13C qNMR analysis | Pharmacopeial titration & chromatography |
The Mechanistic Need for NMR Characterization
During the synthesis of polyglycerol esters, the polymerization of glycerol can yield linear, branched, or cyclic isomers[3]. Furthermore, the subsequent esterification process often results in a statistical distribution of partial esters (e.g., octa- or nona-esters) rather than a pure decaester[4].
To guarantee batch-to-batch consistency for drug development, 1H and 13C NMR spectroscopy must be employed[4]. NMR acts as a self-validating system: by using the terminal methyl groups of the oleic acid chains as an internal reference, scientists can quantitatively map the exact ratio of fatty acid chains to the glycerol backbone without relying on external calibration curves.
Experimental Workflow & Logical Relationships
Workflow for the NMR characterization and validation of Polyglyceryl-10 Decaoleate.
Detailed Methodology: Self-Validating NMR Protocol
This protocol is designed to eliminate solvent-induced artifacts and ensure complete proton relaxation for accurate quantitative NMR (qNMR) integration.
Step 1: Sample Preparation and Solvent Selection
-
Action: Accurately weigh 50 mg of the PG10-DO sample. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS)[5]. Transfer the solution to a standard 5 mm NMR tube.
-
Causality: PG10-DO is an exceptionally bulky, lipophilic molecule. Using CDCl3 ensures complete solvation at the molecular level. If a more polar solvent were used, the decaester would form inverse micelles, restricting molecular tumbling and leading to severe line broadening in the NMR spectrum, rendering quantitative integration impossible. TMS provides an absolute zero-point reference to prevent chemical shift drift.
Step 2: 1H-NMR Acquisition Parameters
-
Action: Acquire the 1H-NMR spectrum using a 400 MHz or 500 MHz spectrometer[5]. Set the pulse angle to 30°, spectral width to 20 ppm, and acquire 64 scans.
-
Critical Parameter (D1): Set the relaxation delay (D1) to a minimum of 10 seconds.
-
Causality: The polyglycerol backbone is highly sterically hindered by the 10 oleic acid chains, resulting in restricted mobility and long longitudinal relaxation times (T1). A standard 1-second delay would cause incomplete relaxation of the backbone protons, skewing the integration ratio and falsely indicating a higher degree of esterification.
Step 3: Data Processing and qNMR Validation
Process the Free Induction Decay (FID) with standard Fourier transform, phase correction, and baseline correction. Perform the following self-validating integrations:
-
Internal Standard Calibration: Locate the terminal methyl protons (-CH3) of the oleic acid chains at ~0.88 ppm . Set this integration value to exactly 30.0 (representing 10 chains × 3 protons per chain).
-
Esterification Validation: Integrate the alpha-carbonyl protons (-CH2-COO-) at ~2.30 ppm . For a true decaester, this integral must read 20.0 ± 0.5 (10 chains × 2 protons).
-
Unsaturation Verification: Integrate the olefinic protons (-CH=CH-) at ~5.35 ppm . This should also yield a value of 20.0 ± 0.5 , confirming that the oleic acid chains have not undergone oxidation or saturation during synthesis.
-
Backbone Integrity: The polyglycerol backbone protons appear as a complex multiplet between 3.5 ppm and 5.2 ppm . The total integral should align with the theoretical proton count of a 10-unit glycerol chain (~52 protons). The absence of sharp peaks upfield of 3.5 ppm confirms that no free, unesterified hydroxyl groups remain.
Step 4: 13C-NMR for Isomer Identification
-
Action: Acquire a 13C-NMR spectrum at 100 MHz (1024 scans, proton-decoupled).
-
Causality: While 1H-NMR quantifies the degree of esterification, 13C-NMR is required to assess the linearity of the polyglycerol backbone. Linear ether linkages present distinct carbon chemical shifts (~70-72 ppm), whereas cyclic glycerol isomers (formed by intramolecular etherification during synthesis) will present shifted signals[3]. High-quality PG10-DO should exhibit minimal cyclic isomer peaks, ensuring predictable emulsification behavior in final drug formulations.
References
- Synthesis of Polyglycerol Esters for Research Applications: An In-depth Technical Guide. Benchchem.
- Polyglycerol alkoxylate esters and their preparation and use (CN107022073B). Google Patents.
- Patent Application Publication (US 2018 / 0312534 A1). Googleapis.
- Re-evaluation of polyglycerol esters of fatty acids (E 475) as a food additive. PMC - NIH.
- Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation. PMC - NIH.
Sources
- 1. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Re‐evaluation of polyglycerol esters of fatty acids (E 475) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN107022073B - Polyglycerol alkoxylate esters and their preparation and use - Google Patents [patents.google.com]
Cytotoxicity Comparison Guide: Decaglycerol Decaoleate vs. Decaglycerol and Triton X-100
In pharmaceutical formulations, bioprocessing, and Self-Emulsifying Drug Delivery Systems (SEDDS), the selection of surfactants and emulsifiers dictates not only the physicochemical stability of the product but also its biological safety. , a traditional non-ionic surfactant, has historically been the gold standard for cell lysis and viral inactivation. However, its severe cytotoxicity and recent environmental restrictions under the European REACH regulation have driven the industry to seek biocompatible alternatives[1].
Conversely, polyglycerol esters such as (also known as polyglyceryl-10 decaoleate) have emerged as highly safe, lipophilic alternatives, particularly for improving the bioavailability of Class II and IV drugs in SEDDS[2][3]. To understand the toxicological divergence between these molecules, this guide objectively compares the fully esterified decaglycerol decaoleate, its hydrophilic backbone decaglycerol, and the membrane-disrupting Triton X-100.
Structural Causality of Cytotoxicity
The cytotoxicity of a surfactant is fundamentally governed by its Critical Micelle Concentration (CMC), its Hydrophilic-Lipophilic Balance (HLB), and its structural homology to cellular lipid bilayers.
-
Triton X-100 (Octylphenol Ethoxylate): Features a hydrophobic tert-octylphenol ring and a hydrophilic polyethylene oxide chain. This amphiphilic geometry perfectly mimics membrane phospholipids. Once the concentration exceeds its relatively low CMC, it readily intercalates into the phospholipid bilayer, forming mixed micelles that extract structural lipids, causing catastrophic membrane rupture and rapid cell death[1].
-
Decaglycerol (Polyglycerin-10): A highly hydrophilic, polymerized glycerol chain. Lacking any hydrophobic tail, it cannot penetrate the hydrophobic core of the lipid bilayer. It remains exclusively in the aqueous phase and exerts zero membrane-disruptive effects, rendering it biologically inert[4].
-
Decaglycerol Decaoleate: A bulky, highly lipophilic molecule composed of a decaglycerol backbone completely esterified with ten oleic acid chains. Unlike Triton X-100, its massive steric bulk prevents it from extracting membrane lipids into micelles. Instead, it safely integrates into lipid droplets or is into endogenous oleic acid and decaglycerol, demonstrating virtually no in vitro or in vivo cytotoxicity[4][5].
Mechanistic divergence of surfactant interactions with cellular lipid bilayers.
Quantitative Cytotoxicity & Safety Profiles
The table below synthesizes experimental data comparing the safety thresholds of the three compounds. Decaglycerol decaoleate exhibits an exceptionally high safety margin, validated by both in vitro cell viability assays and in vivo dietary studies[5][6].
| Compound | Chemical Nature | HLB Value | Primary Mechanism of Cell Interaction | In Vitro Cytotoxicity (IC50) | In Vivo Toxicity (NOAEL) |
| Triton X-100 | Non-ionic amphiphilic surfactant | ~13.5 | Membrane micellization & rupture | ~0.015% - 0.02% (v/v) | Highly toxic (Not applicable for systemic use) |
| Decaglycerol | Hydrophilic polymer | >18 | Aqueous exclusion (No interaction) | >10% (v/v) | Non-toxic |
| Decaglycerol Decaoleate | Lipophilic non-ionic ester | <3 | Benign integration & enzymatic hydrolysis | >500 µg/mL (Non-cytotoxic) | 9,000 mg/kg/day |
Self-Validating Experimental Protocol: In Vitro Cytotoxicity Profiling
To objectively compare the cytotoxicity of a lipophilic ester against a known lytic detergent, researchers must avoid relying solely on metabolic assays (e.g., MTT), which can be confounded by surfactant interference with mitochondrial enzymes. The following protocol establishes a self-validating orthogonal system by pairing a Lactate Dehydrogenase (LDH) release assay (measuring physical membrane rupture) with a WST-8 assay (measuring metabolic arrest).
Step-by-Step Methodology
Step 1: Cell Culturing and Seeding
-
Action: Seed Caco-2 cells (human colorectal adenocarcinoma, modeling the intestinal barrier for SEDDS) or HEK-293T cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Causality: Caco-2 cells provide a physiologically relevant model for orally administered lipid excipients, ensuring the cytotoxicity data translates accurately to gastrointestinal absorption dynamics.
Step 2: Compound Preparation and Dosing
-
Action: Prepare log-scale serial dilutions of Triton X-100, Decaglycerol, and Decaglycerol Decaoleate (e.g., 0.001%, 0.01%, 0.1%, 1%, 10% v/v). Apply to the cells and incubate for 24 hours.
-
Causality: Surfactant toxicity exhibits a sharp "cliff" at the Critical Micelle Concentration (CMC). Log-scale dosing ensures this non-linear threshold is accurately captured.
Step 3: Orthogonal Cytotoxicity Assessment
-
Action A (LDH Assay): Transfer 50 µL of the supernatant to a new plate and add LDH reaction mix. Measure absorbance at 490 nm.
-
Self-Validation: High LDH indicates physical membrane lysis (expected for Triton X-100).
-
-
Action B (WST-8 Assay): Add 10 µL of WST-8 reagent to the remaining cells in the original plate. Incubate for 2 hours and measure absorbance at 450 nm.
-
Self-Validation: Low WST-8 indicates metabolic arrest. If a compound shows low LDH release but low WST-8 signal, it is cytostatic but not cytolytic. If both metrics remain at baseline, the compound is truly biocompatible (expected for Decaglycerol Decaoleate).
-
Step 4: Data Normalization
-
Action: Normalize all data against a vehicle control (0% cytotoxicity) and a 0.1% Triton X-100 positive control (100% cytotoxicity).
Self-validating orthogonal workflow for in vitro cytotoxicity profiling.
Conclusion for Drug Development Professionals
For formulation scientists, the transition away from Triton X-100 is no longer optional due to regulatory pressures and its inherent cellular toxicity. While Triton X-100 acts as a destructive micellizing agent, decaglycerol decaoleate leverages its massive steric bulk and complete esterification to provide excellent lipophilic emulsification without compromising cellular membrane integrity[5]. Supported by a NOAEL of 9,000 mg/kg/day and complete hydrolysis into safe, endogenous byproducts (decaglycerol and oleic acid), it stands as a superior, non-cytotoxic excipient for advanced lipid-based drug delivery systems[4][6].
References
-
Cosmetic Ingredient Review (CIR). "Safety Assessment of Polyglyceryl Fatty Acid Esters as Used in Cosmetics". cir-safety.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSOMmXt_6G59GE9OWsNlOiesqqRXc6T0pJoKfQq4nrhIg1W1vV-4vsEUXj8VscWF__43cD8CbG9XOe6a7PYYaz7_WhsMnyHJIP16BWNiJ37Oz177J8asLBUPYHTm_2W_LESC7Nu2zv3uh_oaKSjy6qO229h0TmxEqjzVtMGvXYi-I0c50uK_XuvqlxBcw=][2]
-
European Food Safety Authority (EFSA). "Re-evaluation of polyglycerol esters of fatty acids (E 475) as a food additive". nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYQVl_Ay5JBsGmYQTZIemz0-kvNlLTSKYJeAY05S3uKkkR2iKoe3y2kZpZM0iJ2pA0B6IphkqtliI7BdlSTr5FvnxdOuMrCMaCJHEFACmbFGEdqMsmmMOIvo9GbImsDTY4BBkXkjCUQ_iAH5Y=][4]
-
SciSpace. "A review on current status of self-emulsifying drug delivery systems". scispace.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4N8AFtAARi5wHlG0HZVxfZjqZO52iu7TmVYHa3IVfrwjco6eP0E9VMKLxSKDqEgoFAVLeLm-d4n4DnjhTUDgYxBLI-kZ0gJybYtWCye_XHNC7MHx4tsx9TdJkLMCc1nZxlYK4LpaV1J9t78z3FQ_yn5lE08oQwK1FJRNZWkZ8MTuaIuLDJo94huRqPqbE302mjQNcS2ckr6-r9zIwc0I=][3]
-
ResearchGate. "Glycerol polymerization degree effect on the emulsifying properties of polyglycerol esters". researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkYMJnTimcG2eEnc_r6zE5mihfSfAXI0DPMX0ZB9VcjfOeDjUOPIlRlEBHhL3qV--xCDYs7ZCbEbXb-w1cIUaiSiRuRAVQNWKXGRb5kSqlaMXwu9kscM3AuDjWZIJ_8UjJQpS6F2KS353aWEllXhUIERG3oodi52hyo6kM0A_N1oAC1ixzi409xiVCNUipBt7q2PDps_dFKl91N_18CM_kyu0awGlSKtbMQSYHPEUCAUz__QmC-Uep2NUAUwpHgs-thHrzYEKXffQ=][5]
-
Australian Government Department of Health. "1,2,3-Propanetriol, homopolymer, heptanoate (Decaglycerol decaoleate analogue assessment)". industrialchemicals.gov.au.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERq8tubBchGXNYyit5mFdSgym3phALvA0L3MIH6E0n2KBaPbV3LUai5xjQ-cXSSphwWArsl-aFtGYPWy_N8fN-MxOunBwbmbcXAHYYWEbjF4zcobN3TMTweVOZEX4peg4kY_U0IoWVZRfW7HSBeK9uUuE_1bX0z-7Wdjm9pJl-2WwgO91rHs_vMmBSNMl3SJGiUn98lDs60JRM4Imu5UE_y1zb4eY_n9s_bQwWct1oeMtG9THP9Ag1-UENIoxYOPY=][6]
-
Sigma-Aldrich. "Comparison of Greener Detergents in Mammalian Cell Lysis & Downstream Applications". sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUWE8D0xB4D326oiL-3sabIZ-jclGbsf34Z78FR20b9QzcytDnWZBIr7bvYLe4nqojMGO1Z6S_j22DCQeUi5A5XOpKxuVFfp4pGzwz6v7evQ-eqeJh_PunxGZY-cQj7Ec3jmCsVLfHzJc5sprnTAE2Psn6cgg_oNpnjUppSdwPzbQ3SzPz5wrZlfxSuGUo1W8SfzawUE0gQn7SlhX0VKGXuk_DQNWhJ-obH_1vM0cKudUBwnYp3KI7G2GNBulzwzBMCcPkK8nC25IHmyLi0Opz3AM=]
-
Boston Institute Of Biotechnology. "An assessment of eco-friendly surfactants to replace Triton™ X-100". bostonbib.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4-QhqUqddfRT9wymZbSBt8-6NefAdGVVgc6wjAbEGauoDGe58_mvxcBEUQryrc65YKw_DUc6ZKO2VOlc-7mfQXbx_GVpbYVo-_7n_p3HrrdxN9bYhAaDZfiE8RskcBQMdKY3oy0X19VtJTDrBduJ-iO-unE33xgk-zMDST89mNCzGGxpu27gwN5XZiCZKZw1QbBjt591pszJRJZDOR8Zq7jyBIBcz8NWwmWSpJkgKn6t2QxMNqsiQ01QIlazvDurciMP6oKcYHYUwiK-afKqXnH4vYpO8jA5hvxKUVb5WcC5LSIrRgBlLqkXTysLLmN4-b_AiRDovQCRkKbl8RGbaqDO4Akj3UOS9y03zpapXDQuGgPeWC1BQ08doER8=][1]
Sources
- 1. bostonbib.com [bostonbib.com]
- 2. cir-safety.org [cir-safety.org]
- 3. scispace.com [scispace.com]
- 4. Re‐evaluation of polyglycerol esters of fatty acids (E 475) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
structural validation of decaoleic acid decaester with decaglycerol using FTIR spectroscopy
Structural Validation of Decaglycerol Decaoleate via FTIR Spectroscopy: A Comparative Guide for Lipid-Based Drug Delivery
As a Senior Application Scientist, I frequently encounter formulation challenges where the choice of lipid excipient dictates the success or failure of a targeted drug delivery system. Decaglycerol decaoleate (often designated commercially as DAO-75) is a highly lipophilic polyglycerol ester with a low Hydrophilic-Lipophilic Balance (HLB) of approximately 3.3[1]. It is widely utilized in stabilizing water-in-oil (W/O) emulsions, self-emulsifying drug delivery systems (SEDDS), and lipid nanoparticles[2].
Unlike its monoester counterparts or ethoxylated alternatives like Polysorbate 80, the complete esterification of decaglycerol's hydroxyl groups with oleic acid confers unique interfacial properties[1]. However, batch-to-batch variability in the degree of esterification can drastically shift the HLB value, leading to emulsion inversion or payload leakage. Therefore, rigorous structural validation using Fourier Transform Infrared (FTIR) spectroscopy is a critical prerequisite for any formulation scientist.
The Causality of FTIR in Esterification Validation
Why rely on FTIR spectroscopy for structural validation? The esterification of decaglycerol with oleic acid involves the condensation of hydroxyl (–OH) groups on the polyether backbone with the carboxyl (–COOH) groups of the fatty acid to form ester linkages (–COO–). By utilizing Attenuated Total Reflectance (ATR) FTIR spectroscopy, we can directly monitor this molecular transformation by observing the depletion of specific functional groups[3].
In a true decaester, the broad O–H stretching band (typically found around 3300 cm⁻¹) should be nearly entirely depleted, as all available primary and secondary hydroxyl groups have been consumed by the oleic acid[3]. Simultaneously, a strong ester carbonyl (C=O) stretch emerges between 1780–1650 cm⁻¹[3]. If the synthesis yields a partial ester (e.g., decaglycerol monooleate), the O–H band remains prominent, signaling a higher HLB and distinct hydrophilic interactions that will fundamentally alter the excipient's performance in a solvent-water separation or emulsion system[1].
Comparative Performance: Decaglycerol Decaoleate vs. Alternatives
To contextualize the performance of decaglycerol decaoleate, we must compare it against common alternatives: Decaglycerol monooleate (a partial ester) and Polysorbate 80 (an ethoxylated sorbitan ester).
Table 1: Physicochemical and Spectroscopic Comparison of Lipid Emulsifiers
| Excipient | Degree of Esterification | HLB Value | Primary Application | Key FTIR Marker (O–H Stretch ~3300 cm⁻¹) | Key FTIR Marker (C=O Stretch ~1740 cm⁻¹) |
| Decaglycerol Decaoleate | Complete (10/10) | ~3.3 | W/O Emulsions, LNPs | Absent / Trace | Very Strong |
| Decaglycerol Monooleate | Partial (1/10) | ~13.0 | O/W Emulsions | Strong, Broad | Moderate |
| Polysorbate 80 | Partial (Monoester) | ~15.0 | O/W Emulsions, Solubilization | Strong, Broad | Moderate |
Data synthesized from established lipid phase behaviors and ATR-FTIR spectroscopic analyses[1][3].
Structural Validation & Formulation Workflow
Figure 1: Workflow for structural validation and formulation of decaglycerol decaoleate.
Self-Validating Experimental Methodologies
Every protocol described below operates as a self-validating system. The spectroscopic proof obtained in Protocol 1 directly dictates and explains the macroscopic physical behavior observed in Protocol 2.
Protocol 1: ATR-FTIR Structural Validation of Polyglycerol Esters
Objective: To quantitatively verify the complete esterification of decaglycerol by monitoring the depletion of hydroxyl groups.
-
Sample Preparation: Ensure the decaglycerol decaoleate sample is completely free of residual moisture, as water will artificially inflate the O–H stretch at 3300 cm⁻¹[3]. Dry the lipid under a vacuum at 40°C for 2 hours prior to analysis.
-
Background Calibration: Clean the ATR crystal (e.g., diamond or zinc selenide) with isopropanol. Collect a background spectrum (air) using 10 to 32 scans at a resolution of 2 cm⁻¹[1].
-
Spectral Acquisition: Apply a thin, uniform film of the viscous decaglycerol decaoleate directly onto the ATR crystal. Ensure complete coverage without air bubbles. Collect the sample spectrum across a wavenumber range of 400 to 4000 cm⁻¹[1].
-
Spectral Deconvolution & Analysis:
-
C=O Ester Carbonyl: Verify a sharp, intense peak at ~1740 cm⁻¹ (within the 1780–1650 cm⁻¹ range), confirming the presence of ester bonds[3].
-
O–H Stretch: Examine the 3300 cm⁻¹ region. A validated decaester will show a flat baseline or a negligible hump. If a broad peak >10% of the C=O peak intensity is observed, the sample contains unreacted hydroxyls, indicating a partial ester[3].
-
Ether Linkage: Verify the C–O–C stretch at ~1100 cm⁻¹, confirming the intact polyglycerol backbone[3].
-
Protocol 2: Comparative Emulsion Stability Testing (W/O vs. O/W)
Objective: To demonstrate how the FTIR-validated structure correlates with functional macroscopic behavior in drug delivery systems.
-
Phase Preparation: Prepare an aqueous phase (deionized water) and a lipid phase (e.g., mineral oil or squalane).
-
Surfactant Integration:
-
Test Group A: Dissolve 5% (w/w) of the FTIR-validated decaglycerol decaoleate into the lipid phase.
-
Test Group B: Dissolve 5% (w/w) Polysorbate 80 into the aqueous phase.
-
-
Homogenization: Slowly add the aqueous phase to the oil phase (Group A) or oil to aqueous (Group B) while homogenizing at 10,000 RPM for 5 minutes using a high-shear rotor-stator homogenizer.
-
Validation via Dye Solubilization: Add a drop of water-soluble dye (e.g., Methylene Blue) to both emulsions.
-
Result A (DAO-75): The dye will remain clumped or form discrete internal droplets, confirming a W/O emulsion dictated by the decaester's low HLB and lack of free hydroxyls[1].
-
Result B (Polysorbate 80): The dye will rapidly diffuse throughout the continuous phase, confirming an O/W emulsion.
-
References
-
Role of heads and tails on tetrahydrofuran- and dimethyl sulfoxide-water separation by glycerol and sucrose esters. AIP Publishing (Physics of Fluids).[Link]
-
Synthesis Characterization and Application of Polyglycerol Esters of Fatty Acids: Biodegradable Surfactants. Taylor & Francis (Journal of Dispersion Science and Technology).[Link]
-
Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs. National Institutes of Health (NIH / Scientia Pharmaceutica).[Link]
Sources
Comprehensive Laboratory Guide: Proper Disposal and Waste Management of Polyglyceryl-10 Decaoleate
As a Senior Application Scientist, I frequently encounter questions regarding the logistical and safety protocols for managing complex organic surfactants in the laboratory. Decaoleic acid, decaester with decaglycerol —commonly referred to by its INCI name,—is a high-molecular-weight, non-ionic surfactant widely utilized in drug delivery systems, liposome formulations, and cosmetic emulsions[1].
While it is generally recognized as safe (GRAS) and boasts a favorable biodegradability profile, bulk laboratory disposal requires strict adherence to organic waste management protocols. Mishandling bulk surfactants can lead to severe facility issues, including wastewater foaming and environmental surface-tension alteration. This guide provides the authoritative, step-by-step operational plans required to manage, contain, and dispose of this chemical safely.
Physicochemical Profiling & Hazard Context
To design a highly effective disposal protocol, we must first understand the physical and chemical nature of the substance. Polyglyceryl-10 decaoleate is a bulky molecule featuring a hydrophilic polyglycerol backbone esterified with ten hydrophobic oleic acid chains[2][3].
Quantitative Data Summary
| Property | Specification / Value |
| Chemical Name | Decaoleic acid, decaester with decaglycerol |
| Common / INCI Name | Polyglyceryl-10 Decaoleate |
| CAS Number | 11094-60-3[4] |
| Molecular Formula | C₂₁₀H₃₈₂O₃₁[5] |
| Physical State | Amber viscous liquid to waxy solid (temperature dependent)[6] |
| Solubility | Lipophilic (Oil-soluble), dispersible in water |
| Hazard Classification | Non-hazardous (Not GHS classified); Low toxicity[7][8] |
| Target Waste Stream | Non-Halogenated Organic Waste |
The Causality of Hazard: Because it is not classified as acutely toxic or highly flammable, researchers often mistakenly assume it can be washed down the sink. However, as a potent emulsifier, introducing bulk Polyglyceryl-10 Decaoleate into municipal wastewater systems disrupts the microbial flocs in biological treatment plants and causes severe mechanical foaming. In natural aquatic ecosystems, it can coat the gills of aquatic organisms and disrupt lipid membranes. Therefore, drain disposal is strictly prohibited [7][8].
Mechanistic Justification for Thermal Destruction
The scientifically sound method for the final disposal of Polyglyceryl-10 Decaoleate is high-temperature incineration via a licensed environmental waste contractor.
Why Incineration? At temperatures exceeding 850°C, the massive C₂₁₀H₃₈₂O₃₁ molecule undergoes complete thermal oxidation. Because the molecule contains exclusively carbon, hydrogen, and oxygen (zero halogens, sulfur, or nitrogen), it combusts cleanly. The reaction yields only carbon dioxide (CO₂) and water vapor (H₂O), entirely preventing environmental accumulation and avoiding the generation of toxic byproducts like dioxins or furans.
Operational Waste Management Protocols
Every protocol below is designed as a self-validating system to ensure maximum safety and compliance.
Protocol A: Routine Liquid/Solid Waste Segregation
This protocol applies to expired stock, contaminated formulation batches, or residual chemical from synthesis processes.
-
Segregation: Classify the material strictly as Non-Halogenated Organic Waste .
-
Containment: Transfer the waste into a High-Density Polyethylene (HDPE) or amber glass waste carboy.
-
Scientific Rationale: While this ester does not aggressively degrade plastics, HDPE and glass are universally compatible with organic esters, preventing the leaching or structural degradation that occurs with lower-grade plastics (e.g., polystyrene).
-
-
Compatibility Verification: Ensure no strong oxidizing agents (e.g., peroxides, concentrated nitric acid) are present in the chosen waste stream. As an organic ester, Polyglyceryl-10 Decaoleate can react exothermically with oxidizers.
-
Labeling: Affix a standardized hazardous waste label. Explicitly write: "Non-Halogenated Organic Waste: Polyglyceryl-10 Decaoleate (CAS 11094-60-3)."
-
Secondary Containment: Place the primary container inside a secondary containment tray in a cool, well-ventilated waste accumulation area.
-
Validation Check: Inspect the sealed container after 24 hours. The absence of bulging, pressure buildup, or exothermic heat confirms chemical compatibility within the waste stream.
-
Dispatch: Transfer custody to a licensed professional waste disposal service for incineration.
Protocol B: Accidental Spill Response Workflow
Because of its viscous, lipid-like nature, a spill creates an extreme slip hazard. Standard paper towels will merely smear the substance, exacerbating the danger.
-
PPE Donning: Equip nitrile gloves, safety goggles, and a standard laboratory coat[7].
-
Perimeter Containment: Surround the spill with universal absorbent booms to prevent the surfactant from spreading into floor drains.
-
Inert Absorption: Cover the spill entirely with an inert, high-surface-area absorbent such as vermiculite, diatomaceous earth, or commercial spill sand.
-
Scientific Rationale: The porous structure of vermiculite physically traps the long hydrophobic oleic acid chains via capillary action, converting the slippery liquid into a manageable solid.
-
-
Mechanical Collection: Use a non-sparking scoop to collect the saturated absorbent and transfer it into a solid waste HDPE container.
-
Surface Decontamination: Wash the affected floor area with warm water and a laboratory-grade detergent. The detergent micelles will encapsulate the residual Polyglyceryl-10 Decaoleate film, allowing it to be wiped away safely.
-
Validation Check: Perform a "slip test" by sliding a clean, gloved hand (or shoe) over the cleaned area. If any slickness remains, repeat Step 5.
Visual Workflow: Disposal Decision Tree
To streamline laboratory operations, follow this decision matrix for handling Polyglyceryl-10 Decaoleate waste.
Figure 1: Operational workflow for the safe segregation and disposal of Polyglyceryl-10 Decaoleate.
References
-
Cosmetic Ingredient Review (CIR) Expert Panel. "Safety Assessment of Polyglyceryl Fatty Acid Esters as Used in Cosmetics." CIR Safety Reports. Available at: [Link]
-
Ataman Kimya. "POLYGLYCERYL-10 DECAOLEATE: Properties and Waste Treatment Methods." Ataman Chemicals Technical Database. Available at:[Link]
-
Ryan's Pet Supplies. "Safety Data Sheet: 11094-60-3." Ryan's Pet SDS Library. Available at: [Link]
Sources
- 1. ewg.org [ewg.org]
- 2. cir-safety.org [cir-safety.org]
- 3. cir-safety.org [cir-safety.org]
- 4. decaoleic acid, decaester with decaglycerol | 11094-60-3 [amp.chemicalbook.com]
- 5. 11094-60-3 | CAS DataBase [m.chemicalbook.com]
- 6. scribd.com [scribd.com]
- 7. ryanspet.com [ryanspet.com]
- 8. ryanspet.com [ryanspet.com]
Personal protective equipment for handling decaoleic acid, decaester with decaglycerol
An authoritative, step-by-step guide to the safe handling, operational processing, and disposal of decaoleic acid, decaester with decaglycerol (commonly identified by its INCI name, Polyglyceryl-10 Decaoleate).
As a Senior Application Scientist, I have designed this protocol to bridge the gap between basic safety data and real-world laboratory physics. While this plant-derived polyglycerol ester is toxicologically benign and widely recognized as safe for cosmetic and pharmaceutical applications[1], its unique physicochemical properties present specific logistical and safety challenges that require precise, self-validating workflows.
Part 1: Physicochemical Risk Assessment & Causality
To establish a robust safety protocol, we must first understand the physical behavior of the chemical. We do not wear Personal Protective Equipment (PPE) for this chemical because it is toxic; we wear it because of how it behaves under operational conditions.
-
Phase Transition & Thermal Hazards: With a melting point typically between 40–50°C, this polyglycerol ester exists as a highly viscous paste or solid wax at room temperature. To achieve a workable, pourable viscosity for dispensing and formulation, it must be heated to 60–80°C. This introduces a primary thermal hazard (contact burns from high-heat-capacity lipids).
-
Hydrophobic Slip Hazards: As a lipophilic emulsifier with a low Hydrophilic-Lipophilic Balance (HLB) of approximately 3.5[2], it is completely insoluble in water. Accidental spills cannot be cleaned with standard aqueous methods. Adding water simply spreads the lipid film, creating a severe, persistent slip hazard.
-
Emulsion Contamination: It is highly effective at stabilizing water-in-oil (W/O) emulsions[3]. Trace contamination of laboratory glassware with residual decaoleate will ruin subsequent oil-in-water (O/W) formulations due to competing emulsification dynamics. Strict segregation and targeted cleaning are mandatory.
Quantitative Data & PPE Matrix
Table 1: Physicochemical Properties & Operational Impact
| Property | Value | Operational Impact |
|---|---|---|
| Melting Point | 40–50°C | Requires heating to 60–80°C for accurate dispensing and mixing. |
| HLB Value | ~3.5 | Highly lipophilic; requires non-aqueous or high-surfactant cleanup methods. |
| Solubility | Insoluble in water | Will solidify and clog standard laboratory drains if disposed of in a liquid state. |
Table 2: Dynamic PPE Matrix
| Task | Required PPE | Causality / Rationale |
|---|---|---|
| Room Temp Handling | Standard Nitrile Gloves, Safety Glasses, Lab Coat | Protects against mild skin/eye irritation during routine container transport. |
| Heated Dispensing (60–80°C) | Thermal-Lined Nitrile Gloves, Face Shield, Lab Coat | Prevents severe thermal burns from heated, high-heat-capacity lipids adhering to the skin. |
| Spill Cleanup | Heavy-Duty Nitrile Gloves, Safety Goggles, Slip-Resistant Footwear | Protects against concentrated industrial degreasers and mitigates extreme slip hazards. |
Part 2: Operational & Handling Protocols
Every procedure in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation check is confirmed.
Protocol A: Thermal Liquefaction & Dispensing
Objective: Safely transition the viscous paste into a measurable liquid without causing thermal degradation.
-
Thermal Equilibration: Place the sealed container of decaglycerol decaoleate in a thermostatically controlled water bath or laboratory oven set to 70°C.
-
Causality: Heating to 70°C ensures a rapid transition to a low-viscosity state without risking oxidative degradation of the oleic acid moieties.
-
-
Tool Pre-warming: Place stainless steel spatulas or positive-displacement pipettes in a 70°C oven for 15 minutes prior to dispensing.
-
Causality: Cold tools act as a heat sink. Contact with a cold spatula will cause the lipid to instantly crystallize, leading to severe mass measurement errors and equipment fouling.
-
-
Dispensing: Don thermal-lined nitrile gloves. Transfer the required mass to the heated oil-phase vessel.
-
Validation Check: The lipid is ready for dispensing only when the liquid is entirely transparent. Any cloudy or opaque regions indicate un-melted crystalline structures, which will destabilize the final emulsion.
-
Protocol B: High-Shear Emulsification
Objective: Integrate the lipophilic surfactant into the formulation.
-
Phase Integration: Add the heated decaglycerol decaoleate directly to the primary oil phase (also maintained at 70°C) before introducing the aqueous phase.
-
Causality: Pre-mixing the surfactant in the oil phase ensures uniform distribution of the emulsifier at the oil/water interface, preventing localized micelle agglomeration[3].
-
-
Homogenization: Utilize a high-shear rotor-stator homogenizer at 5,000–10,000 RPM while slowly introducing the aqueous phase.
Part 3: Spill Response & Disposal Plan
Because of its low HLB[2], a decaglycerol decaoleate spill requires a specific chemical approach. Standard laboratory cleanup protocols will fail.
-
Aqueous Exclusion: Immediately cordon off the area. Do NOT apply water to the spill.
-
Causality: Water will not dissolve the lipid; it will only float the oil and spread the film across a wider surface area, exponentially increasing the slip hazard.
-
-
Lipophilic Absorption: Cover the spill entirely with an inert, lipophilic absorbent (e.g., diatomaceous earth, vermiculite, or specialized hydrophobic spill pads). Allow 5–10 minutes for capillary absorption.
-
Mechanical Removal: Use a non-sparking, rigid scoop to collect the saturated absorbent. Place it in a dedicated solid-waste container.
-
Surfactant Degreasing: Apply a high-HLB industrial degreaser directly to the affected surface. Scrub with a stiff-bristled brush to break the lipid-surface bonds, then wipe clean with disposable towels.
-
Validation Check: Perform a tactile friction test with a clean, gloved finger. The surface should offer high friction (a "squeak"). A smooth, gliding sensation indicates a residual lipid film, requiring a second round of degreasing.
-
-
Environmental Disposal: Dispose of the solid waste according to local regulations for non-hazardous organic materials. Never pour liquid decaglycerol decaoleate down the drain; it will solidify upon reaching room-temperature plumbing, causing severe, costly blockages.
Part 4: Workflow Visualization
The following diagram illustrates the logical progression of handling this viscous surfactant, highlighting the critical thermal safety checkpoints.
Workflow for handling and emulsifying Polyglyceryl-10 Decaoleate, including thermal safety checks.
References
-
Safety Assessment of Polyglyceryl Fatty Acid Esters as Used in Cosmetics Cosmetic Ingredient Review (CIR) [Link]
-
POLYGLYCERYL-10 DECAOLEATE: Synthesis and Properties Ataman Kimya[Link]
-
Polyglyceryl-10 Decaoleate | Decaglycerol Decaoleat | Cosmetic Ingredients Guide CI.Guide[Link]
-
Properties of water in oil emulsions (W/O) stabilized with mixtures of PGPR and polyglycerol fatty acid esters ResearchGate[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
